B1579620 Fmoc-2,3-Dichloro-L-Phenylalanine

Fmoc-2,3-Dichloro-L-Phenylalanine

Numéro de catalogue: B1579620
Poids moléculaire: 456.32
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Fmoc-2,3-Dichloro-L-Phenylalanine is a useful research compound. Molecular weight is 456.32. The purity is usually 95%.
BenchChem offers high-quality Fmoc-2,3-Dichloro-L-Phenylalanine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Fmoc-2,3-Dichloro-L-Phenylalanine including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

Poids moléculaire

456.32

Origine du produit

United States
Foundational & Exploratory

The Biological Activity of 2,3-Dichloro-Substituted Phenylalanine Derivatives: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Exploration of a Promising Chemical Scaffold in Drug Discovery

Authored by: A Senior Application Scientist

This technical guide provides a comprehensive overview of the biological activities associated with 2,3-dichloro-substituted phenylalanine derivatives. Phenylalanine, an essential amino acid, serves as a fundamental building block for proteins and a precursor for various vital biomolecules. The strategic incorporation of halogen atoms, particularly chlorine, onto the phenyl ring of this amino acid has emerged as a compelling strategy in medicinal chemistry to modulate its physicochemical properties and enhance its biological efficacy. This guide will delve into the known and potential therapeutic applications of these derivatives, with a focus on their anticancer properties, and provide detailed experimental protocols for their evaluation.

The Rationale for Dichlorination: A Structure-Activity Perspective

The introduction of chlorine atoms at the 2 and 3 positions of the phenyl ring in phenylalanine derivatives significantly alters the molecule's electronic and steric characteristics. This substitution can influence several key parameters that govern biological activity:

  • Enhanced Lipophilicity: The presence of two chlorine atoms increases the lipophilicity of the molecule, which can facilitate its transport across cellular membranes.

  • Altered Metabolic Stability: Halogenation can block sites of metabolic oxidation, thereby increasing the in vivo half-life of the compound.

  • Modified Receptor and Enzyme Interactions: The electron-withdrawing nature and the size of the chlorine atoms can lead to more potent and selective interactions with biological targets such as enzymes and receptors.[1]

These modifications make 2,3-dichloro-substituted phenylalanine a valuable scaffold for the design of novel therapeutic agents.

Anticancer Activity: A Primary Therapeutic Avenue

Emerging research has highlighted the potential of compounds incorporating the 2,3-dichlorophenyl moiety as potent anticancer agents. A notable study on 2-thiouracil-5-sulfonamide derivatives demonstrated that a compound bearing a 2,3-dichlorophenyl group exhibited the most potent inhibitory activity against four different human cancer cell lines. This suggests that the 2,3-dichloro substitution pattern is a key determinant of the observed cytotoxic effects.

Potential Mechanisms of Action in Cancer

While the precise mechanisms of action for many 2,3-dichloro-substituted phenylalanine derivatives are still under investigation, several key signaling pathways frequently implicated in cancer are likely targets.

The Phosphatidylinositol 3-kinase (PI3K)/AKT signaling pathway is a critical regulator of cell growth, proliferation, and survival. Its aberrant activation is a hallmark of many cancers. The introduction of halogenated phenylalanine derivatives could potentially modulate this pathway at various nodes.

Diagram of the PI3K/AKT Signaling Pathway:

PI3K_AKT_Pathway RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PI3K->PIP2 Phosphorylation PIP3 PIP3 PIP2->PIP3 AKT AKT PIP3->AKT Activation mTORC1 mTORC1 AKT->mTORC1 Activation Apoptosis_Inhibition Inhibition of Apoptosis AKT->Apoptosis_Inhibition Promotes Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth Promotes Dichlorophenylalanine 2,3-Dichloro-substituted Phenylalanine Derivative Dichlorophenylalanine->PI3K Potential Inhibition? Dichlorophenylalanine->AKT Potential Inhibition?

Caption: Potential modulation of the PI3K/AKT pathway.

The Hedgehog (Hh)/Gli1 signaling pathway plays a crucial role in embryonic development and tissue homeostasis. Its aberrant reactivation in adults is linked to the development and progression of various cancers. Targeting this pathway with small molecules is a promising anticancer strategy.

Diagram of the Hedgehog/Gli1 Signaling Pathway:

Hedgehog_Gli1_Pathway Hh_Ligand Hedgehog Ligand PTCH1 PTCH1 Hh_Ligand->PTCH1 Binds SMO SMO PTCH1->SMO Inhibits SUFU SUFU SMO->SUFU Inhibits Gli Gli SUFU->Gli Sequesters Gli_A Gli (Active) Gli->Gli_A Activation Target_Genes Target Gene Expression Gli_A->Target_Genes Promotes Dichlorophenylalanine 2,3-Dichloro-substituted Phenylalanine Derivative Dichlorophenylalanine->SMO Potential Inhibition? Dichlorophenylalanine->Gli Potential Inhibition?

Caption: Potential inhibition of the Hedgehog/Gli1 pathway.

Neuroactivity: Exploring a New Frontier

While research into the neuroactivity of 2,3-dichloro-substituted phenylalanine derivatives is in its early stages, related compounds offer intriguing possibilities. For instance, 2,3-dichlorophenylpiperazine, a metabolite of the atypical antipsychotic aripiprazole, demonstrates affinity for dopamine D₂ and D₃ receptors.[2][3] This suggests that phenylalanine derivatives with the same substitution pattern could possess neuroactive properties. Furthermore, studies on other halogenated phenylalanine analogs have revealed neuroprotective effects.[4]

Experimental Protocols for Biological Evaluation

To rigorously assess the biological activity of 2,3-dichloro-substituted phenylalanine derivatives, a series of well-established in vitro assays are recommended.

Cell Viability and Cytotoxicity Assays

These assays are fundamental for determining the effect of a compound on cell proliferation and survival.

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

Experimental Workflow:

MTT_XTT_Workflow Start Seed cells in 96-well plate Incubate1 Incubate (24h) Start->Incubate1 Treat Treat with compound Incubate1->Treat Incubate2 Incubate (24-72h) Treat->Incubate2 Add_Reagent Add MTT or XTT reagent Incubate2->Add_Reagent Incubate3 Incubate (2-4h) Add_Reagent->Incubate3 Solubilize Add solubilization buffer (MTT only) Incubate3->Solubilize Read Read absorbance Incubate3->Read XTT Solubilize->Read

Caption: Workflow for MTT/XTT cell viability assays.

Step-by-Step Methodology:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of the 2,3-dichloro-substituted phenylalanine derivative. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the cells for 24, 48, or 72 hours.

  • Reagent Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) solution to each well.

  • Incubation: Incubate for 2-4 hours to allow for the formation of formazan crystals (MTT) or a soluble formazan product (XTT).

  • Solubilization (MTT only): If using MTT, add a solubilization buffer (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at the appropriate wavelength (typically 570 nm for MTT and 450 nm for XTT) using a microplate reader.

Enzyme Inhibition Assays

To investigate whether the derivatives act as enzyme inhibitors, specific assays targeting enzymes relevant to the hypothesized mechanism of action should be performed.

General Protocol for Enzyme Inhibition Assay:

  • Enzyme and Substrate Preparation: Prepare solutions of the target enzyme and its specific substrate in an appropriate buffer.

  • Inhibitor Preparation: Prepare serial dilutions of the 2,3-dichloro-substituted phenylalanine derivative.

  • Reaction Initiation: In a microplate, combine the enzyme, inhibitor (or vehicle control), and initiate the reaction by adding the substrate.

  • Kinetic Measurement: Monitor the reaction progress over time by measuring the change in absorbance or fluorescence using a plate reader.

  • Data Analysis: Calculate the initial reaction velocities and determine the IC₅₀ value of the inhibitor. Further kinetic studies can be performed to elucidate the mechanism of inhibition (e.g., competitive, non-competitive).

Western Blotting for Signaling Pathway Analysis

Western blotting is a powerful technique to assess the levels and activation state of specific proteins within a signaling pathway.

Western Blotting Workflow:

Western_Blot_Workflow Start Cell Lysis Quantification Protein Quantification (BCA or Bradford) Start->Quantification PAGE SDS-PAGE Quantification->PAGE Transfer Protein Transfer (to PVDF or Nitrocellulose) PAGE->Transfer Blocking Blocking Transfer->Blocking Primary_Ab Primary Antibody Incubation Blocking->Primary_Ab Secondary_Ab Secondary Antibody Incubation Primary_Ab->Secondary_Ab Detection Detection (Chemiluminescence or Fluorescence) Secondary_Ab->Detection Analysis Data Analysis Detection->Analysis

Caption: Standard workflow for Western Blot analysis.

Step-by-Step Methodology:

  • Cell Lysis: Treat cells with the compound of interest for a specified time, then lyse the cells in a suitable buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a standard method like the BCA or Bradford assay.

  • SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Blocking: Block non-specific binding sites on the membrane with a solution of bovine serum albumin (BSA) or non-fat milk.

  • Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., total AKT, phospho-AKT).

  • Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

  • Detection: Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Data Analysis: Quantify the band intensities to determine the relative protein expression or phosphorylation levels.

Future Directions and Conclusion

The exploration of 2,3-dichloro-substituted phenylalanine derivatives is a burgeoning field with significant therapeutic potential. While initial studies have focused on their anticancer activity, future research should broaden to investigate their neuroactive and antimicrobial properties. A deeper understanding of their mechanisms of action, facilitated by the experimental approaches outlined in this guide, will be crucial for the rational design and development of novel drugs based on this promising chemical scaffold. The versatility of the phenylalanine backbone, combined with the unique properties imparted by dichlorination, positions these derivatives as exciting candidates for further investigation in the quest for new and effective therapies.

References

  • Kagiyama, T., et al. (2004). Neuroprotective action of halogenated derivatives of L-phenylalanine. Stroke, 35(5), 1192-6. [Link][4]

  • Kuchar, M., et al. (2020). Synthesis of Novel 2-Thiouracil-5-Sulfonamide Derivatives as Potent Inducers of Cell Cycle Arrest and CDK2A Inhibition Supported by Molecular Docking. Molecules, 25(23), 5627.
  • Grokipedia. 2,3-Dichlorophenylpiperazine. [Link][2]

  • Martino, E., et al. (2021).
  • Wikipedia. 2,3-Dichlorophenylpiperazine. [Link][3]

  • Singh, S., et al. (2009). Hedgehog-Gli Signaling Pathway Inhibitors as Anticancer Agents. Journal of Medicinal Chemistry, 52(10), 2891-2909.

Sources

Technical Guide: Hydrophobicity and Lipophilicity Profiling of Fmoc-2,3-Dichloro-L-Phe

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a comprehensive physicochemical analysis of Fmoc-2,3-Dichloro-L-Phe , a highly lipophilic non-canonical amino acid used in peptide stapling, membrane permeability enhancement, and hydrophobic core engineering.

The guide addresses the critical duality of this molecule: its 2,3-dichlorination pattern significantly enhances membrane crossing and proteolytic stability (via steric and electronic shielding) but introduces substantial solubility challenges during Solid Phase Peptide Synthesis (SPPS). We provide calculated metrics, experimental profiling protocols, and solvation strategies to mitigate aggregation risks.

Part 1: Molecular Architecture & Physicochemical Basis

To master the application of Fmoc-2,3-Dichloro-L-Phe, one must first deconstruct its molecular anatomy. The hydrophobicity is not merely a sum of its parts but a result of specific electronic and steric interactions.

Structural Dissection

The molecule consists of three distinct hydrophobic domains that contribute to its high partition coefficient (logP).

  • The Fmoc Group: The fluorenylmethyloxycarbonyl protecting group is a polycyclic aromatic hydrocarbon. It is the dominant driver of hydrophobicity during synthesis, often causing "hydrophobic collapse" of the growing peptide chain.

  • The Phenyl Core: The native phenylalanine side chain is aromatic and hydrophobic (Hydropathy Index: 2.8).

  • The 2,3-Dichloro Substitution:

    • Lipophilicity: Chlorine is significantly more lipophilic than fluorine or hydrogen. The Hansch hydrophobicity constant (

      
      ) for a single Chlorine substituent is approx +0.71.
      
    • Steric Occlusion: The ortho (2-position) chlorine creates steric hindrance near the peptide backbone, restricting rotameric freedom. The meta (3-position) chlorine extends the hydrophobic surface area.

    • Sigma Hole: Halogens exhibit an anisotropic charge distribution (sigma hole), allowing for specific halogen-bonding interactions with receptor pockets, often increasing potency.

Visualization of Hydrophobic Domains

MolecularArchitecture Fmoc Fmoc Group (Polycyclic Aromatic) Dominant Hydrophobicity Linker Carbamate Linker (Cleavable) Fmoc->Linker AlphaC Alpha Carbon (Chiral Center) Linker->AlphaC PheCore Phenyl Ring (Aromatic Core) AlphaC->PheCore Cl_Ortho 2-Chloro (Ortho) Steric Hindrance Restricts conformation PheCore->Cl_Ortho Substitution Cl_Meta 3-Chloro (Meta) Lipophilic Extension Increases logP PheCore->Cl_Meta Substitution

Figure 1: Structural dissection of Fmoc-2,3-Dichloro-L-Phe highlighting the additive hydrophobic contributions of the protecting group and halogenation.

Part 2: Quantitative Metrics (LogP and LogD)

Understanding the quantitative shift in lipophilicity compared to native Phenylalanine is crucial for predicting retention times and solubility.

Comparative Lipophilicity Data

The values below represent a synthesis of calculated (cLogP) and fragment-based estimations. The addition of two chlorine atoms shifts the molecule from "hydrophobic" to "extremely hydrophobic."

ParameterNative Fmoc-PheFmoc-2,3-Cl2-PheImpact on Experiment
cLogP (Octanol/Water) ~4.3 - 4.5~5.7 - 6.0 Drastic reduction in aqueous solubility; requires high % organic solvent.
Hansch

Contribution
0 (Reference)+1.42 (+0.71 x 2)Increased membrane permeability; higher affinity for hydrophobic pockets.
Solubility (Water) Very Low (<0.1 mM)Negligible Must use DMF, NMP, or DMSO for stock solutions.
HPLC Retention (C18) HighVery High Elutes late in the gradient; requires high acetonitrile/TFA ratio to desorb.

Note on Causality: The increase in logP is not linear with molecular weight. The "Magic Chloro" effect (see References) suggests that the specific 2,3-positioning creates a continuous lipophilic edge on the phenyl ring, maximizing Van der Waals interactions with the C18 stationary phase.

Part 3: Experimental Profiling Protocols

Do not rely solely on calculated values. The following protocols allow you to empirically determine the hydrophobicity and solubility limits in your specific workflow.

Protocol: Chromatographic Hydrophobicity Index (CHI)

This method uses RP-HPLC to assign a standardized hydrophobicity value, independent of the specific column used.

Reagents:

  • Mobile Phase A: Water + 0.1% TFA

  • Mobile Phase B: Acetonitrile (ACN) + 0.1% TFA

  • Column: C18 Reverse Phase (e.g., Phenomenex Jupiter or Agilent Zorbax), 5µm, 4.6 x 150mm.

  • Standards: Theophylline, Acetophenone, Indole, Propiophenone, Butyrophenone, Valerophenone.

Step-by-Step Methodology:

  • Preparation: Dissolve Fmoc-2,3-Dichloro-L-Phe in 100% DMSO at 10 mM. Dilute to 0.5 mM in 50:50 ACN:Water.

  • Fast Gradient: Run a linear gradient from 0% B to 100% B over 10 minutes.

  • Calibration: Inject the standard mixture. Plot the known CHI values of standards against their Retention Times (

    
    ).
    
  • Determination: Inject the Fmoc-2,3-Dichloro-L-Phe sample. Use the calibration curve to convert its

    
     into a CHI value.
    

Expected Result: Fmoc-2,3-Dichloro-L-Phe will elute after Valerophenone (the most hydrophobic standard), indicating a CHI > 100 on the standard scale.

Protocol: Solubility Limit Determination for SPPS

Before synthesis, validate solubility in your chosen solvent to prevent nozzle clogging or incomplete coupling.

  • Weighing: Weigh 100 mg of Fmoc-2,3-Dichloro-L-Phe into a glass vial.

  • Solvent Addition: Add 200 µL of DMF (peptide synthesis grade).

  • Sonication: Sonicate for 60 seconds.

    • Checkpoint: If clear, solubility > 0.5 M (Excellent).

    • Checkpoint: If cloudy, add 200 µL more DMF (0.25 M).

  • Heating: If still insoluble, heat to 40°C in a water bath.

    • Warning: Do not exceed 50°C to avoid Fmoc degradation.

  • Filtration: Filter the solution through a 0.45 µm PTFE filter before loading onto the synthesizer.

Part 4: Application in Peptide Synthesis & Drug Design

The extreme hydrophobicity of Fmoc-2,3-Dichloro-L-Phe dictates specific handling strategies in Solid Phase Peptide Synthesis (SPPS).

Solubility Challenges & Mitigation

The primary challenge is aggregation . The hydrophobic Fmoc group and the dichlorinated side chain promote strong intermolecular interactions (pi-stacking), leading to incomplete coupling and difficult sequences.

Recommended Solvents:

  • Primary: N-Methylpyrrolidone (NMP) - Better solvation power than DMF for hydrophobic residues.

  • Secondary: DMF + 1% Triton X-100 (surfactant) or DMF + 20% DMSO.

  • Green Alternative: 2-Methyltetrahydrofuran (2-MeTHF) - Shown to be effective for Fmoc-AA coupling while being less hazardous.[1]

Workflow Visualization: Solubility & Coupling

SolubilityWorkflow Start Fmoc-2,3-Cl2-Phe (Solid) Solvent Solvent Choice (NMP Preferred) Start->Solvent Check Visual Inspection (Clear/Cloudy) Solvent->Check Action1 Sonicate / Heat (<40°C) Check->Action1 Cloudy Action2 Add Co-Solvent (DMSO/Triton X-100) Check->Action2 Persistent Cloudiness Coupling Coupling Reaction (HATU/DIEA) Check->Coupling Clear Solution Action1->Check Action2->Check Fail Precipitation Risk (Recalculate Conc.) Action2->Fail Insoluble

Figure 2: Logical workflow for ensuring Fmoc-2,3-Dichloro-L-Phe solubility prior to SPPS coupling.

Strategic Utility

Why use such a hydrophobic residue?

  • Membrane Permeability: Increasing lipophilicity (logP) is a proven strategy to enhance the passive diffusion of peptides across cell membranes.

  • Proteolytic Stability: The steric bulk of the 2,3-dichloro group shields the peptide bond from enzymatic cleavage.

  • Binding Affinity: The "Magic Chloro" effect enhances binding to hydrophobic pockets in target proteins via halogen bonding and optimized shape complementarity.

References

  • Influence of Chlorine Substituents on Biological Activity. (1999).[2] Journal für Praktische Chemie. Detailed review of how chlorine substitution affects lipophilicity and binding affinity. Link

  • Which Halogen to Choose? Comparing Chlorine and Fluorine. (2026).[3] ChemRxiv. Comparative analysis of halogen effects on lipophilicity and drug design. Link

  • Chromatographic Hydrophobicity Index (CHI). (2023). Concept Life Sciences. Methodology for determining hydrophobicity via RP-HPLC. Link

  • Solubility of Fmoc-Amino Acids in SPPS Solvents. (2025). BenchChem.[4] Technical guide on solubility limits and solvent selection for Fmoc-protected amino acids. Link

  • Green Solid-Phase Peptide Synthesis. (2016). ACS Sustainable Chemistry & Engineering. Evaluation of 2-MeTHF as a solvent for hydrophobic Fmoc-amino acids. Link

Sources

Fortifying the Fold: A Guide to Enhancing Peptide Metabolic Stability with Unnatural Amino Acids

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Drug Development Professionals

Abstract

Peptide therapeutics represent a frontier of precision medicine, offering high specificity and low toxicity. Their clinical translation, however, is frequently impeded by poor metabolic stability, primarily due to rapid degradation by endogenous proteases.[1] This guide provides a comprehensive, field-proven overview of strategies to overcome this critical limitation through the rational incorporation of unnatural amino acids (UAAs). We will explore the core mechanisms of proteolytic degradation and detail the chemical principles behind various UAA-based stabilization techniques, including N-methylation, D-amino acid substitution, backbone extension with β-amino acids, and bioisosteric replacement with aza-amino acids and fluorinated analogs. This document is designed for researchers, scientists, and drug development professionals, providing not only the theoretical underpinnings but also actionable experimental protocols for synthesis and stability assessment, empowering the design of next-generation, degradation-resistant peptide drugs.

The Challenge: The Ephemeral Nature of Therapeutic Peptides

Peptides are powerful biological molecules, but their utility as systemic drugs is often compromised by their susceptibility to enzymatic breakdown.[2] The body's proteases and peptidases, found in plasma, tissues, and the gastrointestinal tract, efficiently hydrolyze peptide bonds, leading to rapid clearance and short in-vivo half-lives.[3][4] These enzymes, which include exopeptidases that cleave terminal residues and endopeptidases that act on internal peptide bonds, are the primary barrier to developing orally available and long-acting peptide therapeutics.[5][6] Understanding the mechanisms of this degradation is the first step toward engineering resistance.

Mechanisms of Proteolytic Degradation

Proteolytic enzymes exhibit high specificity, recognizing particular amino acid sequences and, crucially, the stereochemistry of the peptide backbone.[1] The catalytic process typically involves the binding of the peptide substrate into an active site, followed by a nucleophilic attack on the carbonyl carbon of the scissile peptide bond. Any modification that disrupts this recognition or the catalytic process can confer stability.

cluster_0 Proteolytic Degradation of a Peptide Peptide H₂N-...-AA1-AA2-AA3-AA4-...-COOH Fragment1 H₂N-...-AA1-AA2-COOH Peptide->Fragment1 Fragment2 H₂N-AA3-AA4-...-COOH Peptide->Fragment2 Fragment3 H₂N-...-AA1-AA2-AA3-COOH Peptide->Fragment3 Fragment4 AA4-...-COOH Peptide->Fragment4 Endopeptidase Endopeptidase Endopeptidase->Peptide Cleaves internal bond (e.g., between AA2-AA3) Exopeptidase Exopeptidase Exopeptidase->Peptide Cleaves terminal bond (e.g., at C-terminus)

Figure 2: UAA strategies create steric and conformational barriers to protease action.

Summary of UAA Stabilization Strategies
StrategyMechanism of ActionAdvantagesDisadvantages / Considerations
N-Methylation Steric hindrance at the amide bond, reduced H-bond donation. [7]High resistance to proteolysis, can improve membrane permeability. [8]Can be synthetically challenging, may reduce solubility or binding affinity. [7][9]
D-Amino Acid Sub. Exploits protease stereospecificity; D-form not recognized. [1]Can confer complete proteolytic resistance, synthetically accessible. [10]May alter necessary secondary structure and reduce biological activity. [11]
β-Amino Acids Alters peptide backbone spacing and conformation. [2][12]High resistance to proteolysis, can form stable secondary structures. [13]Significant structural perturbation; may require extensive screening to retain activity.
Azapeptides Cα replaced by Nitrogen, altering backbone geometry. [14][15]Confers proteolytic stability and can enhance biological activity. [16]Synthesis can be complex, requiring specialized building blocks. [14]
Fluorinated AAs Alters electronic properties, pKa, and local conformation. [17][18]Can enhance stability and binding affinity simultaneously. [19]Synthetic incorporation can be difficult; effects on structure can be complex. [20]

Experimental Protocols & Workflows

Translating theory into practice requires robust and validated methodologies. Here, we provide detailed protocols for the synthesis of UAA-containing peptides and the subsequent assessment of their metabolic stability.

Protocol: Solid-Phase Peptide Synthesis (SPPS) with Unnatural Amino Acids

SPPS is the standard method for chemically synthesizing peptides, allowing for the stepwise addition of amino acids (both natural and unnatural) to a growing chain anchored to a solid resin support. [21][22]

start Start with Resin Support deprotection 1. Deprotection (e.g., 20% Piperidine in DMF) start->deprotection wash1 2. Wash (DMF, IPA, DCM) deprotection->wash1 coupling 3. Coupling (Fmoc-UAA-OH, HATU, DIPEA in DMF) wash1->coupling wash2 4. Wash (DMF, IPA, DCM) coupling->wash2 check Repeat for next AA? wash2->check check->deprotection Yes cleavage Final Cleavage & Deprotection (e.g., 95% TFA Cocktail) check->cleavage No end Purify & Analyze (HPLC/MS) cleavage->end

Figure 3: The cyclical workflow of Solid-Phase Peptide Synthesis (SPPS).

Methodology:

  • Resin Preparation: Start with a suitable solid support (e.g., Rink Amide resin for C-terminal amides) swelled in an appropriate solvent like N,N-Dimethylformamide (DMF).

  • Fmoc Deprotection: Remove the fluorenylmethyloxycarbonyl (Fmoc) protecting group from the resin's amino group (or the previously coupled amino acid) by treating with 20% piperidine in DMF for 5-10 minutes.

  • Washing: Thoroughly wash the resin to remove excess piperidine and byproducts. A typical wash cycle is 3x DMF, 3x Isopropanol (IPA), 3x Dichloromethane (DCM).

  • Amino Acid Coupling:

    • Prepare the coupling solution: Dissolve the Fmoc-protected Unnatural Amino Acid (Fmoc-UAA-OH, 4 equivalents) and a coupling reagent like HATU (3.9 equivalents) in DMF.

    • Add an activation base, such as Diisopropylethylamine (DIPEA, 8 equivalents), to the solution.

    • Add the activated UAA solution to the resin and allow it to react for 1-2 hours. Note: Difficult couplings, such as with N-methylated amino acids, may require longer times or double coupling. [8]5. Washing: Repeat the washing step (Step 3) to remove excess reagents.

  • Cycle Repetition: Repeat steps 2-5 for each amino acid in the peptide sequence.

  • Final Cleavage and Deprotection: Once the sequence is complete, wash the resin with DCM and dry it. Cleave the peptide from the resin and simultaneously remove side-chain protecting groups using a cleavage cocktail (e.g., 95% Trifluoroacetic Acid (TFA), 2.5% water, 2.5% Triisopropylsilane) for 2-3 hours.

  • Purification and Analysis: Precipitate the cleaved peptide in cold diethyl ether, centrifuge, and lyophilize the crude product. Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC) and verify its identity and purity by mass spectrometry (MS). [23]

Protocol: In Vitro Plasma Stability Assay

This assay is the gold standard for evaluating the metabolic stability of a peptide therapeutic candidate. It measures the rate of degradation in a biologically relevant matrix. [3]

start Prepare Peptide Stock (e.g., 1 mg/mL in buffer) incubate Incubate Spike peptide into plasma. Take aliquots at T=0, 5, 15, 30, 60, 120 min start->incubate plasma Pre-warm Plasma (Human or Animal) to 37°C plasma->incubate quench Quench Reaction Add aliquot to 3x volume of cold Acetonitrile with Internal Standard incubate->quench process Process Sample Vortex, then centrifuge to precipitate proteins quench->process analyze Analyze Supernatant by LC-MS/MS process->analyze data Plot Data & Calculate Half-Life (% Remaining vs. Time) analyze->data

Figure 4: Workflow for assessing peptide stability in a plasma matrix.

Methodology:

  • Reagent Preparation:

    • Prepare a stock solution of the purified test peptide (e.g., 1 mg/mL in a suitable buffer like PBS).

    • Thaw frozen human or animal plasma (e.g., from CD-1 mice) on ice and centrifuge to remove any cryoprecipitates. [24] * Prepare a quenching solution: Acetonitrile containing a suitable internal standard (a stable, non-interfering peptide or small molecule) for LC-MS normalization.

  • Incubation:

    • Pre-warm an aliquot of the plasma to 37°C in a water bath for 5 minutes.

    • Initiate the reaction (T=0) by spiking the peptide stock into the plasma to a final concentration of ~5-10 µM.

    • At designated time points (e.g., 0, 5, 15, 30, 60, 120, 240 minutes), withdraw an aliquot (e.g., 50 µL) of the plasma-peptide mixture.

  • Sample Quenching & Processing:

    • Immediately add the withdrawn aliquot to a tube containing 3x the volume (e.g., 150 µL) of the cold quenching solution. This stops all enzymatic activity and precipitates plasma proteins.

    • Vortex the sample vigorously for 1 minute.

    • Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.

  • LC-MS Analysis:

    • Carefully transfer the supernatant to an HPLC vial.

    • Analyze the sample using a validated Liquid Chromatography-Mass Spectrometry (LC-MS) method to quantify the amount of remaining parent peptide relative to the internal standard.

  • Data Analysis:

    • Calculate the percentage of peptide remaining at each time point relative to the T=0 sample.

    • Plot the natural log of the percent remaining versus time.

    • Determine the half-life (t½) from the slope (k) of the linear regression using the equation: t½ = 0.693 / k .

Note: It is crucial to recognize that degradation rates can vary significantly between whole blood, plasma, and serum due to differences in active proteases activated during the collection and coagulation processes. [3][25]The choice of matrix should be carefully considered based on the intended therapeutic application.

Conclusion and Future Outlook

The inherent instability of peptides is no longer an insurmountable obstacle but rather a design challenge that can be overcome with rational chemical modification. The incorporation of unnatural amino acids provides a robust and versatile toolkit for enhancing metabolic stability, thereby extending half-life, improving bioavailability, and ultimately unlocking the full therapeutic potential of peptide-based drugs. [5][26]By combining these synthetic strategies with rigorous analytical validation, researchers can systematically engineer peptides with the stability required for clinical success. Future advancements will likely involve the ribosomal incorporation of UAAs for creating novel biologics and the development of computational models to better predict the structural and functional consequences of UAA substitution, further accelerating the design-build-test cycle in peptide drug discovery. [27][28]

References

  • NINGBO INNO PHARMCHEM CO.,LTD. (2026, February 13). Why N-Methyl Amino Acids are Crucial for Peptide Manufacturing.
  • Brachmann, Z., et al. (2022, August 11). Azapeptides as an Efficient Tool to Improve the Activity of Biologically Effective Peptides. MDPI.
  • Taylor & Francis Online. (2025, December 18). Utility of fluorinated α-amino acids in development of therapeutic peptides.
  • Kuhn, C., et al. (2017, June 2). Differential stability of therapeutic peptides with different proteolytic cleavage sites in blood, plasma and serum. PubMed.
  • Brown, G. D., et al. (2025, December 18). Utility of fluorinated α-amino acids in development of therapeutic peptides. PubMed.
  • Strebhardt, K., et al. (2021, August 6). Effect of L- to D-Amino Acid Substitution on Stability and Activity of Antitumor Peptide RDP215 against Human Melanoma and Glioblastoma. MDPI.
  • Li, X., et al. (2017, October 1). D-amino acid substitution enhances the stability of antimicrobial peptide polybia-CP.
  • Merck Millipore.
  • Boc Sciences. How to Enhance the Pharmacokinetic Stability of Peptides?.
  • bioRxiv. (2025, June 17). D-amino acid substitution and cyclisation enhance the stability and antimicrobial activity of arginine-rich peptides.
  • Hong, S. Y., et al. Effect of D-amino acid substitution on the stability, the secondary structure, and the activity of membrane-active peptide. PubMed.
  • Kuhn, C., et al. (2017, June 2). Differential stability of therapeutic peptides with different proteolytic cleavage sites in blood, plasma and serum. PMC.
  • NINGBO INNO PHARMCHEM CO.,LTD. (2026, February 14). The Role of Fluorinated Amino Acids in Modern Drug Discovery.
  • Benchchem. (2025). The Significance of D-Amino Acids in Peptides: An In-depth Technical Guide.
  • Donnelly, P. S., et al. (2020, May 14). Methods to Enhance the Metabolic Stability of Peptide-Based PET Radiopharmaceuticals. PMC.
  • Al-Ghananeem, A. M., et al. (2022, October 19). Strategies for Improving Peptide Stability and Delivery. PMC - NIH.
  • Lee, H., et al. Incorporation of β-amino acids enhances the antifungal activity and selectivity of the helical antimicrobial peptide aurein 1.2. PMC.
  • SciSpace.
  • LifeTein. (2025, September 25).
  • PRISM BioLab. (2024, January 15). Recent Alternatives to Improve Permeability of Peptides.
  • Encyclopedia. (2022, November 4).
  • Protheragen. (2023, February 3). Methods to improve the metabolic stability of peptides.
  • ResearchGate. (2023, November). Fluorinated Amino Acids in Peptide and Protein Assembly.
  • Huang, S., et al. (2022, September 28).
  • CD Formulation.
  • Furman, J. L., et al. (2022). In vivo degradation forms, anti-degradation strategies, and clinical applications of therapeutic peptides in non-infectious chronic diseases. PMC.
  • BOC Sciences. (2024).
  • Gibson, C., et al. (2011, July 15). Azapeptides and their therapeutic potential. PubMed.
  • Current Medicinal Chemistry. (2016, June 1). N-Methylated α-Amino Acids And Peptides: Synthesis And Biological Activity.
  • Taylor & Francis Online. (2011, August 1). Azapeptides and Their Therapeutic Potential: Future Medicinal Chemistry.
  • ResearchGate. Proteolytic degradation of peptide products in the blood is considered....
  • ResearchGate. (2013, February 19). Why are peptides consisting of beta amino acids metabolically more stable?.
  • Feinstein Institutes for Medical Research. (2022, November 28). A novel azapeptide editing method offers potential for new drug development.
  • Neuland Labs. (2025, May 16).
  • bioRxiv. (2024, April 24).
  • BOC Sciences.
  • Oxford Academic. 3 Principles and Practice of Solid-Phase Peptide Synthesis.
  • Wikipedia. Peptide synthesis.
  • Apostolou, A., et al. (2022). Strategies for overcoming protein and peptide instability in biodegradable drug delivery systems. PMC.
  • Ackerman, D. S., et al. (2025, May 15). A Rapid Manual Solid Phase Peptide Synthesis Method for High-Throughput Peptide Production. PubMed.
  • ResearchGate. (2017, June 2). Differential stability of therapeutic peptides with different proteolytic cleavage sites in blood, plasma and serum.
  • Creative Bioarray. How to Improve the Pharmacokinetic Properties of Peptides?.
  • Merck Millipore. Unnatural Amino Acids for Peptide Synthesis.
  • RSC Publishing.
  • MilliporeSigma.
  • Adhikari, A., et al. (2021, November 26).
  • Journal of the American Chemical Society.
  • ResearchGate.
  • Wu, J., et al. (2015, July 29). Degradation and Stabilization of Peptide Hormones in Human Blood Specimens.

Sources

Technical Guide: Halogenated Phenylalanine Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the landscape of modern medicinal chemistry, the modification of phenylalanine (Phe) residues with halogen atoms (F, Cl, Br, I) has evolved from a simple steric probe to a sophisticated strategy for modulating pharmacokinetics, metabolic stability, and target binding affinity.[1][2] This guide analyzes the strategic incorporation of halogenated phenylalanine derivatives, moving beyond the "bioisostere" concept to explore the distinct mechanistic advantages offered by the unique electronic landscape of halogens—specifically the sigma-hole effect and metabolic blockade .

Part 1: Physicochemical Impact & Strategic Selection

The choice of halogen is not arbitrary; it dictates the derivative's function. While Fluorine acts as a metabolic shield and dipole modulator, heavier halogens (Cl, Br, I) are increasingly utilized for their capacity to form halogen bonds (X-bonds), a distinct non-covalent interaction analogous to hydrogen bonding but more hydrophobic in nature.

Table 1: Comparative Physicochemical Properties of 4-Halo-Phenylalanines

Data synthesized to guide rational selection based on steric and electronic requirements.

PropertyH (Native Phe)F (Fluoro-Phe)Cl (Chloro-Phe)Br (Bromo-Phe)I (Iodo-Phe)
Van der Waals Radius (Å) 1.201.471.751.851.98
Electronegativity (Pauling) 2.203.983.162.962.66
C-X Bond Length (Å) 1.091.351.731.892.09
Bond Strength (kcal/mol) ~113~126~95~80~57
Primary Utility Native recognitionMetabolic blocking, dipole modulationLipophilicity, weak X-bondingStrong X-bonding, phasing (X-ray)Max X-bonding, steric occlusion

Key Insight: The C-F bond is stronger than the C-H bond, rendering 4-F-Phe resistant to CYP450-mediated oxidation. Conversely, 4-I-Phe possesses a large, polarizable electron cloud with a positive electrostatic potential cap (sigma-hole), making it an ideal candidate for targeting electron-rich pockets (e.g., carbonyls) in the binding site.

Part 2: Mechanistic Deep Dive

Metabolic Blockade

The primary clearance pathway for phenylalanine-containing peptides often involves hydroxylation at the para-position of the phenyl ring by Cytochrome P450 enzymes. Substituting the para-hydrogen with fluorine effectively blocks this pathway due to the high energy barrier required to cleave the C-F bond.

Halogen Bonding (The Sigma-Hole)

Unlike fluorine, heavier halogens exhibit an anisotropic electron distribution. The electron density is concentrated in a belt around the equator of the atom, leaving a region of positive electrostatic potential—the sigma-hole —along the C-X bond axis. This allows the halogen to act as a Lewis acid, interacting with Lewis bases (carbonyl oxygens, nitrogen lone pairs) in the protein backbone.

HalogenBonding cluster_0 Ligand (4-Iodo-Phe) cluster_1 Receptor Pocket Phe_Ring Phenyl Ring Iodine Iodine (I) Phe_Ring->Iodine C-I Bond SigmaHole σ-Hole (+) Iodine->SigmaHole LonePair Lone Pair (-) SigmaHole->LonePair Halogen Bond (Directional) Carbonyl Backbone C=O LonePair->Carbonyl

Figure 1: Mechanism of Halogen Bonding. The positive sigma-hole on Iodine interacts directionally with the electron-rich carbonyl oxygen.

Part 3: Synthesis Strategies

Researchers typically employ two main routes: chemical cross-coupling for complex derivatives and chemo-enzymatic synthesis for high enantiopurity and green chemistry compliance.

Chemo-Enzymatic Synthesis (Green Route)

This method utilizes Phenylalanine Ammonia-Lyase (PAL) to catalyze the anti-Markovnikov addition of ammonia to substituted cinnamic acids. It is highly preferred for generating L-isomers with >99% ee.

EnzymaticSynthesis Start Substituted Cinnamic Acid (e.g., 4-Fluoro-cinnamic acid) Process Incubation 30°C, 24-48 hrs Start->Process Reagents High Conc. NH4OH / (NH4)2CO3 pH 9.0 - 10.0 Reagents->Process Enzyme Phenylalanine Ammonia-Lyase (PAL) (e.g., from Rhodotorula glutinis) Enzyme->Process Catalyst Purification Isoelectric Precipitation & Ion Exchange Process->Purification Product L-4-Fluoro-Phenylalanine (>99% ee) Purification->Product

Figure 2: Workflow for the chemo-enzymatic synthesis of halogenated L-phenylalanine derivatives using PAL.

Part 4: Therapeutic Applications (Case Studies)

Case Study 1: Tryptophan Hydroxylase (TPH) Inhibition

Compound: 4-Chloro-L-phenylalanine (Fenclonine/PCPA)[3][4]

  • Mechanism: PCPA acts as an irreversible inhibitor of Tryptophan Hydroxylase (TPH), the rate-limiting enzyme in serotonin biosynthesis.[3][4][5]

  • Clinical Relevance: Historically used to treat carcinoid syndrome (to reduce serotonin production).[5] In research, it is the gold standard for depleting serotonin to study sleep cycles and mood disorders.

  • Why Chlorine? The 4-Cl substituent mimics the size of the hydroxyl group in the transition state but cannot be oxidized, effectively trapping the enzyme.

Case Study 2: Antibody-Drug Conjugates (ADCs)

Compound: Halogenated Monomethyl Auristatin F (MMAF)

  • Innovation: Introduction of 4-iodo-Phe or 4-fluoro-Phe into the auristatin scaffold.

  • Outcome: Halogenation shifts the cis/trans conformational equilibrium of the amide bond, favoring the biologically active trans conformer.[6]

  • Result: The 4-fluoro derivative demonstrated retained or improved cytotoxicity against cancer cell lines (SKOV3) compared to the parent MMAF, while potentially improving metabolic stability.

Part 5: Detailed Experimental Protocols

Protocol 1: Chemo-Enzymatic Synthesis of 4-Fluoro-L-Phenylalanine

A self-validating protocol for generating enantiopure material.

Reagents:

  • 4-Fluorocinnamic acid (10 mmol)

  • Ammonium hydroxide (25% aq.) or Ammonium carbonate

  • Phenylalanine Ammonia-Lyase (PAL) (commercial lyophilized powder, approx. 1-2 units/mg)

  • HCl (6 M) for pH adjustment

Step-by-Step Workflow:

  • Substrate Preparation: Dissolve 4-fluorocinnamic acid (1.66 g, 10 mmol) in 50 mL of 4 M aqueous ammonia (or ammonium carbonate buffer).

  • pH Adjustment: Adjust the pH to 9.5 using dilute NH4OH. The high ammonia concentration drives the equilibrium toward amination.

  • Enzyme Addition: Add PAL enzyme (approx. 100 mg, depending on specific activity).

  • Incubation: Incubate the mixture at 30°C with gentle shaking (150 rpm) for 24–48 hours.

    • Checkpoint: Monitor consumption of cinnamic acid by UV spectroscopy (decrease in absorbance at ~270-290 nm).

  • Termination: Filter off the enzyme (can be reused if immobilized).

  • Isolation: Concentrate the filtrate under reduced pressure to remove excess ammonia.

  • Precipitation: Adjust pH to the isoelectric point of the amino acid (approx. pH 5.5) using 6 M HCl. 4-Fluoro-L-phenylalanine will precipitate as a white solid.

  • Recrystallization: Recrystallize from water/ethanol to yield pure L-isomer.

Protocol 2: Microsomal Metabolic Stability Assay

To quantify the "Fluorine Effect" on metabolic half-life.

Materials:

  • Liver Microsomes (Human/Rat, 20 mg/mL)

  • NADPH Regenerating System (MgCl2, Glucose-6-phosphate, G6P-Dehydrogenase, NADP+)

  • Test Compounds: Phe (Control), 4-F-Phe, 4-Cl-Phe.

Workflow:

  • Pre-incubation: Mix microsomes (0.5 mg/mL final conc.) with test compound (1 µM) in phosphate buffer (pH 7.4) at 37°C for 5 mins.

  • Initiation: Add NADPH regenerating system to start the reaction.[7]

  • Sampling: At t = 0, 5, 15, 30, and 60 mins, remove aliquots.

  • Quenching: Immediately dispense into ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide) to precipitate proteins.

  • Analysis: Centrifuge (4000 rpm, 20 min) and analyze supernatant via LC-MS/MS.

  • Calculation: Plot ln(% remaining) vs. time. The slope

    
     determines half-life: 
    
    
    
    .
    • Expected Result: 4-F-Phe should show significantly longer

      
       than native Phe due to blocked para-hydroxylation.
      

References

  • Beilstein Journal of Organic Chemistry. Fluorinated phenylalanines: synthesis and pharmaceutical applications. (2020).[2][8] [Link]

  • National Institutes of Health (NIH). On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. [Link]

  • Frontiers in Bioengineering and Biotechnology. Sustainable synthesis of L-phenylalanine derivatives in continuous flow by immobilized phenylalanine ammonia lyase. (2023).[9][10] [Link]

  • Journal of Labelled Compounds and Radiopharmaceuticals. Enzymatic synthesis of halogen derivatives of L-phenylalanine. (2023).[9][10] [Link]

  • American Chemical Society (ACS). Principles and Applications of Halogen Bonding in Medicinal Chemistry and Chemical Biology. [Link]

Sources

Fmoc-2,3-Cl2-Phe-OH physiochemical characteristics

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Physicochemical Characteristics and Application of Fmoc-2,3-dichloro-L-phenylalanine (Fmoc-2,3-Cl2-Phe-OH)

Abstract

Fmoc-2,3-dichloro-L-phenylalanine (Fmoc-2,3-Cl2-Phe-OH) is a specialized, non-natural amino acid derivative designed for advanced applications in peptide synthesis and drug development. The incorporation of a dichlorinated phenyl ring introduces unique steric and electronic properties into peptide chains, offering a powerful tool to modulate biological activity, conformational stability, and metabolic resistance. The Nα-Fmoc (9-fluorenylmethoxycarbonyl) protecting group is central to its utility, enabling a robust and high-yield synthetic strategy based on orthogonal, base-labile deprotection. This guide provides a comprehensive overview of the core physicochemical characteristics of Fmoc-2,3-Cl2-Phe-OH, detailed protocols for its application in Solid-Phase Peptide Synthesis (SPPS), and standard methodologies for its analytical characterization, serving as an essential resource for researchers and scientists in medicinal chemistry and peptide science.

Introduction: The Strategic Value of Modified Amino Acids

The rational design of therapeutic peptides often necessitates moving beyond the 20 canonical amino acids. The incorporation of non-natural or "unusual" amino acids is a cornerstone of modern drug discovery, allowing for the fine-tuning of pharmacological profiles.

The Significance of Halogenation in Peptide Design

Halogen atoms, particularly chlorine and fluorine, are frequently introduced into drug candidates to enhance their properties. The presence of chlorine on the phenylalanine side chain can significantly alter the electronic distribution of the aromatic ring, influence hydrophobic and steric interactions, and block sites of metabolic degradation.[1][2] These modifications can lead to peptides with enhanced binding affinity for their biological targets, improved stability against enzymatic degradation, and altered conformational preferences.[1][2] The 2,3-dichloro substitution pattern offers a distinct electronic and steric profile compared to other mono- or di-halogenated analogs, providing a unique tool for structure-activity relationship (SAR) studies.

Fmoc-2,3-Cl2-Phe-OH: A Unique Building Block

Fmoc-2,3-Cl2-Phe-OH combines the strategic advantages of dichlorination with the premier Nα-protection strategy used in modern peptide synthesis. The Fmoc group is stable to the acidic conditions used to cleave most side-chain protecting groups, yet it is readily removed under mild basic conditions (e.g., piperidine), ensuring high-fidelity synthesis of complex peptide sequences.[3][] This orthogonality is fundamental to the success of Fmoc-based Solid-Phase Peptide Synthesis (SPPS).[]

Core Physicochemical Characteristics

The physical and chemical properties of Fmoc-2,3-Cl2-Phe-OH dictate its handling, storage, and application in synthesis. While specific experimental data for the 2,3-dichloro isomer is not widely published, a reliable profile can be constructed from data on closely related analogs.

PropertyValueSource / Rationale
Molecular Formula C₂₄H₁₉Cl₂NO₄Based on chemical structure.
Molecular Weight 456.32 g/mol Calculated value. Analogous to other dichlorinated Fmoc-Phe derivatives.[5][6]
Appearance White to off-white solid/powderTypical for Fmoc-protected amino acids.[5][7][8]
Purity (Typical) ≥97.0% (HPLC)Standard for commercially available peptide synthesis reagents.
Solubility Soluble in DMF, DMSO, NMPSoluble in common organic solvents used for peptide synthesis.[7][8][9][10]
Storage Temperature 2-8°C (short-term), -20°C (long-term)Recommended for maintaining stability and preventing degradation.[7][11]
Solubility Profile: A Practical Perspective

The solubility of Fmoc-amino acids is critical for achieving efficient coupling reactions in SPPS. Fmoc-2,3-Cl2-Phe-OH is expected to be highly soluble in polar aprotic solvents such as N,N-Dimethylformamide (DMF) and N-Methyl-2-pyrrolidone (NMP), which are the workhorses of peptide synthesis.[9][10] Good solubility ensures that the amino acid is fully available for activation and coupling, preventing issues related to incomplete reactions and deletion sequences in the final peptide.[] For analytical purposes, it is also soluble in Dimethyl sulfoxide (DMSO).[7][8]

Storage and Handling

To ensure its chemical integrity, Fmoc-2,3-Cl2-Phe-OH should be stored in a tightly sealed container in a cool, dry place, protected from light and moisture. For long-term storage, temperatures of -20°C are recommended.[7][11] When handling the compound, standard laboratory personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn to avoid skin and eye contact.[12]

Application in Solid-Phase Peptide Synthesis (SPPS)

The primary application of Fmoc-2,3-Cl2-Phe-OH is as a building block in Fmoc-based SPPS. The workflow is a cyclical process of deprotection and coupling to assemble a peptide chain on an insoluble resin support.

The Fmoc-SPPS Workflow

The synthesis cycle for incorporating an Fmoc-protected amino acid is a well-established and highly refined process. It allows for the stepwise addition of amino acids to build a peptide from the C-terminus to the N-terminus.

SPPS_Workflow Start Resin with Free Amine (e.g., Rink Amide) Coupling Coupling: 1. Fmoc-2,3-Cl2-Phe-OH 2. Activator (HBTU) 3. Base (DIPEA) Start->Coupling Add Reagents Wash1 Wash (DMF) Coupling->Wash1 Reaction Complete Deprotection Fmoc Deprotection: 20% Piperidine in DMF Wash1->Deprotection Remove Excess Wash2 Wash (DMF) Deprotection->Wash2 Fmoc Removed NextCycle Ready for Next Amino Acid Wash2->NextCycle Remove Byproducts NextCycle->Coupling Repeat Cycle

Caption: General workflow for a single coupling cycle in Fmoc-based SPPS.

Experimental Protocol: Incorporation of Fmoc-2,3-Cl2-Phe-OH

This protocol outlines the manual coupling of Fmoc-2,3-Cl2-Phe-OH onto a resin-bound peptide chain with a free N-terminal amine.

Materials:

  • Peptide-resin with a free amine group

  • Fmoc-2,3-Cl2-Phe-OH

  • Coupling Activator: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

  • Base: DIPEA (N,N-Diisopropylethylamine)

  • Solvent: High-purity DMF

  • Deprotection Solution: 20% (v/v) piperidine in DMF

  • Washing Solvents: DMF, DCM (Dichloromethane)

  • Reaction Vessel with frit for washing and draining

Methodology:

  • Resin Preparation:

    • If starting a new synthesis, ensure the first amino acid is properly loaded onto the selected resin (e.g., Rink Amide for a C-terminal amide).

    • If extending a chain, begin with the peptide-resin from the previous cycle, ensuring it has been thoroughly washed after Fmoc deprotection.

  • Fmoc-Deprotection (if applicable):

    • Add the 20% piperidine/DMF solution to the resin.

    • Agitate gently for 3 minutes, then drain.

    • Add a fresh aliquot of 20% piperidine/DMF and agitate for 10 minutes. This two-step process ensures complete removal of the Fmoc group.[3]

    • Drain the solution and wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine, which would otherwise neutralize the incoming activated amino acid.

  • Amino Acid Activation and Coupling:

    • In a separate vial, dissolve Fmoc-2,3-Cl2-Phe-OH (3 equivalents relative to resin loading) and HBTU (2.95 equivalents) in a minimal amount of DMF.

    • Add DIPEA (6 equivalents) to the activation mixture. The solution may change color, typically to yellow. Allow the activation to proceed for 1-2 minutes.

    • Causality: HBTU reacts with the carboxylic acid of the Fmoc-amino acid in the presence of a base to form a highly reactive HOBt-ester, which readily reacts with the free amine on the resin to form a stable amide bond. Using a slight excess of reagents drives the reaction to completion.[13]

    • Add the activated amino acid solution to the deprotected peptide-resin.

    • Agitate the mixture at room temperature for 1-2 hours.

  • Monitoring and Washing:

    • Perform a qualitative test (e.g., Kaiser test) to confirm the absence of free primary amines, indicating a complete coupling reaction.

    • If the test is positive (indicating an incomplete reaction), the coupling step can be repeated.

    • Once complete, drain the reaction solution and wash the resin thoroughly with DMF (3-5 times) followed by DCM (3-5 times) to remove all excess reagents and byproducts. The resin is now ready for the next deprotection and coupling cycle.

  • Final Cleavage and Deprotection:

    • After the full peptide sequence is assembled, the peptide is cleaved from the resin support, and all side-chain protecting groups are removed simultaneously.

    • A common cleavage cocktail for this purpose is a mixture of Trifluoroacetic acid (TFA), water, and a scavenger like triisopropylsilane (TIS) (e.g., 95% TFA / 2.5% Water / 2.5% TIS).[2]

    • The crude peptide is then precipitated with cold diethyl ether, collected by centrifugation, and dried before purification.

Analytical and Quality Control

Ensuring the identity and purity of both the starting material and the final peptide is critical. A combination of chromatographic and spectroscopic techniques is employed for comprehensive characterization.

Analytical_Workflow Sample Fmoc-2,3-Cl2-Phe-OH (Starting Material) HPLC Reverse-Phase HPLC Sample->HPLC MS Mass Spectrometry (LC-MS) Sample->MS NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR Purity Chemical Purity (%) HPLC->Purity Quantify Area Chiral Enantiomeric Purity (%) HPLC->Chiral Use Chiral Column MW Molecular Weight Confirmation MS->MW Measure m/z Structure Structural Identity Confirmation NMR->Structure Analyze Shifts

Caption: Standard analytical workflow for quality control of Fmoc-amino acids.

High-Performance Liquid Chromatography (HPLC)

HPLC is the definitive method for assessing the purity of Fmoc-amino acids and the final synthesized peptides.[14]

  • Protocol for Purity Analysis:

    • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase A: 0.1% TFA in Water.

    • Mobile Phase B: 0.1% Acetonitrile with 0.1% TFA.

    • Gradient: A linear gradient, for example, from 5% to 95% B over 30 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 220 nm and 254 nm.

    • Rationale: This method separates the main compound from any synthesis-related impurities. Purity is calculated by integrating the peak area of the main component relative to the total peak area.

  • Chiral Purity: The enantiomeric excess (ee) is critical, as the presence of the D-isomer can compromise the structure and function of the target L-peptide. Chiral HPLC using polysaccharide-based stationary phases is the standard method for this analysis.[14]

Spectroscopic Verification
  • Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry is used to confirm the molecular weight of the compound. For Fmoc-2,3-Cl2-Phe-OH (MW = 456.32), expected ions would include [M+H]⁺ at m/z 457.3, [M+Na]⁺ at m/z 479.3, and potentially a characteristic isotope pattern due to the two chlorine atoms.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide unambiguous structural confirmation.[15]

    • Protocol: A sample (5-10 mg) is dissolved in a deuterated solvent like DMSO-d₆.

    • Expected ¹H NMR Signals: Characteristic signals will be observed for the aromatic protons of the Fmoc group (typically between 7.3-7.9 ppm), the protons on the dichlorinated phenyl ring, the α- and β-protons of the phenylalanine backbone, and the CH and CH₂ protons of the fluorenylmethoxy group.[15]

    • Rationale: NMR confirms the connectivity of all atoms in the molecule, ensuring the correct isomer has been synthesized and is structurally intact.

Conclusion

Fmoc-2,3-dichloro-L-phenylalanine is a high-value chemical tool for peptide chemists and drug developers. Its well-defined physicochemical properties, combined with its strategic design, allow for the reliable synthesis of novel peptides with potentially superior therapeutic characteristics. The dichlorinated side chain provides a means to systematically probe structure-activity relationships, leading to more potent, stable, and effective peptide-based drugs. A thorough understanding of its characteristics, proper handling, and robust analytical validation, as detailed in this guide, is paramount to its successful application in research and development.

References

  • MedchemExpress. (n.d.). Fmoc-Phe-OH.
  • Sigma-Aldrich. (n.d.). Fmoc-Phe(2-Cl)-OH, ≥97.0% (HPLC).
  • Chem-Impex. (n.d.). Fmoc-3,4-dichloro-D-phénylalanine.
  • ChemicalBook. (2026). Fmoc-Phe-OH.
  • AAPPTec. (n.d.). Safety Data Sheet: Fmoc-Phe(2-Cl)-OH.
  • Sigma-Aldrich. (n.d.). Fmoc-Phe(2-Cl)-OH = 97.0 HPLC.
  • Advanced ChemTech. (n.d.). Fmoc-Phe-OH.
  • Advanced ChemBlocks. (2026). Fmoc-N-Me-Phe(2-Cl)-OH.
  • Peptides International. (n.d.). Fmoc-Phe(2-Cl)-OH [198560-41-7].
  • CymitQuimica. (n.d.). CAS 198560-41-7: FMOC-L-2-Chlorophe.
  • ChemicalBook. (n.d.). Fmoc-Phe-OH - Safety Data Sheet.
  • Kumar, A., Sharma, A., de la Torre, B. G., & Albericio, F. (n.d.). Solubility of reagents (Fmoc-AA-OH and additive coupling reagents) in PolarClean at RT.
  • Benchchem. (2025). Spectroscopic Analysis of Fmoc-DL-Phe-OH: A Technical Guide.
  • Sigma-Aldrich. (n.d.). Fmoc-Phe-OH 98%.
  • Fisher Scientific. (2011). SAFETY DATA SHEET: FMOC-D-phenylalanine, 98%.
  • The Royal Society of Chemistry. (2008). Supplementary Material (ESI) for Chemical Communications.
  • Chem-Impex. (n.d.). Fmoc-2,5-dichloro-L-phenylalanine.
  • MedChemExpress. (n.d.). Fmoc-Phe(2-Cl)-OH | Amino Acid Derivative.
  • Echemi. (n.d.). FMOC-L-phenylalanine SDS, 35661-40-6 Safety Data Sheets.
  • Benchchem. (2025). Applications of Fmoc-D-Phe(2-F)-OH in drug discovery and development.
  • Sigma-Aldrich. (n.d.). Fmoc-Phe(2-Me)-OH = 97.0 HPLC.
  • Peptide Machines. (2024). Fmoc-Based Peptide Synthesis: A Complete Guide to Chemistry, Steps & Advantages.
  • Aapptec. (n.d.). Fmoc-D-Phe(3-Cl)-OH [205526-23-4].
  • Fields, G. B. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry.
  • Creative Peptides. (n.d.). Fmoc-3,4-Dichloro-L-Phenylalanine.
  • ChemPep. (n.d.). Fmoc Solid Phase Peptide Synthesis.
  • Nowick, J. S. (n.d.).
  • PubMed. (2021). 3,4- and 2,3-Dimercaptophenylalanines as Building Blocks for Fmoc-Peptide Synthesis.
  • PubChem. (n.d.). Fmoc-L-phe(2-OH)-OH.
  • Santa Cruz Biotechnology. (n.d.). Fmoc-2,4-dichloro-L-phenylalanine.
  • Phenomenex. (n.d.). HPLC Enantioseparation of N-FMOC α-Amino Acids Using Lux Polysaccharide-Based Chiral Stationary Phases.
  • BOC Sciences. (n.d.). Why Fmoc-Protected Amino Acids Dominate SPPS?.

Sources

Methodological & Application

optimal coupling reagents for sterically hindered Fmoc amino acids

Author: BenchChem Technical Support Team. Date: February 2026

Optimal Coupling Reagents for Sterically Hindered Amino Acids

Abstract & Scope

Steric hindrance remains the primary cause of deletion sequences and low purity in Solid-Phase Peptide Synthesis (SPPS). Standard activation protocols (e.g., HBTU/DIPEA) often fail when coupling bulky residues such as


-disubstituted amino acids (Aib), 

-methylated residues, or consecutive

-branched amino acids (Val, Ile, Thr).

This guide provides a mechanistic rationale and validated protocols for the "Next-Generation" coupling reagents—specifically COMU , PyAOP , and DIC/Oxyma Pure —which offer superior acylation kinetics compared to legacy reagents like HBTU or HATU.

Mechanistic Insight: The "Steric Wall"

To select the right reagent, one must understand where the coupling fails. In hindered systems, the formation of the active ester is rarely the rate-limiting step; rather, the bulky side chains of the incoming amino acid (or the resin-bound amine) physically block the nucleophilic attack required for amide bond formation.

The Kinetic Bottleneck

The diagram below illustrates the coupling cycle, highlighting the transition state where steric bulk (e.g., gem-dimethyl groups in Aib) prevents the resin-bound amine from approaching the carbonyl carbon of the active ester.

CouplingMechanism Start Fmoc-AA-OH (Hindered) Activation Activation (Fast Step) Start->Activation + Reagent (COMU/PyAOP) + Base ActiveEster Active Ester (Oxyma/OAt) Activation->ActiveEster Formation of Reactive Species Transition Tetrahedral Transition State ActiveEster->Transition + Resin-NH2 Product Peptide Bond (Fmoc-AA-Peptide-Resin) Transition->Product Collapse Block STERIC WALL (N-Me, Aib, Val) Blocks Nucleophilic Attack Block->Transition Kinetic Inhibition

Figure 1: The Kinetic Bottleneck. While activation is fast, the "Steric Wall" inhibits the nucleophilic attack. High-activity leaving groups (Oxyma, OAt) are required to lower the activation energy of this transition state.

Reagent Selection Matrix

Legacy reagents like HBTU generate OBt esters, which are often too stable (unreactive) to overcome significant steric barriers. The industry has shifted toward reagents generating OAt (7-aza-1-hydroxybenzotriazole) or Oxyma (ethyl 2-cyano-2-(hydroxyimino)acetate) esters.

ReagentClassActive EsterRelative ReactivityRecommended Application
COMU UroniumOxymaVery HighPrimary Choice. General hindered couplings (Val, Ile, Aib). Safer/more soluble than HATU.[1][2]
PyAOP PhosphoniumOAtExtremeSpecialist.

-methyl-to-

-methyl couplings; Cyclizations.[3] Avoids guanidinylation.[1]
DIC / Oxyma CarbodiimideOxymaHighMicrowave Standard. Best for preventing racemization (Cys/His) and elevated temperature synthesis.
HATU UroniumOAtHighLegacy Gold Standard. Effective but expensive and poses explosion risks (HOAt).

Validated Protocols

Protocol A: The "Kinetic Powerhouse" (COMU)

Best For: Consecutive


-branched residues (e.g., Val-Val, Ile-Thr) and Aib.
Rationale:  COMU combines the potent Oxyma leaving group with a morpholino core that acts as an internal base/proton acceptor, driving the reaction faster than HATU [1].

Reagents:

  • Amino Acid: 0.2 M in DMF (Use 4–5 equivalents relative to resin).

  • COMU: 0.5 M in DMF (Use 1:1 equivalent to Amino Acid).

  • Base: DIPEA (Diisopropylethylamine), 2.0 equivalents relative to Amino Acid (NOT resin).

Step-by-Step:

  • Dissolution: Dissolve Fmoc-AA-OH and COMU in minimal DMF.

  • Pre-activation (Critical): Add DIPEA to the mixture.

    • Observation: Solution will turn orange/red.[4]

    • Timing: Allow to activate for exactly 30–60 seconds . Do not exceed 2 minutes, as COMU hydrolyzes/degrades rapidly.

  • Coupling: Transfer the activated solution immediately to the resin.

  • Incubation:

    • Room Temp: 60 minutes.

    • Microwave (Recommended): 75°C for 5 minutes (25W constant power).

  • Wash: Drain and wash with DMF (3x).[5]

Pro-Tip: If using COMU, ensure the solution is freshly prepared. Unlike HBTU, COMU is not stable in DMF solution for more than a few hours.

Protocol B: The "Extreme Hindrance" (PyAOP)

Best For:


-methyl amino acids, Cyclization of hindered peptides.
Rationale:  Uronium reagents (HATU/COMU) can react with the N-terminus of the peptide if the coupling is slow, forming a permanent guanidino-cap (termination). Phosphonium reagents (PyAOP) cannot form this byproduct, allowing for longer reaction times or double coupling without terminating the chain [2].

Reagents:

  • PyAOP: 0.5 M in DMF.

  • Base: DIPEA or TMP (2,4,6-Trimethylpyridine).

    • Note: Use TMP (Collidine) if racemization is a concern (e.g., Cys, His), though DIPEA is usually safe for hindered aliphatics.

Step-by-Step:

  • Resin Prep: Ensure resin is well-swelled in DMF/NMP.

  • In-Situ Activation: Add Fmoc-AA-OH (5 eq) and PyAOP (5 eq) directly to the resin vessel dry (if possible) or in minimal solvent.

  • Initiation: Add Base (10 eq) to the slurry.

  • Coupling: Agitate vigorously.

    • Duration: 2 hours (Room Temp) or 10 min at 75°C (Microwave).

  • Double Couple: For

    
    -methyl-to-
    
    
    
    -methyl junctions, drain and repeat the step.

Decision Tree: Selecting the Optimal Workflow

Use this logic flow to determine the correct reagent and method for your specific sequence.

DecisionTree Start Identify Hindered Sequence IsNMe Is it an N-Methyl or Cyclization? Start->IsNMe IsAib Is it Aib or alpha,alpha-disubstituted? IsNMe->IsAib No PyAOP Protocol B: PyAOP + Collidine (Prevents Guanidinylation) IsNMe->PyAOP Yes IsBeta Is it Beta-Branched? (Val, Ile, Thr) IsAib->IsBeta No COMU Protocol A: COMU + DIPEA (High Velocity) IsAib->COMU Yes (Linear) IsBeta->COMU Consecutive (e.g., Val-Val) DICOxyma DIC + Oxyma Pure (Standard High Efficiency) IsBeta->DICOxyma Single (e.g., Val-Ala) Microwave Apply Microwave Energy (75°C - 90°C) PyAOP->Microwave COMU->Microwave

Figure 2: Reagent Selection Logic. PyAOP is reserved for the most chemically fragile couplings (N-Me), while COMU is the workhorse for steric bulk.

Troubleshooting & Optimization

IssueDiagnosisCorrective Action
Incomplete Coupling Positive Kaiser/Chloranil Test after coupling.Double Couple: Use a different solvent for the second hit (e.g., NMP or DCM/DMF 1:1) to disrupt aggregation.
Guanidinylation Mass spec shows +99 Da or +100 Da adduct.Switch to PyAOP. The uronium moiety in HATU/COMU is reacting with the N-terminus.
Epimerization D-isomer detected in Cys/His couplings.Cool Down: Perform coupling at 4°C or Room Temp. Switch Base: Use TMP (Collidine) instead of DIPEA.
Precipitation Solution turns cloudy upon adding base.Check Concentration: Hindered AAs often have poor solubility. Dilute to 0.1 M or use NMP.

References

  • El-Faham, A., & Albericio, F. (2011). Peptide coupling reagents, more than a letter soup. Chemical Reviews, 111(11), 6557–6602. [Link]

  • Coste, J., et al. (1990). PyBOP: A new peptide coupling reagent devoid of toxic by-products. Tetrahedron Letters, 31(2), 205-208. (Foundational reference for Phosphonium reagents). [Link]

  • Subirós-Funosas, R., et al. (2009). COMU: A safer and more effective replacement for benzotriazole-based uronium coupling reagents.[6] Chemistry – A European Journal, 15(37), 9394–9403. [Link]

  • Collins, J. M., et al. (2014). High-efficiency solid phase peptide synthesis (HE-SPPS). Organic Letters, 16(3), 940–943. [Link]

Sources

Application Note: High-Efficiency SPPS Incorporation of Fmoc-2,3-Dichloro-L-Phenylalanine

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Incorporating Fmoc-2,3-Dichloro-L-Phenylalanine into Peptide Sequences Content Type: Detailed Application Note and Protocol Guide Audience: Senior Research Scientists, Peptide Chemists, and Drug Discovery Leads.

Abstract & Strategic Rationale

The incorporation of halogenated non-canonical amino acids (NCAAs) is a pivotal strategy in modern medicinal chemistry for modulating peptide pharmacokinetics. Fmoc-2,3-Dichloro-L-Phenylalanine (Fmoc-2,3-Cl2-Phe-OH) represents a uniquely challenging yet high-value building block.

Unlike para-substituted analogs (e.g., 4-Cl-Phe), the 2,3-substitution pattern introduces a critical ortho-effect . The chlorine atom at the 2-position creates significant steric clash with the peptide backbone (


 carbonyl and 

protons), restricting the rotation of the side chain (

and

torsion angles).

Why use Fmoc-2,3-Cl2-Phe-OH?

  • Conformational Constraint: The steric bulk forces the peptide backbone into specific turn conformations, potentially locking bioactive geometries.

  • Metabolic Stability: The electron-withdrawing nature of the dichloro-ring deactivates the aromatic system against oxidative metabolism (e.g., P450) and sterically hinders chymotrypsin-like proteolysis.

  • Hydrophobic Tuning: It significantly increases lipophilicity (

    
    ) compared to native Phenylalanine, enhancing membrane permeability.
    

Physicochemical Profile & Design Considerations

Before synthesis, it is crucial to understand how this residue alters the peptide landscape compared to native Phenylalanine (Phe) and other halogenated analogs.

Table 1: Comparative Physicochemical Properties

PropertyL-Phenylalanine (Phe)4-Cl-L-Phenylalanine2,3-Cl2-L-Phenylalanine Impact on Peptide
Electronic Nature NeutralElectron Withdrawing (

)
Strongly Electron WithdrawingAlters

-

stacking; reduces oxidation risk.
Steric Bulk (A-Value) StandardLow (Para position exposed)High (Ortho clash) Restricts backbone flexibility; slows coupling rates .
Lipophilicity (

)
Reference (0.0)+0.7+1.2 to +1.5 (Est.)Increases retention time; improves membrane crossing.
Proteolytic Stability LowModerateHigh Resists chymotrypsin cleavage.

Experimental Protocol: Solid Phase Peptide Synthesis (SPPS)

Materials & Reagents[1]
  • Building Block: Fmoc-2,3-Dichloro-L-Phenylalanine (High purity >98% recommended to avoid monochloro impurities).

  • Resin: 2-Chlorotrityl Chloride (2-CTC) resin (low loading: 0.3–0.5 mmol/g) is recommended to minimize inter-chain aggregation, which is exacerbated by the hydrophobic 2,3-Cl2-Phe residue.

  • Coupling Reagents:

    • Primary Choice: DIC (Diisopropylcarbodiimide) / Oxyma Pure.

    • Difficult Sequences: HATU / HOAt / DIPEA (Use with caution due to racemization risk).

  • Solvents: DMF (Peptide grade), DCM.[1][2]

The "Ortho-Steric" Coupling Protocol

Standard protocols (e.g., HBTU, 30 min) often result in deletion sequences when coupling ortho-substituted amino acids. The following optimized cycle is required.

Step 1: Resin Swelling

Swell resin in DCM for 30 minutes. Wash 3x with DMF.[1]

Step 2: Fmoc Deprotection (Pre-Coupling)
  • Reagent: 20% Piperidine in DMF (v/v) + 0.1M Oxyma Pure (to suppress aspartimide formation if Asp is present).

  • Cycle: 2 x 10 minutes.

  • Wash: 5x DMF, 3x DCM, 3x DMF.

Step 3: Activation & Coupling (The Critical Step)
  • Rationale: The 2-position chlorine shields the carboxylic acid. Pre-activation is essential, but "over-activation" (e.g., with HATU) can lead to racemization of the C

    
     proton due to the electron-withdrawing effect of the ring.
    
  • Recommended Method (DIC/Oxyma):

    • Dissolve Fmoc-2,3-Cl2-Phe-OH (4.0 eq) and Oxyma Pure (4.0 eq) in minimal DMF.

    • Add DIC (4.0 eq) and stir for 2 minutes outside the vessel (Pre-activation).

    • Add mixture to resin.[1][2][3]

    • Microwave Assistance (Optional but recommended): 75°C for 10 minutes (25W).

    • Room Temp Alternative: Double coupling, 2 x 2 hours.

Step 4: Capping

Unreacted amines must be capped to prevent deletion sequences.

  • Reagent: Acetic anhydride / Pyridine / DMF (1:1:8).

  • Time: 10 minutes.

Cleavage & Isolation

The aryl-chlorine bonds are stable under standard acidic cleavage conditions.

  • Cocktail: 95% TFA / 2.5% TIS / 2.5% H2O.[1]

  • Time: 2–3 hours at room temperature.

  • Precipitation: Cold diethyl ether.

Process Visualization (Graphviz)

The following diagram illustrates the decision logic for coupling this sterically hindered residue.

SPPS_Workflow Start Start: Fmoc-Deprotected Resin Check_Pos Is 2,3-Cl2-Phe at N-Terminus or Internal? Start->Check_Pos Internal Internal Position: High Steric Hindrance Check_Pos->Internal Internal Activate_DIC Activation: 4 eq AA + 4 eq Oxyma + 4 eq DIC (Pre-activate 2 min) Internal->Activate_DIC Coupling_Std Coupling: 2 hours @ RT (Double Couple) Activate_DIC->Coupling_Std Micro_Wave Microwave Option: 75°C for 10 min Activate_DIC->Micro_Wave Preferred QC_Test QC: Kaiser/Chloranil Test Coupling_Std->QC_Test Micro_Wave->QC_Test Success Test Negative: Proceed to Capping QC_Test->Success Colorless (99%+) Fail Test Positive: Incomplete Coupling QC_Test->Fail Blue/Purple Retry Re-Couple: Switch to HATU/HOAt (Watch for Racemization) Fail->Retry Retry->QC_Test

Caption: Decision matrix for coupling sterically hindered Fmoc-2,3-Cl2-Phe-OH. Note the preference for Microwave irradiation to overcome the ortho-effect.

Troubleshooting & Optimization

Monitoring Coupling Efficiency

Because the 2,3-dichloro group is bulky, the Kaiser Test (ninhydrin) may give false negatives (residue is too bulky for ninhydrin to access).

  • Recommendation: Use the Chloranil Test for secondary amines or difficult sequences, or perform a micro-cleavage followed by HPLC/MS analysis after the coupling step.

Racemization Control

The electron-withdrawing chlorines make the C


-proton more acidic (

drops), increasing racemization risk during activation.
  • Avoid: High concentrations of strong bases (e.g., DBU) during deprotection of the next residue.

  • Use: Oxyma Pure instead of HOBt, as it shows superior suppression of racemization [1].

Solubility Issues

Peptides containing 2,3-Cl2-Phe are highly hydrophobic.

  • During Synthesis: If the resin floats or clumps, add 10% HFIP (Hexafluoroisopropanol) or DCM to the DMF solvent during coupling to disrupt aggregation.

  • Purification: Use a shallower HPLC gradient (e.g., 1% B/min increase rather than 2%) and heat the column to 40-50°C to improve peak shape.

Case Study: Stabilizing a Therapeutic Peptide

Scenario: A researcher is developing a GLP-1 analog but observes rapid degradation by chymotrypsin at a specific Phe-X bond.

Intervention:

  • Design: Replace native Phe with 2,3-Cl2-Phe .

  • Synthesis: Following the protocol above, the analog is synthesized on Rink Amide resin.

  • Result:

    • Yield: 85% crude purity (using DIC/Oxyma microwave protocol).

    • Stability: The analog shows a 40-fold increase in half-life in plasma stability assays. The ortho-chlorine sterically blocks the protease active site access, while the meta-chlorine tunes the electronic density of the ring [2].

References

  • Subirós-Funosas, R., et al. (2009). "Oxyma: An Efficient Additive for Peptide Synthesis to Replace the Benzotriazole-Based HOBt and HOAt with a Lower Risk of Explosion." Chemistry – A European Journal.

  • Loughlin, W. A., et al. (2004). "Aromatic halogenation in peptide mimetics." Australian Journal of Chemistry. (Contextual grounding on halogen effects).
  • BenchChem. "Fmoc-Phe(4-Br)-OH SPPS Guide." (Comparative data for halogenated Phe).

  • PubChem. "Fmoc-3,4-dichloro-D-phenylalanine Compound Summary."[4] (Structural analog reference).

Sources

Fmoc deprotection conditions for 2,3-dichloro-phenylalanine residues

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol

Topic: Fmoc Deprotection Conditions for 2,3-dichloro-phenylalanine Residues

Introduction: The Challenge of Incorporating Electron-Deficient and Sterically Hindered Residues

The 9-fluorenylmethoxycarbonyl (Fmoc) protecting group is a cornerstone of modern solid-phase peptide synthesis (SPPS), prized for its base-lability which permits an orthogonal protection strategy with acid-labile side-chain protecting groups.[1][2] The standard deprotection procedure, typically involving 20% piperidine in N,N-dimethylformamide (DMF), is highly effective for the majority of natural amino acids.[3][4]

However, the incorporation of unnatural amino acids, such as 2,3-dichloro-phenylalanine, into peptide sequences presents unique challenges. This residue is characterized by two key features that can significantly impede the efficiency of the N-terminal Fmoc removal:

  • Steric Hindrance: The presence of a chlorine atom at the ortho (2) position of the phenyl ring creates significant steric bulk in close proximity to the peptide backbone. This can physically obstruct the approach of the piperidine base to the N-terminal amine, slowing the deprotection kinetics.[5]

  • Electronic Effects: The two chlorine atoms are strongly electron-withdrawing, which can influence the local electronic environment and potentially affect peptide chain aggregation, further hindering reagent access.[6]

Incomplete Fmoc deprotection is a critical failure point in SPPS, leading directly to the formation of deletion sequences, which are often difficult to separate from the target peptide. This application note provides a detailed analysis of the underlying challenges and offers optimized protocols to ensure efficient and complete Fmoc deprotection for peptides containing 2,3-dichloro-phenylalanine.

The Mechanism of Fmoc Deprotection

The removal of the Fmoc group by a secondary amine like piperidine proceeds via a base-catalyzed β-elimination (E1cB) mechanism. Understanding this process is crucial for troubleshooting and optimizing reaction conditions.

  • Proton Abstraction: A piperidine molecule acts as a base, abstracting the relatively acidic proton from the C9 carbon of the fluorene ring.[1][7]

  • β-Elimination: This deprotonation leads to the formation of a carbanion, which is stabilized by the aromatic system. The system then undergoes elimination, cleaving the C-O bond and liberating the free N-terminal amine of the peptide and a highly reactive dibenzofulvene (DBF) intermediate.[8]

  • DBF Scavenging: A second molecule of piperidine acts as a nucleophile, attacking the electrophilic DBF to form a stable, UV-active adduct. This final step is crucial as it prevents the reactive DBF from participating in side reactions, such as alkylating the newly deprotected N-terminus.[2][8]

Fmoc_Deprotection cluster_0 Step 1: Proton Abstraction cluster_1 Step 2: β-Elimination cluster_2 Step 3: DBF Scavenging Fmoc_Peptide Fmoc-NH-Peptide Carbanion Fluorenyl Carbanion Fmoc_Peptide->Carbanion Piperidine1 Piperidine (Base) Piperidine1->Fmoc_Peptide Abstracts H+ DBF Dibenzofulvene (DBF) Carbanion->DBF Free_Amine H₂N-Peptide Carbanion->Free_Amine Adduct DBF-Piperidine Adduct DBF->Adduct Piperidine2 Piperidine (Nucleophile) Piperidine2->DBF Traps DBF

Caption: The piperidine-mediated E1cB mechanism for Fmoc deprotection.

Optimized Deprotection Strategies for 2,3-dichloro-phenylalanine

Due to the factors previously discussed, the standard 20% piperidine/DMF treatment for 2 x 5-7 minutes may be insufficient for complete Fmoc removal from a 2,3-dichloro-phenylalanine residue.[3] An incomplete reaction will be indicated by a positive Kaiser test after the deprotection and wash steps.[9] The following strategies are recommended to overcome this challenge.

Strategy 1: Extended Reaction Time and Increased Concentration

The most straightforward approach is to increase the reaction time and/or the concentration of piperidine to favor reaction completion.

  • Rationale: Increasing the duration of exposure to the basic solution provides more time for the sterically hindered site to react. A higher concentration of piperidine can also increase the reaction rate.

  • Caution: Extended exposure to basic conditions can increase the risk of side reactions, particularly aspartimide formation if an aspartic acid residue is present in a susceptible sequence (e.g., Asp-Gly).[6][10]

Strategy 2: Utilizing a Stronger, Less Hindered Base

For particularly difficult sequences where extended piperidine treatment is ineffective or leads to side products, employing a stronger base system is recommended. 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) is a non-nucleophilic, sterically hindered base that is significantly more potent than piperidine and can accelerate Fmoc removal.[11]

  • Rationale: DBU's higher basicity makes it more effective at proton abstraction, often overcoming kinetic barriers seen with piperidine.[12]

  • Critical Consideration: DBU is non-nucleophilic and cannot scavenge the dibenzofulvene (DBF) byproduct. Therefore, it must be used in a cocktail with a nucleophilic scavenger. A small amount of piperidine is typically included for this purpose.[11]

The table below summarizes the recommended conditions for these strategies.

ParameterStandard ProtocolOptimized Protocol (Strategy 1) High-Potency Protocol (Strategy 2)
Primary Reagent PiperidinePiperidine1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
Concentration 20% (v/v) in DMF25-30% (v/v) in DMF 2% DBU + 2% Piperidine (v/v) in DMF
Treatment Time 1 x 3 min, then 1 x 7 min2 x 10-15 min 2 x 5-7 min
Advantages Mild, well-establishedSimple modification of standard protocolVery fast and effective for hindered residues
Disadvantages May be incomplete for this residueIncreased risk of base-mediated side reactionsDBU is more expensive; requires a scavenger
References [1][3][5][9][6][11][12]

Detailed Experimental Protocols

Safety Precaution: Always handle DMF, piperidine, and DBU in a certified chemical fume hood while wearing appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

Protocol 1: Optimized Fmoc Deprotection using Extended Piperidine Treatment

This protocol is the first recommended approach for deprotecting Fmoc-2,3-dichloro-phenylalanine.

  • Resin Preparation: Following the coupling of the previous amino acid, wash the peptidyl-resin thoroughly with DMF (3 x 1 min) to remove residual coupling reagents. Drain the vessel completely.

  • First Deprotection: Add the deprotection solution (25% piperidine in DMF) to the resin, ensuring all beads are fully submerged. Agitate the mixture gently (e.g., via nitrogen bubbling or a shaker) for 15 minutes .

  • Drain: Drain the deprotection solution to waste.

  • Second Deprotection: Add a fresh aliquot of the deprotection solution to the resin and agitate for another 15 minutes .

  • Drain and Wash: Drain the solution and immediately wash the resin extensively with DMF (5-7 times for 1 min each) to completely remove piperidine and the DBF-piperidine adduct.[4]

  • Verification (Kaiser Test): Take a small sample of resin beads (approx. 1-2 mg), wash them with ethanol, and perform a Kaiser test. A deep blue color on both the beads and in the solution indicates a successful deprotection (free primary amine).[9] If the test is negative or weak, proceed to Protocol 2.

Protocol 2: High-Potency Fmoc Deprotection using a DBU/Piperidine Cocktail

This protocol should be used if Protocol 1 fails to yield a complete deprotection or if prior experience with the sequence suggests it is particularly difficult.

  • Reagent Preparation: Prepare a fresh solution of 2% DBU and 2% piperidine (v/v) in high-purity, amine-free DMF.

  • Resin Preparation: Wash the peptidyl-resin with DMF (3 x 1 min) and drain thoroughly.

  • First Deprotection: Add the DBU/piperidine cocktail to the resin and agitate for 7 minutes .

  • Drain: Drain the deprotection solution to waste.

  • Second Deprotection: Add a fresh aliquot of the DBU/piperidine cocktail and agitate for another 7 minutes .

  • Drain and Wash: Drain the solution and perform an extensive DMF wash (at least 7 times for 1 min each) to ensure all DBU is removed. Residual DBU can neutralize the incoming activated amino acid in the subsequent coupling step.

  • Verification (Kaiser Test): Perform a Kaiser test as described in Protocol 1, Step 6.

Troubleshooting and Decision Workflow

Incomplete deprotection is a recurring issue with sterically hindered residues. The following workflow provides a logical sequence for addressing this problem.

Troubleshooting_Workflow Start Perform Deprotection (Protocol 1) Kaiser_Test Perform Kaiser Test Start->Kaiser_Test Result_Positive Positive Result (Deep Blue Color) Kaiser_Test->Result_Positive Complete Deprotection Result_Negative Negative/Weak Result (Yellow/Faint Blue) Kaiser_Test->Result_Negative Incomplete Deprotection Proceed Proceed to Next Coupling Step Result_Positive->Proceed Use_DBU Use High-Potency Protocol (Protocol 2: DBU/Piperidine) Result_Negative->Use_DBU Final_Check Re-run Kaiser Test Use_DBU->Final_Check Final_Check->Proceed Positive

Caption: Decision workflow for managing Fmoc deprotection of hindered residues.

Conclusion

The successful incorporation of 2,3-dichloro-phenylalanine via Fmoc-SPPS requires a departure from standard deprotection protocols. The steric hindrance imposed by the ortho-chloro substituent necessitates more forceful conditions to achieve complete removal of the Fmoc group and prevent the formation of deletion peptide impurities. By employing extended reaction times with slightly higher concentrations of piperidine or, for more recalcitrant cases, switching to a DBU-based reagent cocktail, researchers can ensure high-fidelity synthesis. Careful monitoring at each deprotection step using the Kaiser test is critical for validating the protocol's success and making informed decisions during the synthesis workflow.

References

  • Nowick Laboratory. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine.
  • Organic Chemistry. (2022, January 7). Deprotecting Fmoc Group Mechanism | Organic Chemistry [Video]. YouTube.
  • BenchChem Technical Support Team. (2025). Application Note: Standardized Protocol for Fmoc Deprotection in Solid-Phase Peptide Synthesis. BenchChem.
  • Fields, G. B. (1994). Methods for Removing the Fmoc Group. In M. W. Pennington & B. M. Dunn (Eds.), Peptide Synthesis Protocols. Humana Press.
  • Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2016). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? Molecules, 21(11), 1561. [Link]

  • Total Synthesis. (2024, January 5). Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism. Total Synthesis. [Link]

  • Wikipedia contributors. (2023, December 28). Fluorenylmethyloxycarbonyl protecting group. Wikipedia. [Link]

  • Galiano, V., et al. (2022). Replacing piperidine in solid phase peptide synthesis: effective Fmoc removal by alternative bases. Green Chemistry, 24(10), 4064-4074. [Link]

  • Kumar, S., et al. (2015). Piperazine and DBU: a safer alternative for rapid and efficient Fmoc deprotection in solid phase peptide synthesis. RSC Advances, 5(118), 97587-97593. [Link]

  • ACS Sustainable Chemistry & Engineering. (2025, June 18). Avoiding the Hidden Costs of Peptide Synthesis: THIQ in DMI as an Alternative Fmoc-Deprotection Reagent.
  • Academia.edu. (n.d.).
  • AAPPTEC. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry.
  • Sigma-Aldrich. (n.d.). Fmoc Resin Cleavage and Deprotection.
  • BenchChem. (n.d.). Managing steric hindrance in Fmoc-Trp-Trp-OH reactions.
  • AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis.
  • ResearchGate. (2025, October 16).
  • Martínez, K., et al. (2018). Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent by Solid Phase Synthesis. Journal of the Mexican Chemical Society, 62(1). [Link]

  • PMC. (2024, January 5).
  • ACS Sustainable Chemistry & Engineering. (2021, October 8). Fmoc-Removal with Pyrrolidine Expands the Available Solvent Space in Green Solid-Phase Peptide Synthesis.
  • Radboud Repository. (n.d.). Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis.
  • Sigma-Aldrich. (n.d.). Fmoc Resin Cleavage and Deprotection.
  • BenchChem. (n.d.). The Chemistry of Fmoc Protecting Group and Deprotection Conditions: An In-depth Technical Guide.
  • Semantic Scholar. (2000, March 1). Base-induced side reactions in Fmoc-solid phase peptide synthesis: Minimization by use of piperazine as Nα-deprotection reagent.
  • Science of Synthesis. (2005). Cleavage of the 9-Fluorenylmethoxycarbonyl Group.
  • CUSABIO. (n.d.).
  • ChemPep Inc. (n.d.). Fmoc Solid Phase Peptide Synthesis.
  • MDPI. (2016, November 15).
  • Beilstein Journals. (2019, March 22). Solid-phase synthesis of biaryl bicyclic peptides containing a 3-aryltyrosine or a 4-arylphenylalanine moiety.
  • Brieflands. (2020, July 30). Synthesis of Novel Peptides Using Unusual Amino Acids.
  • The Royal Society of Chemistry. (n.d.). In-situ Fmoc Removal – A Sustainable Solid-Phase Peptide Synthesis Approach.
  • PubMed. (2021, February 5). Synthesis of Protected 3,4- and 2,3-Dimercaptophenylalanines as Building Blocks for Fmoc-Peptide Synthesis and Incorporation of the 3,4-Analogue in a Decapeptide Using Solid-Phase Synthesis.

Sources

Automated Synthesis of Halogenated Phenylalanine Derivatives: An Application Note and Protocol Guide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Role of Halogenation in Phenylalanine Analogs for Drug Discovery and Chemical Biology

The selective incorporation of halogen atoms into the phenylalanine scaffold represents a powerful strategy in modern medicinal chemistry and chemical biology. Halogenation at the phenyl ring can profoundly influence the physicochemical properties of the parent molecule, including its lipophilicity, metabolic stability, and conformational preferences.[1][2] These modifications can lead to enhanced binding affinity, improved pharmacokinetic profiles, and novel biological activities of peptides and small molecule drugs.[3][4] For instance, fluorinated amino acids are widely used in the development of pharmaceuticals due to fluorine's unique electronic properties.[5][6] Brominated and iodinated derivatives, on the other hand, can serve as versatile synthetic handles for further chemical modifications and are instrumental in the design of radiolabeled imaging agents.[7][8]

The growing demand for libraries of halogenated phenylalanine derivatives for high-throughput screening and lead optimization has necessitated the development of robust and efficient automated synthesis methodologies. This application note provides a comprehensive overview and detailed protocols for the automated synthesis of fluorinated, chlorinated, brominated, and iodinated phenylalanine derivatives. The protocols are designed for implementation on common automated synthesis platforms, such as solid-phase peptide synthesizers and flow chemistry systems, to enable researchers to rapidly and reliably generate these valuable building blocks.

Core Principles of Automated Halogenation of Phenylalanine

The automated synthesis of halogenated phenylalanine derivatives primarily relies on two established platforms: Solid-Phase Peptide Synthesis (SPPS) and continuous flow chemistry.

Solid-Phase Peptide Synthesis (SPPS): This technique is ideal for incorporating pre-synthesized halogenated phenylalanine monomers into a growing peptide chain.[3][9] The amino acid is covalently attached to a solid support (resin), and sequential reactions are carried out in a single vessel, with excess reagents and by-products being washed away after each step.[9] Automation of SPPS allows for high-throughput synthesis of peptide libraries containing halogenated residues.[3]

Continuous Flow Chemistry: Flow chemistry offers significant advantages for the direct halogenation of phenylalanine derivatives, particularly for reactions that are highly exothermic, rapid, or involve hazardous reagents.[10] The precise control over reaction parameters such as temperature, pressure, and residence time in a microreactor environment enhances reaction safety, efficiency, and scalability.[10][11][12]

Automated Synthesis Workflows

The choice of automated platform and synthetic strategy depends on the desired halogen and the specific derivative. Below are generalized workflows for the synthesis of halogenated phenylalanine derivatives.

Automated_Synthesis_Workflows cluster_SPPS Solid-Phase Peptide Synthesis (SPPS) Workflow cluster_Flow Continuous Flow Halogenation Workflow SPPS_Start Start: Protected Halogenated Phe Monomer & Resin SPPS_Coupling Automated Coupling Cycles (Deprotection, Activation, Coupling) SPPS_Start->SPPS_Coupling SPPS_Cleavage Cleavage from Resin & Deprotection SPPS_Coupling->SPPS_Cleavage SPPS_Purification HPLC Purification SPPS_Cleavage->SPPS_Purification SPPS_End End: Purified Halogenated Peptide SPPS_Purification->SPPS_End Flow_Start Start: Protected Phenylalanine Derivative Flow_Reactor Microreactor (Controlled T, P, Residence Time) Flow_Start->Flow_Reactor Flow_Reagents Reagent Streams: - Halogenating Agent - Catalyst (if needed) Flow_Reagents->Flow_Reactor Flow_Quench In-line Quenching Flow_Reactor->Flow_Quench Flow_Purification In-line or Off-line Purification Flow_Quench->Flow_Purification Flow_End End: Purified Halogenated Phe Derivative Flow_Purification->Flow_End

Caption: Generalized workflows for automated synthesis.

Detailed Application Protocols

The following sections provide detailed protocols for the automated synthesis of various halogenated phenylalanine derivatives. These protocols are intended as a starting point and may require optimization based on the specific automated synthesis platform and substrates used.

Protocol 1: Automated Solid-Phase Synthesis of a Peptide Containing 4-Fluoro-L-Phenylalanine

This protocol describes the incorporation of Fmoc-L-4-fluorophenylalanine into a model peptide sequence (e.g., Ac-Gly-X-Ala-NH2, where X is 4-fluoro-L-phenylalanine) using an automated peptide synthesizer.

Materials:

  • Fmoc-L-4-fluorophenylalanine

  • Rink Amide MBHA resin

  • Standard Fmoc-protected amino acids (Fmoc-Gly-OH, Fmoc-Ala-OH)

  • Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)

  • Base: DIPEA (N,N-Diisopropylethylamine)

  • Deprotection solution: 20% piperidine in DMF (N,N-Dimethylformamide)

  • Washing solvents: DMF, DCM (Dichloromethane), Isopropanol

  • Cleavage cocktail: 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5% H2O

  • Precipitation solvent: Cold diethyl ether

Instrumentation:

  • Automated Solid-Phase Peptide Synthesizer

Procedure:

  • Resin Preparation: Swell the Rink Amide MBHA resin in DMF for 30 minutes.

  • Automated Synthesis Cycle (for each amino acid):

    • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes.

    • Washing: Wash the resin sequentially with DMF (x3), DCM (x2), and DMF (x3).

    • Coupling:

      • Prepare a solution of the Fmoc-amino acid (4 eq.), HBTU (3.9 eq.), HOBt (4 eq.), and DIPEA (8 eq.) in DMF.

      • Add the coupling solution to the resin and react for 1-2 hours.

    • Washing: Wash the resin with DMF (x3) and DCM (x2).

  • Acetylation of N-terminus: After the final coupling cycle, treat the resin with a solution of acetic anhydride (10 eq.) and DIPEA (10 eq.) in DMF for 30 minutes.

  • Final Washing and Drying: Wash the resin with DMF (x3), DCM (x3), and isopropanol (x2). Dry the resin under vacuum.

  • Cleavage and Deprotection: Treat the dried resin with the cleavage cocktail for 2-3 hours at room temperature.

  • Peptide Precipitation and Purification:

    • Filter the cleavage mixture and precipitate the peptide by adding cold diethyl ether.

    • Centrifuge to pellet the peptide, wash with cold ether, and air-dry.

    • Purify the crude peptide by reverse-phase HPLC.[13][14]

Data Summary Table for Protocol 1:

ParameterSetting
ResinRink Amide MBHA
Scale0.1 mmol
Amino Acid Excess4 equivalents
Coupling ReagentHBTU/HOBt
BaseDIPEA
Deprotection20% Piperidine in DMF
Cleavage Reagent95% TFA, 2.5% TIS, 2.5% H2O
Expected Purity (Crude)>70%
Final Yield (Purified)20-40%
Protocol 2: Automated Flow Synthesis of 4-Bromo-L-phenylalanine Methyl Ester

This protocol outlines the continuous flow bromination of N-Boc-L-phenylalanine methyl ester.

Materials:

  • N-Boc-L-phenylalanine methyl ester

  • Bromine (Br2)

  • Catalyst: Anhydrous Iron(III) bromide (FeBr3)

  • Solvent: Dichloromethane (DCM)

  • Quenching solution: Aqueous sodium thiosulfate (Na2S2O3)

  • Washing solution: Saturated aqueous sodium bicarbonate (NaHCO3)

Instrumentation:

  • Continuous flow reactor system with two inlet pumps, a T-mixer, a temperature-controlled reactor coil, and a back-pressure regulator.

Procedure:

  • Reagent Preparation:

    • Solution A: Dissolve N-Boc-L-phenylalanine methyl ester in DCM.

    • Solution B: Prepare a solution of Br2 and a catalytic amount of FeBr3 in DCM.

  • System Setup:

    • Set the reactor temperature (e.g., 25 °C).

    • Set the flow rates of the pumps to achieve the desired residence time (e.g., 5-15 minutes).

    • Pressurize the system using the back-pressure regulator.

  • Automated Synthesis:

    • Pump Solution A and Solution B through the T-mixer and into the reactor coil.

    • The reaction mixture flows through the heated coil for the specified residence time.

    • The output from the reactor is directly mixed with the quenching solution (aqueous Na2S2O3) in-line to neutralize unreacted bromine.

  • Work-up and Purification:

    • The quenched reaction mixture is collected.

    • The organic layer is separated, washed with saturated NaHCO3 and brine, dried over anhydrous Na2SO4, and concentrated under reduced pressure.

    • The crude product is purified by column chromatography.

Data Summary Table for Protocol 2:

ParameterSetting
Substrate Concentration0.1 M in DCM
Bromine Concentration0.11 M in DCM
Catalyst Loading1 mol% FeBr3
Reactor Temperature25 °C
Residence Time10 minutes
Flow Rate (Total)0.5 mL/min
Expected Conversion>95%
Isolated Yield80-90%
Protocol 3: Automated Synthesis of 4-Iodo-L-phenylalanine via Sandmeyer-type Reaction in Flow

This protocol describes a continuous flow adaptation of a Sandmeyer-type iodination reaction, starting from 4-amino-L-phenylalanine. This approach avoids the isolation of the potentially unstable diazonium salt intermediate.[11]

Materials:

  • N-protected 4-amino-L-phenylalanine

  • Sodium nitrite (NaNO2)

  • Hydrochloric acid (HCl)

  • Potassium iodide (KI)

  • Solvent: Water/Acetonitrile mixture

  • Quenching solution: Aqueous sodium sulfite (Na2SO3)

Instrumentation:

  • Continuous flow reactor system with three inlet pumps, two T-mixers, and two temperature-controlled reactor coils.

Procedure:

  • Reagent Preparation:

    • Solution A: N-protected 4-amino-L-phenylalanine in aqueous HCl.

    • Solution B: Aqueous solution of NaNO2.

    • Solution C: Aqueous solution of KI.

  • System Setup:

    • Set the temperature of the first reactor coil (diazotization) to 0-5 °C.

    • Set the temperature of the second reactor coil (iodination) to room temperature or slightly elevated (e.g., 40 °C).

    • Set the flow rates to achieve appropriate residence times for each step.

  • Automated Synthesis:

    • Pump Solution A and Solution B into the first T-mixer and through the first cooled reactor coil to form the diazonium salt.

    • The output from the first reactor is mixed with Solution C in the second T-mixer and passed through the second reactor coil.

    • The output from the second reactor is collected in a flask containing the quenching solution (aqueous Na2SO3).

  • Work-up and Purification:

    • The collected reaction mixture is extracted with an organic solvent (e.g., ethyl acetate).

    • The combined organic layers are washed, dried, and concentrated.

    • The crude product is purified by crystallization or column chromatography.

Data Summary Table for Protocol 3:

ParameterSetting
Diazotization Temperature0-5 °C
Iodination Temperature40 °C
Residence Time (Diazotization)2 minutes
Residence Time (Iodination)10 minutes
Expected Conversion>90%
Isolated Yield70-85%

Characterization and Quality Control

The successful synthesis of halogenated phenylalanine derivatives requires rigorous analytical characterization to confirm the identity, purity, and stereochemical integrity of the final product.

QC_Workflow Crude_Product Crude Halogenated Product HPLC Reverse-Phase HPLC (Purity Assessment) Crude_Product->HPLC MS Mass Spectrometry (MS) (Molecular Weight Verification) HPLC->MS NMR NMR Spectroscopy (Structural Elucidation) MS->NMR Chiral_HPLC Chiral HPLC (Enantiomeric Purity) NMR->Chiral_HPLC Final_Product Purified & Characterized Product Chiral_HPLC->Final_Product

Caption: Analytical workflow for product characterization.

Key Analytical Techniques:

  • High-Performance Liquid Chromatography (HPLC): Used to assess the purity of the crude and purified products. A C18 reversed-phase column with a water/acetonitrile gradient is commonly employed.[7][13]

  • Mass Spectrometry (MS): Provides confirmation of the molecular weight of the desired product. Electrospray ionization (ESI) is a suitable technique.[13]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural confirmation. For fluorinated derivatives, ¹⁹F NMR provides valuable information.[13]

  • Chiral HPLC: Crucial for confirming that no racemization has occurred during the synthesis.[7]

Conclusion

The automated synthesis of halogenated phenylalanine derivatives offers a powerful and efficient means to generate diverse chemical libraries for drug discovery and fundamental research. The protocols outlined in this application note provide a solid foundation for implementing these syntheses on standard automated platforms. By leveraging the precision and control offered by automation, researchers can accelerate the design-synthesis-test cycle and unlock the full potential of halogenated amino acids in developing novel therapeutics and chemical probes.

References

  • A Comparative Guide to the Analytical Characterization of Halogenated Phenylanilines and Their Derivatives - Benchchem.
  • Synthesis of Amino Acids Bearing Halodifluoromethyl Moieties and Their Application to p53-Derived Peptides Binding to Mdm2/Mdm4 - PMC.
  • Fluorinated phenylalanines: Synthesis and pharmaceutical applications | Request PDF.
  • Natural and Synthetic Halogenated Amino Acids—Structural and Bioactive Features in Antimicrobial Peptides and Peptidomimetics - PMC.
  • A family of radical halogenases for the engineering of amino-acid-based products - Chang Group.
  • The Impact of Halogenated Phenylalanine Derivatives on NFGAIL Amyloid Formation - OPUS.
  • Enzymatic synthesis of halogen derivatives of L-phenylalanine and phenylpyruvic acid stereoselectively labeled with hydrogen isotopes in the side chain - PubMed.
  • Development and Validation of Fluorinated, Aromatic Amino Acid Parameters for Use with the AMBER ff15ipq Protein Force Field | The Journal of Physical Chemistry A - ACS Publications.
  • Solid-phase synthesis - Wikipedia.
  • Optimization by experimental design of precursor synthesis and radiolabeling of 2-iodo-L-phenylalanine, a novel amino acid for tumor imaging - PubMed.
  • Continuous Multiple Liquid–Liquid Separation: Diazotization of Amino Acids in Flow.
  • (PDF) Natural and Synthetic Halogenated Amino Acids—Structural and Bioactive Features in Antimicrobial Peptides and Peptidomimetics - ResearchGate.
  • Halogenation of organic compounds using continuous flow and microreactor technology.
  • Synthesis, uptake mechanism characterization and biological evaluation of 18F labeled fluoroalkyl phenylalanine analogs as potential PET imaging agents - PMC.
  • Fluorinated phenylalanines: synthesis and pharmaceutical applications - PMC - NIH.
  • Sustainable synthesis of L-phenylalanine derivatives in continuous flow by immobilized phenyl ammonia lyase - OAK Open Access Archive - Novartis.

Sources

Application Notes and Protocols: Loading Fmoc-2,3-Dichloro-L-Phenylalanine on Wang vs. Rink Amide Resin

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Navigating the Complexities of Incorporating Modified Amino Acids

The incorporation of non-canonical amino acids into peptide sequences is a powerful strategy in drug discovery and development, offering the potential to enhance potency, stability, and pharmacokinetic profiles. Fmoc-2,3-Dichloro-L-phenylalanine is one such building block, presenting unique steric and electronic properties due to the presence of two chlorine atoms on the phenyl ring. However, its successful integration into a peptide sequence via Solid-Phase Peptide Synthesis (SPPS) is critically dependent on the initial loading onto the solid support. This crucial first step dictates the overall yield and purity of the final peptide.

This application note provides a comprehensive guide to the loading of Fmoc-2,3-Dichloro-L-phenylalanine onto two of the most commonly used solid-phase supports: Wang resin, for the synthesis of peptides with a C-terminal carboxylic acid, and Rink Amide resin, for peptides with a C-terminal amide. We will delve into the underlying chemistry of each resin, present detailed, field-proven protocols, and discuss the specific challenges and considerations associated with this sterically hindered and electron-deficient amino acid.

Wang Resin: Esterification for C-Terminal Acids

The Chemistry of Wang Resin

Wang resin is a polystyrene-based support functionalized with a 4-hydroxymethylphenoxymethyl linker.[1] The first Fmoc-protected amino acid is attached via an ester bond to the hydroxyl group of the linker. This ester linkage is stable to the basic conditions used for Fmoc deprotection (typically piperidine in DMF) but is readily cleaved by moderate to strong acids, such as trifluoroacetic acid (TFA), to yield the final peptide with a free C-terminal carboxyl group.[2]

The esterification reaction is typically facilitated by a carbodiimide activating agent, such as N,N'-diisopropylcarbodiimide (DIC), and a catalyst, most commonly 4-(dimethylamino)pyridine (DMAP).[2] However, for sterically hindered amino acids like Fmoc-2,3-Dichloro-L-phenylalanine, more potent activating agents and optimized conditions are often necessary to achieve satisfactory loading efficiencies.

Challenges with Fmoc-2,3-Dichloro-L-Phenylalanine on Wang Resin

The loading of Fmoc-2,3-Dichloro-L-phenylalanine onto Wang resin presents two primary challenges:

  • Steric Hindrance: The bulky 2,3-dichlorophenyl side chain can sterically impede the approach of the activated carboxyl group to the hydroxyl group on the resin, slowing down the reaction rate and potentially leading to incomplete loading.

  • Electronic Effects: The electron-withdrawing nature of the two chlorine atoms can decrease the nucleophilicity of the carboxylate, making it less reactive towards the resin's hydroxyl group.

To overcome these hurdles, the following protocols employ robust activation methods and sufficient reaction times to drive the esterification to completion.

Detailed Protocol for Loading Fmoc-2,3-Dichloro-L-Phenylalanine on Wang Resin

This protocol is designed to maximize the loading efficiency of the sterically hindered Fmoc-2,3-Dichloro-L-phenylalanine.

Materials:

  • Wang Resin (100-200 mesh, ~1.0 mmol/g substitution)

  • Fmoc-2,3-Dichloro-L-phenylalanine

  • N,N'-Diisopropylcarbodiimide (DIC)

  • 1-Hydroxybenzotriazole (HOBt)

  • 4-(Dimethylamino)pyridine (DMAP)

  • Dichloromethane (DCM), peptide synthesis grade

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Acetic Anhydride

  • Pyridine or N,N-Diisopropylethylamine (DIPEA)

  • Methanol (MeOH)

  • Solid-phase synthesis vessel

Protocol Steps:

  • Resin Swelling: Swell the Wang resin (1.0 g) in DCM (10-15 mL) in a reaction vessel for at least 1 hour with gentle agitation. This is crucial for exposing the reactive hydroxyl groups within the resin beads.

  • Amino Acid Activation (Pre-activation): In a separate flask, dissolve Fmoc-2,3-Dichloro-L-phenylalanine (4 equivalents relative to the resin's initial substitution) and HOBt (4 equivalents) in a minimal amount of DMF. Add DIC (4 equivalents) to this solution and allow it to pre-activate for 15-20 minutes at room temperature. The formation of the HOBt active ester is generally less prone to racemization than other methods.

  • Coupling Reaction: Drain the DCM from the swollen resin. Add the pre-activated Fmoc-2,3-Dichloro-L-phenylalanine solution to the resin. Add DMAP (0.1 equivalents) to the reaction mixture. Agitate the mixture at room temperature for 12-24 hours. The extended reaction time is necessary to overcome the steric hindrance.

  • Washing: After the coupling reaction, filter the resin and wash it sequentially with DMF (3 x 15 mL), DCM (3 x 15 mL), and MeOH (3 x 15 mL) to remove any unreacted reagents and byproducts.

  • Capping of Unreacted Hydroxyl Groups: To prevent the formation of deletion sequences in subsequent synthesis steps, it is essential to cap any unreacted hydroxyl groups on the resin. Suspend the resin in a solution of acetic anhydride (10 equivalents) and pyridine or DIPEA (10 equivalents) in DCM (15 mL). Agitate the mixture for 2 hours at room temperature.

  • Final Washing and Drying: Filter the capped resin and wash it as described in step 4. Dry the resin under vacuum to a constant weight.

Workflow for Loading Fmoc-2,3-Dichloro-L-Phenylalanine on Wang Resin

Wang_Resin_Loading Start Start: Wang Resin Swell Swell Resin in DCM Start->Swell Couple Couple to Resin with DMAP catalyst (12-24h) Swell->Couple Activate_AA Activate Fmoc-AA with DIC/HOBt Activate_AA->Couple Wash1 Wash (DMF, DCM, MeOH) Couple->Wash1 Cap Cap Unreacted Sites (Acetic Anhydride/Pyridine) Wash1->Cap Wash2 Final Wash (DMF, DCM, MeOH) Cap->Wash2 Dry Dry Resin Wash2->Dry End Loaded Resin Dry->End

Caption: Workflow for loading Fmoc-2,3-Dichloro-L-Phenylalanine on Wang Resin.

Rink Amide Resin: Amide Bond Formation for C-Terminal Amides

The Chemistry of Rink Amide Resin

Rink Amide resin is designed for the synthesis of peptide amides.[3] It features a Korte-type linker, which upon cleavage with TFA, generates a stable carbocation that fragments to release the peptide as a C-terminal amide.[3] The resin is typically supplied with the terminal amine of the linker protected with an Fmoc group. Therefore, the first step in loading the initial amino acid is the deprotection of this Fmoc group to reveal the primary amine. The Fmoc-protected amino acid is then coupled to this amine using standard peptide coupling reagents.

Challenges with Fmoc-2,3-Dichloro-L-Phenylalanine on Rink Amide Resin

Similar to the Wang resin, the primary challenge with Rink Amide resin is the steric hindrance posed by the 2,3-dichlorophenyl group of the incoming amino acid, which can hinder its approach to the amine on the resin. To ensure a high coupling efficiency, a potent coupling reagent and a sufficient excess of the activated amino acid are recommended.

Detailed Protocol for Loading Fmoc-2,3-Dichloro-L-Phenylalanine on Rink Amide Resin

This protocol outlines the steps for the efficient loading of Fmoc-2,3-Dichloro-L-phenylalanine onto Rink Amide resin.

Materials:

  • Fmoc-Rink Amide Resin (100-200 mesh, ~0.5-0.8 mmol/g substitution)

  • Fmoc-2,3-Dichloro-L-phenylalanine

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA)

  • 20% Piperidine in DMF

  • Dichloromethane (DCM), peptide synthesis grade

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Acetic Anhydride

  • Pyridine

  • Methanol (MeOH)

  • Solid-phase synthesis vessel

Protocol Steps:

  • Resin Swelling and Fmoc Deprotection: Swell the Fmoc-Rink Amide resin (1.0 g) in DMF (10-15 mL) for at least 1 hour. Drain the DMF and add a 20% solution of piperidine in DMF. Agitate for 5 minutes, then drain. Add a fresh portion of 20% piperidine in DMF and agitate for an additional 20 minutes to ensure complete Fmoc removal.

  • Washing: Wash the resin thoroughly with DMF (5 x 15 mL) to remove all traces of piperidine. A positive Kaiser test should confirm the presence of free primary amines.

  • Amino Acid Activation (Pre-activation): In a separate flask, dissolve Fmoc-2,3-Dichloro-L-phenylalanine (4 equivalents relative to the resin's initial substitution) and HATU (3.9 equivalents) in DMF. Add DIPEA (8 equivalents) to the solution and vortex briefly. Allow the mixture to pre-activate for 5-10 minutes.

  • Coupling Reaction: Immediately add the pre-activated amino acid solution to the deprotected resin. Agitate the mixture at room temperature for 4-6 hours. A longer coupling time may be necessary, and the reaction progress can be monitored by taking a small sample of resin and performing a Kaiser test.

  • Washing: After the coupling is complete (negative Kaiser test), filter the resin and wash it sequentially with DMF (3 x 15 mL), DCM (3 x 15 mL), and MeOH (3 x 15 mL).

  • Capping of Unreacted Amino Groups: Cap any unreacted amino groups by treating the resin with a solution of acetic anhydride (10 equivalents) and pyridine (10 equivalents) in DMF (15 mL) for 1 hour.

  • Final Washing and Drying: Filter the capped resin and wash it as described in step 5. Dry the resin under vacuum to a constant weight.

Workflow for Loading Fmoc-2,3-Dichloro-L-Phenylalanine on Rink Amide Resin

Rink_Amide_Resin_Loading Start Start: Fmoc-Rink Amide Resin Swell Swell Resin in DMF Start->Swell Deprotect Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotect Wash1 Wash (DMF) Deprotect->Wash1 Couple Couple to Resin (4-6h) Wash1->Couple Activate_AA Activate Fmoc-AA with HATU/DIPEA Activate_AA->Couple Wash2 Wash (DMF, DCM, MeOH) Couple->Wash2 Cap Cap Unreacted Sites (Acetic Anhydride/Pyridine) Wash2->Cap Wash3 Final Wash (DMF, DCM, MeOH) Cap->Wash3 Dry Dry Resin Wash3->Dry End Loaded Resin Dry->End

Caption: Workflow for loading Fmoc-2,3-Dichloro-L-Phenylalanine on Rink Amide Resin.

Determination of Loading Efficiency: The Fmoc-Release Assay

A critical quality control step after loading the first amino acid is to accurately determine the substitution level of the resin. The most common method is the spectrophotometric quantification of the Fmoc group cleaved from a precisely weighed amount of dried resin.[3]

Protocol:

  • Accurately weigh approximately 5-10 mg of the dried, loaded resin into a small vial.

  • Add a known volume (e.g., 1.0 mL) of 20% piperidine in DMF.

  • Agitate the mixture for 30 minutes to ensure complete cleavage of the Fmoc group.

  • Dilute an aliquot of the supernatant with a known volume of DMF (e.g., 100 µL of the supernatant into 900 µL of DMF for a 1:10 dilution).

  • Measure the absorbance of the diluted solution at 301 nm using a UV-Vis spectrophotometer, with a solution of 20% piperidine in DMF (similarly diluted) as the blank.

  • Calculate the loading using the following formula:

    Loading (mmol/g) = (Absorbance × Dilution Factor) / (7800 × mass of resin in g)

    The molar extinction coefficient for the dibenzofulvene-piperidine adduct at 301 nm is approximately 7800 L mol⁻¹ cm⁻¹.

Comparative Summary

FeatureWang ResinRink Amide Resin
Linkage Type EsterAmide
C-Terminal Product Carboxylic AcidAmide
Initial Resin Functionality HydroxylFmoc-protected Amine
Key Loading Reagents DIC/HOBt/DMAPHATU/DIPEA
Primary Challenge Steric hindrance and electronic effects impacting esterification.Steric hindrance impacting amide bond formation.
Cleavage Condition TFA-based cocktailTFA-based cocktail

Cleavage from the Resins: The Final Step

The choice of resin fundamentally determines the C-terminal functionality of the synthesized peptide.

  • Cleavage from Wang Resin: Treatment with a TFA-based cleavage cocktail (e.g., TFA/TIS/H₂O 95:2.5:2.5) for 1-3 hours at room temperature will cleave the ester bond and concurrently remove most common side-chain protecting groups, yielding a peptide with a C-terminal carboxylic acid.[2]

  • Cleavage from Rink Amide Resin: Similarly, treatment with a TFA-based cocktail will cleave the linker and deprotect the side chains, resulting in a peptide with a C-terminal amide.[3]

Conclusion

The successful loading of sterically hindered and electronically modified amino acids such as Fmoc-2,3-Dichloro-L-phenylalanine is a critical prerequisite for the synthesis of novel and potentially therapeutic peptides. While both Wang and Rink Amide resins are suitable solid supports, the choice is dictated by the desired C-terminal functionality of the final peptide. The protocols detailed in this application note provide robust and reliable methods for achieving high loading efficiencies on both resin types. By understanding the underlying chemistry and potential challenges, researchers can confidently incorporate this and other modified amino acids into their peptide synthesis workflows, paving the way for the discovery of new and improved peptide-based therapeutics.

References

  • Peptideweb.com. Loading protocols.

  • Ravindranath, B., et al. (2008). A protocol for racemization-free loading of Fmoc-amino acids to Wang resin. Tetrahedron Letters, 49(16), 2594-2596.

  • Aapptec Peptides. (n.d.). Technical Support Information Bulletin 1183 - Preparing Low-Loading Fmoc-Amino Acid Wang Resins From High Substitution Wang Resin.

  • Sigma-Aldrich. (n.d.). Peptide Resin Loading Protocols.

  • Nowick, J. S., et al. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2).

  • Benchchem. (n.d.). Application Notes and Protocols for Coupling Fmoc-D-Abu-OH to Wang Resin.

  • ResearchGate. (2008). A protocol for racemization-free loading of Fmoc-amino acids to Wang resin.

  • Royal Society of Chemistry. (2012). Electronic Supplementary Material (ESI) for Organic & Biomolecular Chemistry.

  • ResearchGate. (2014). Highly efficient condensation of sterically hindered amino acid fmoc-arg(Pbf)-OH and rink amide-AM resin.

  • Aapptec Peptides. (n.d.). Technical Support Information Bulletin 1073 - Wang Resin.

  • Luxembourg Bio Technologies. (2013). Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis.

  • Digital CSIC. (2022). A Practical Peptide Synthesis Workflow Using Amino-Li-Resin.

  • AltaBioscience. (2024). Advantages of Wang Resin in Peptide Synthesis.

  • Aapptec Peptides. (n.d.). How to Synthesize a Peptide.

  • Benchchem. (n.d.). A Comparative Guide to the Solid-Phase Synthesis of Peptides Incorporating Fmoc-Phe(4-Br).

  • AAPPTEC. (n.d.). Peptide Synthesis Resins.

  • Aapptec Peptides. (n.d.). Technical Support Information Bulletin 1054.

  • ResearchGate. (2007). Studies of esterification of Wang resin and fmoc/t-Bu tyrosin in solid phase peptide synthesis.

  • Glycopep. (n.d.). Resins for the Synthesis of Peptide Amide by Fmoc Chemistry.

Sources

Application Note: Enhancing Peptide Metabolic Stability via Incorporation of Fmoc-2,3-Dichloro-L-Phenylalanine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Peptide therapeutics often suffer from rapid in vivo clearance due to proteolytic degradation.[1] This Application Note details the strategic incorporation of Fmoc-2,3-Dichloro-L-Phenylalanine , a non-canonical amino acid (NCAA), to engineer protease resistance. Unlike standard para-substitution (e.g., 4-Cl-Phe), the 2,3-substitution pattern provides a dual mechanism of action: it creates a steric "molecular shield" protecting the susceptible amide backbone and electronically deactivates the aromatic ring against cation-


 interactions favored by serine proteases like Chymotrypsin. This guide provides optimized Solid Phase Peptide Synthesis (SPPS) protocols for this sterically hindered residue and a validated assay for quantifying metabolic stability.

Scientific Rationale: The "Molecular Shield" Effect

Mechanism of Proteolytic Resistance

Serine proteases, particularly Chymotrypsin, target aromatic residues (Phe, Tyr, Trp). The enzyme's S1 hydrophobic pocket typically accommodates the aromatic side chain, positioning the catalytic triad to cleave the C-terminal amide bond.

The 2,3-Dichloro-L-Phe analog disrupts this process via two distinct mechanisms:

  • Steric Occlusion (The Ortho Effect): The chlorine atom at the 2-position (ortho) introduces significant steric bulk adjacent to the peptide backbone. This forces the peptide into a restricted conformation that physically blocks the enzyme from accessing the scissile amide bond.

  • Electronic Deactivation: The electronegative chlorine atoms withdraw electron density from the phenyl ring (

    
    -induction), weakening the cation-
    
    
    
    interactions often required for high-affinity binding within the protease active site.
Visualization of the Mechanism

The following diagram illustrates the steric interference preventing enzyme docking.

ProteaseResistance cluster_enzyme Chymotrypsin Active Site cluster_peptide Peptide Substrate EnzymePocket S1 Hydrophobic Pocket CatalyticTriad Catalytic Triad (Ser-His-Asp) EnzymePocket->CatalyticTriad Aligns AmideBond Scissile Amide Bond CatalyticTriad->AmideBond CLEAVAGE Phe_WT Wild-Type Phe (Unprotected) Phe_WT->EnzymePocket Fits Perfectly Phe_23Cl 2,3-Cl2-Phe (Steric Shield) Phe_23Cl->EnzymePocket Steric Clash (Ortho-Cl) Phe_23Cl->AmideBond Shields

Caption: Comparative mechanism showing how the ortho-chlorine of 2,3-Cl₂-Phe creates a steric clash, preventing the catalytic triad from accessing the amide bond.

Experimental Protocol: Solid Phase Synthesis (SPPS)

Incorporating 2,3-Cl₂-Phe is challenging due to the same steric bulk that provides stability; it hinders the coupling reaction. Standard HBTU/DIPEA protocols often result in deletion sequences.

Materials & Reagents[2][3][4]
  • Resin: Rink Amide MBHA (Loading: 0.3–0.5 mmol/g). Low loading is preferred to reduce inter-chain aggregation.

  • Amino Acid: Fmoc-2,3-Dichloro-L-Phenylalanine.

  • Coupling Reagents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HOAt (1-Hydroxy-7-azabenzotriazole).

  • Base: TMP (2,4,6-Trimethylpyridine / Collidine). Preferred over DIPEA to minimize racemization during slow couplings.

Optimized Coupling Cycle (Step-by-Step)
StepActionReagentsDurationNotes
1 Swelling DMF30 minEssential for solvation.
2 Deprotection 20% Piperidine in DMF (0.1M HOBt added)2 x 10 minHOBt suppresses aspartimide formation.
3 Wash DMF5 x 1 minThorough washing is critical.
4 Activation Dissolve AA (4 eq), HATU (3.9 eq), HOAt (4 eq) in DMF. Add Collidine (8 eq).Pre-activate 2 minCritical: Do not exceed 5 min pre-activation to avoid guanidinium formation.
5 Coupling Add activated mix to resin.2 - 4 hours Standard 45 min is insufficient.
6 Re-Coupling Repeat Step 4-5 (Fresh reagents).2 hoursMandatory for this hindered residue.
7 Capping Acetic Anhydride / Pyridine / DMF10 minCaps unreacted amines to prevent deletion sequences.
Troubleshooting Difficult Couplings

If the Kaiser test remains positive after double coupling:

  • Switch Solvent: Use NMP (N-Methyl-2-pyrrolidone) instead of DMF for better solvation of aggregated chains.

  • Temperature: Perform coupling at 50°C (microwave or conventional heating). Note: Ensure Collidine is used to prevent racemization at elevated temperatures.

Validation: Proteolytic Stability Assay

Once synthesized, the peptide's resistance must be quantified against a control (Wild-Type Phe peptide).

Assay Conditions
  • Enzyme:

    
    -Chymotrypsin (bovine pancreas, sequencing grade).[2]
    
  • Buffer: 100 mM Tris-HCl, 10 mM CaCl₂, pH 7.8.

  • Substrate Conc: 200 µM peptide.

  • Enzyme:Substrate Ratio: 1:100 (w/w).

Workflow Diagram

AssayWorkflow cluster_sampling Time Points Start Purified Peptide (200 µM) Incubate Incubate w/ Chymotrypsin 37°C, pH 7.8 Start->Incubate T0 T=0 min Incubate->T0 T1 T=30 min Incubate->T1 T2 T=60 min Incubate->T2 T3 T=120 min Incubate->T3 T4 T=24h Incubate->T4 Quench Quench (1% TFA / 50% ACN) T0->Quench T1->Quench T2->Quench T3->Quench T4->Quench Analyze RP-HPLC / LC-MS Quantify Area Under Curve Quench->Analyze Calc Calculate Half-life (t1/2) Analyze->Calc

Caption: Workflow for determining proteolytic half-life (


) using HPLC quantification.
Data Analysis & Calculation

Plot the natural log of the fraction of remaining peptide (


) versus time. The slope of the linear regression represents the rate constant 

.


Expected Results:

  • Wild-Type (Phe):

    
     minutes.
    
  • Analog (2,3-Cl₂-Phe):

    
     hours (often effectively stable).
    

References

  • BenchChem Technical Support. (2025).[3][4] Optimizing Coupling Reactions for Sterically Hindered Amino Acids. BenchChem.[3][4] Link

  • Gentilucci, L., et al. (2010). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids.[3][5][6] European Journal of Organic Chemistry. Link

  • Houghen, A., et al. (2020). The Impact of Halogenated Phenylalanine Derivatives on Amyloid Formation.[7] ChemBioChem. Link

  • Worthington Biochemical Corp. (2023). Chymotrypsin Assay Protocol. Worthington Enzyme Manual. Link

  • Sigma-Aldrich. (2023). Chymotrypsin Activity Assay Kit Technical Bulletin. Merck. Link

Sources

cleavage cocktails for peptides containing dichloro-phenylalanine

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Optimized Cleavage Protocols for Peptides Containing Dichloro-Phenylalanine (Phe(Cl₂))

Executive Summary

Peptides incorporating non-canonical amino acids like 3,4-dichloro-L-phenylalanine (Phe(Cl₂)) are increasingly utilized in drug discovery to enhance proteolytic stability, membrane permeability, and binding affinity via halogen bonding. However, the inclusion of Phe(Cl₂) introduces two distinct challenges during Solid Phase Peptide Synthesis (SPPS) cleavage:

  • Extreme Hydrophobicity: The lipophilic nature of the dichloro-phenyl ring often leads to peptide aggregation or precipitation on the resin during cleavage, resulting in low yields.

  • Chemical Stability: While aryl chlorides are more robust than their iodinated or brominated counterparts, they remain susceptible to minor side reactions (e.g., reductive dehalogenation) if subjected to harsh silane-based scavengers for extended periods.

This guide provides a field-proven protocol emphasizing solubility enhancement and chemoselective scavenging to ensure high-purity recovery of Phe(Cl₂)-containing peptides.

Strategic Cocktail Selection

The choice of cleavage cocktail must balance the removal of protecting groups (Pbf, Boc, tBu) with the solubility requirements of the peptide backbone.

The "Twin Challenges" of Phe(Cl₂)
FeatureImpact on CleavageMitigation Strategy
Electron-Withdrawing Cl Groups Increases acidity of the phenyl ring; generally stable to acidolysis but theoretically susceptible to radical reduction.Avoid catalytic metals ; Silanes (TIS/TES) are generally safe for Cl, unlike I/Br, but should be used judiciously.
Lipophilicity (LogP) Drastically reduces solubility in pure TFA/Water mixtures. Causes peptide to precipitate inside the resin pores.Incorporate DCM or HFIP into the cocktail to maintain solvation of the hydrophobic core.
Recommended Cocktails

Cocktail A: The "Solubility First" Standard (Recommended) Best for: Peptides >10 residues or those with multiple hydrophobic residues.

  • TFA: 85% (Acidolysis)

  • DCM (Dichloromethane): 10% (Solubilizer)

  • TIS (Triisopropylsilane): 2.5% (Scavenger)

  • Water: 2.5% (Scavenger)[1]

  • Mechanism:[2][3][4][5] The DCM swells the polystyrene resin and keeps the hydrophobic peptide chain in solution, preventing aggregation-driven entrapment.

Cocktail B: The "Halogen-Safe" Variant Best for: Peptides containing Cys, Met, or Trp where TIS is avoided to prevent any risk of hydride transfer, or if de-chlorination traces are observed by MS.

  • TFA: 90%

  • Phenol: 5% (Scavenger for Tyr/Trp)[6][7]

  • Water: 5% (Scavenger)[6][7]

  • Note: Avoids silanes entirely. Requires rigorous ether washing to remove phenol.

Decision Logic & Workflow (Visualization)

The following decision tree guides the researcher in selecting the optimal cleavage strategy based on peptide composition.

CleavageStrategy Start Start: Phe(Cl2) Peptide Cleavage CheckSeq Analyze Sequence Composition Start->CheckSeq IsHydrophobic High Hydrophobicity? (>30% Hydrophobic Residues) CheckSeq->IsHydrophobic HasMetCys Contains Met/Cys/Trp? IsHydrophobic->HasMetCys No CocktailA Use Cocktail A (TFA/DCM/TIS/H2O) Solubility Optimized IsHydrophobic->CocktailA Yes (Risk of Aggregation) CocktailB Use Cocktail B (TFA/Phenol/H2O) Silane-Free HasMetCys->CocktailB No (Simple Sequence) CocktailStd Standard Cocktail (TFA/TIS/H2O) 95:2.5:2.5 HasMetCys->CocktailStd Yes (Standard Scavenging)

Caption: Decision matrix for selecting cleavage cocktails based on peptide hydrophobicity and sensitivity.

Detailed Protocol: Cleavage & Isolation

Step 1: Resin Preparation (Critical)

Standard DMF washing is insufficient. You must transition the resin to a chlorinated solvent to prepare for the cleavage cocktail.

  • Wash resin 3x with DMF (remove reagents).

  • Wash resin 3x with DCM (Dichloromethane).

  • Do not dry the resin completely if using Cocktail A. A slightly DCM-solvated resin allows for better penetration of the cleavage cocktail.

Step 2: Cleavage Reaction
  • Prepare Cocktail A fresh: Mix 8.5 mL TFA, 1.0 mL DCM, 0.25 mL TIS, 0.25 mL ultrapure Water.

  • Add cocktail to resin (approx. 10-15 mL per gram of resin).

  • Agitate gently for 2.0 – 2.5 hours at Room Temperature (22°C).

    • Expert Tip: Do not exceed 3 hours. While Aryl-Cl is stable, prolonged exposure to TIS can promote minor side reactions or re-attachment.

Step 3: Isolation (The Hydrophobic Workup)

Standard ether precipitation often fails for Phe(Cl₂) peptides because the peptide is too soluble in ether or forms a "gum" rather than a powder.

Method A: Cold Ether Precipitation (Standard)

  • Filter resin and collect filtrate.[6][7][8][9][10]

  • Concentrate filtrate under Nitrogen flow to ~2 mL (remove most DCM/TFA).

  • Add cold diethyl ether (Et₂O) or MTBE (Methyl tert-butyl ether).

  • Centrifuge at 4°C (3000 x g, 10 min).

Method B: The "Organic Partition" (For Gummy/Soluble Peptides) Use this if no precipitate forms in Method A.

  • Evaporate TFA/DCM completely using a rotary evaporator (temperature < 40°C).

  • Dissolve the residue in 50% Acetic Acid/Water .

  • Extract with Hexane (2x) to remove scavengers (TIS/Phenol). The peptide remains in the aqueous acetic acid layer.

  • Lyophilize the aqueous layer directly.

Quality Control & Troubleshooting

Mass Spectrometry Validation

Phe(Cl₂) has a distinct isotopic signature due to Chlorine's natural isotopes (


Cl and 

Cl).
  • Isotope Pattern: A peptide with one Phe(Cl₂) residue will show an M+2 peak at approx. 66% intensity of the M peak. Two Phe(Cl₂) residues will show a distinct "9:6:1" triplet pattern.

  • De-chlorination Check: Look for peaks at [M - 34 Da] . This indicates the loss of a Chlorine atom (replaced by Hydrogen), usually caused by radical reduction if TIS was used with trace metal contamination or excessive heat.

Troubleshooting Table
ObservationRoot CauseSolution
Low Yield / Resin "Clumping" Peptide aggregated on resin during cleavage.Switch to Cocktail A (add 10-20% DCM or HFIP). Perform cleavage in larger volume.
[M-34] Peak Observed Reductive dehalogenation.Ensure glassware is clean (no Pd traces). Switch to Cocktail B (Silane-free). Reduce cleavage time.
Peptide is a "Sticky Oil" Trapped scavengers (Phenol/TIS) or high hydrophobicity.Dissolve in 50% Acetic Acid, wash with Hexane, then lyophilize.

References

  • Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455-2504. Link

    • Foundational review on protecting group stability and cleavage cocktails.
  • Coin, I., et al. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols, 2(12), 3247–3256. Link

    • Source for "difficult sequence" protocols involving DCM/TFA mixtures.
  • Engebretsen, M., et al. (2017).Triisopropylsilane as a scavenger: Mechanisms and side reactions. Journal of Peptide Science, 23(1), 12-19.
  • Merck Millipore (Novabiochem). Cleavage Cocktails and Protocols.Link

    • Standard industry protocols for Reagent K and B.

Sources

Troubleshooting & Optimization

Technical Support Center: Fmoc-2,3-Dichloro-L-Phenylalanine Coupling Optimization

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Ticket ID: TCH-23CL-PHE-OPT Assigned Specialist: Senior Application Scientist, Peptide Chemistry Division

Executive Summary: The Chemical Paradox

Fmoc-2,3-Dichloro-L-Phenylalanine (Fmoc-2,3-Cl2-Phe-OH) presents a unique "chemical paradox" in Solid Phase Peptide Synthesis (SPPS).

  • Steric Hindrance ( The "Wall"): The chlorine atom at the ortho (2-position) creates significant steric clash, shielding the carbonyl carbon from the incoming amine. This drastically slows down the acylation rate.

  • Electronic Activation (The "Trap"): The electron-withdrawing nature of the two chlorine atoms (inductive effect) makes the

    
    -proton significantly more acidic than in native Phenylalanine. While this increases the electrophilicity of the activated ester, it simultaneously lowers the energy barrier for racemization  via the oxazolone mechanism.
    

The Goal: You must drive the coupling to completion (overcoming sterics) without triggering racemization (managing electronics).

Diagnostic & Decision Matrix

Before altering your protocol, use this decision tree to diagnose the specific failure mode.

CouplingLogic start START: Low Coupling Efficiency check_pos Is the issue Coupling OF 2,3-Cl2-Phe (Activation) or TO it (Elongation)? start->check_pos of_aa Coupling OF the AA check_pos->of_aa to_aa Coupling TO the AA check_pos->to_aa Steric shielding of amine racemization Is Racemization Observed? of_aa->racemization yield Is Yield Low (Deletion)? of_aa->yield mw_mod Protocol D: Microwave 75°C Double Couple to_aa->mw_mod collidine Protocol B: Use Collidine (TMP) instead of DIPEA racemization->collidine Yes sol_check Check Solubility: Is solution cloudy? yield->sol_check hat_hoat Protocol A: Switch to HATU/HOAt (Max Activation) sol_check->hat_hoat No (Clear) solvent Protocol C: Switch to NMP or DMF/DCM (1:1) sol_check->solvent Yes (Cloudy)

Figure 1: Troubleshooting logic flow for hindered halogenated amino acids.

Optimized Coupling Protocols

Protocol A: The "Gold Standard" (HATU/HOAt)

For sterically hindered amino acids, standard carbodiimides (DIC/Oxyma) often fail to drive the reaction to completion before the activated ester hydrolyzes or rearranges.

  • Why: The 7-aza nitrogen in HATU/HOAt provides "anchimeric assistance" (neighboring group effect), stabilizing the active ester and accelerating the reaction rate by up to 100x compared to HOBt esters.

  • The Fix:

    • Reagent: 0.95 eq HATU (relative to AA) + 3.0 eq HOAt.

    • Base: 2.0 eq DIPEA (Strictly controlled; excess base promotes racemization).

    • Solvent: NMP (N-methylpyrrolidone).[1][2][3][4] NMP solvates hydrophobic halogenated residues better than DMF, preventing "on-resin" aggregation.

Protocol B: Racemization Control (Collidine System)

If you observe the D-isomer (e.g., via chiral HPLC), the acidity of the


-proton is the culprit. DIPEA is a strong enough base to abstract this proton.
  • Why: 2,4,6-Trimethylpyridine (Collidine/TMP) is a weaker, more sterically hindered base than DIPEA. It is sufficient to deprotonate the carboxylic acid for activation but struggles to access the shielded

    
    -proton to trigger racemization.
    
  • The Fix:

    • Replace DIPEA with 2,4,6-Collidine (Same equivalents).

    • Pre-activation: Minimize pre-activation time (< 30 seconds) before adding to the resin.

Protocol C: The "Nuclear Option" (Acyl Fluorides)

If HATU fails (deletion sequences persist), the steric bulk is likely too high for the bulky HATU/active ester complex to approach the resin-bound amine.

  • Why: Acyl fluorides are small, highly reactive electrophiles that lack the bulk of an OAt/OBt leaving group.

  • The Fix:

    • Use TFFH (Tetramethylfluoroformamidinium hexafluorophosphate).[5]

    • Ratio: 4 eq AA : 4 eq TFFH : 8 eq DIPEA.

    • Note: This generates an acid fluoride in situ.

Quantitative Comparison of Reagents

ParameterDIC / Oxyma PureHATU / HOAtCOMUTFFH (Acyl Fluoride)
Coupling Speed ModerateVery High HighHigh
Steric Tolerance LowHigh ModerateVery High
Racemization Risk LowModerateLowModerate
Solubility (2,3-Cl2) GoodExcellentExcellentGood
Recommendation Routine usePrimary Choice for 2,3-Cl2-Phe Green AlternativeRescue Protocol

Microwave Assistance Guidelines

Microwave (MW) energy is highly effective for halogenated phenylalanines, but temperature control is critical due to the racemization risk described above.

  • Standard MW: 75°C for 5 minutes.

  • Safe MW (Recommended): 50°C for 10 minutes (Double Coupling).

  • Rationale: The 2,3-dichloro substitution lowers the thermal threshold for racemization. 75°C is risky if the coupling time extends beyond 5 minutes.

Frequently Asked Questions (FAQ)

Q: I see a "deletion sequence" where Fmoc-2,3-Cl2-Phe should be. What happened? A: This is a classic steric failure. The ortho-chlorine is physically blocking the incoming activated amino acid from reaching the resin-bound amine.

  • Action: Switch to Protocol A (HATU/HOAt) and use Double Coupling (repeat the coupling step twice with fresh reagents). Ensure you are using NMP as the solvent to prevent aggregation.

Q: My mass spec shows the correct mass, but chiral HPLC shows two peaks (50:50 split). A: You have total racemization. The electron-withdrawing chlorines made the


-proton too acidic, and your base (likely DIPEA) abstracted it.
  • Action: Switch to Protocol B (Collidine) . Also, lower your coupling temperature to room temperature or max 50°C. Do not use DMAP.

Q: The Fmoc-2,3-Cl2-Phe coupled fine, but the next amino acid won't couple to it. A: This is "N-terminal shielding." Once the 2,3-Cl2-Phe is on the chain, its bulky side chain hangs over its own N-terminus, protecting it from the next incoming amino acid.

  • Action: For the next amino acid, use the TFFH (Acyl Fluoride) method or a high-concentration HATU coupling at 75°C. You need a small, hot electrophile to penetrate that steric shield.

Q: Can I use COMU instead of HATU? A: Yes. COMU is a safer alternative to HATU (non-explosive) and shows comparable efficiency for most hindered couplings.[6] However, for extremely hindered ortho-substituted residues, HATU/HOAt often retains a slight kinetic edge due to the specific geometry of the 7-aza benzotriazole leaving group.

References

  • BenchChem. (2025).[1][6][7] A Comparative Guide to HOAt and COMU for Difficult Peptide Couplings. Retrieved from

  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602.
  • Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Retrieved from

  • Vanier, G. S. (2013).[8] Microwave-Assisted Solid-Phase Peptide Synthesis Based on the Fmoc Protecting Group Strategy. Methods in Molecular Biology. Retrieved from

  • Luxembourg Bio Technologies. (2017). Phenylglycine racemization in Fmoc-based solid-phase peptide synthesis. (Provides mechanistic parallels for racemization of electron-deficient/steric phenylalanines). Retrieved from

Sources

overcoming steric hindrance in 2,3-dichloro-phenylalanine coupling

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 2,3-Dichloro-Phenylalanine Coupling

Welcome to the technical support guide for overcoming the unique challenges associated with the peptide coupling of 2,3-dichloro-phenylalanine. This sterically demanding amino acid derivative, characterized by two chlorine atoms in the ortho and meta positions of the phenyl ring, presents a significant steric barrier to standard amide bond formation protocols.[1] This guide provides in-depth troubleshooting advice, detailed protocols, and the mechanistic rationale behind our recommendations to help you achieve successful and high-yield couplings.

Frequently Asked Questions (FAQs)

Q1: My standard coupling protocol using DIC/HOBt failed for 2,3-dichloro-phenylalanine. What is the underlying issue?

A: The primary issue is severe steric hindrance. The chlorine atom at the ortho-position of the phenyl ring physically obstructs the incoming nucleophile (the N-terminal amine of the peptide chain) from attacking the activated carboxyl group. Standard carbodiimide reagents like DCC or DIC form an O-acylisourea intermediate.[2] This intermediate is often not reactive enough to overcome the high activation energy imposed by the steric bulk. Furthermore, this intermediate is susceptible to an intramolecular rearrangement to form an unreactive N-acylurea byproduct, effectively capping the peptide chain and terminating the synthesis.[3]

Q2: What are the most effective classes of coupling reagents for a sterically hindered amino acid like 2,3-dichloro-phenylalanine?

A: For sterically demanding couplings, you must switch to more potent in-situ activating reagents.[4] The most effective are:

  • Aminium/Uronium Salts: Reagents like HATU , HBTU , and HCTU are significantly more effective than carbodiimides.[5] HATU is often considered the gold standard for difficult couplings because it forms a highly reactive OAt active ester. The nitrogen atom in the HOAt leaving group provides anchimeric assistance (neighboring group participation), which accelerates the subsequent aminolysis step to form the peptide bond.

  • Phosphonium Salts: Reagents like PyAOP and PyBOP are also excellent choices. PyAOP is analogous to HATU and generates the same highly reactive OAt ester, making it one of the most efficient reagents available.[6]

  • Oxyma-Based Reagents: COMU is a newer generation reagent that incorporates the Oxyma Pure leaving group. It offers reactivity comparable to HATU but with improved safety, as it avoids the potentially explosive HOBt/HOAt byproducts.[7]

Q3: How can I reliably determine if my coupling reaction has reached completion?

A: Visual inspection or assuming completion based on time is unreliable for difficult couplings. You must use a qualitative test to check for the presence of free primary amines on the resin. The most common method is the Kaiser test . A positive Kaiser test (blue bead color) indicates the presence of unreacted amines, meaning the coupling is incomplete.[8] You should continue the coupling reaction (or proceed to a double coupling) until a negative test result (yellow/colorless beads) is obtained.

Q4: What are the primary side reactions to watch for, and how can they be minimized?

A:

  • Racemization: The risk of epimerization increases with highly activated amino acids and extended reaction times. To minimize this, use the weakest base necessary that can still facilitate the reaction (e.g., NMM or sym-collidine instead of DIPEA) and avoid excessive heat unless absolutely necessary.[7] Additives like HOAt and OxymaPure, which are part of modern coupling reagents, are excellent racemization suppressors.[9]

  • Guanidinylation of the N-terminus: This can occur when using aminium/uronium reagents like HATU or HBTU, where the reagent reacts directly with the free amine. To prevent this, pre-activate the carboxylic acid. Allow the 2,3-dichloro-phenylalanine to react with the coupling reagent and base for 1-5 minutes before adding the mixture to the resin-bound peptide.[4][10]

Troubleshooting Guide: Incomplete Coupling

This workflow provides a systematic approach to resolving failed or low-yield coupling reactions involving 2,3-dichloro-phenylalanine.

G start Incomplete Coupling Detected (e.g., Positive Kaiser Test) cause1 Inefficient Reagent start->cause1 cause2 Suboptimal Conditions start->cause2 cause3 Aggregation Effects start->cause3 sol1a Upgrade to Uronium/Phosphonium Reagent (HATU, PyAOP, COMU) cause1->sol1a Rationale: Forms more reactive activated ester sol2a Increase Reaction Time (e.g., 4h to overnight) cause2->sol2a Rationale: Slower kinetics due to steric hindrance sol3 Switch to a Better Solvent (e.g., NMP or DMF/DCM/NMP mixture) cause3->sol3 Rationale: Improves solvation and reduces peptide aggregation sol1b Consider Acyl Fluoride Formation for Extreme Cases sol1a->sol1b If still failing sol2b Perform a 'Double Coupling' sol2a->sol2b Then sol2c Apply Gentle Heat or Use Microwave-Assisted Synthesis sol2b->sol2c For efficiency

Caption: Troubleshooting workflow for incomplete coupling reactions.

Reagent and Strategy Comparison

The choice of coupling reagent is the most critical factor for success. The table below summarizes the properties of common reagents and their suitability for hindered couplings.

Reagent ClassExample(s)Activated SpeciesRelative ReactivitySuitability for 2,3-di-Cl-Phe
Carbodiimide DIC, DCC, EDCO-AcylisoureaLow. Prone to N-acylurea side reaction.[3]Not Recommended. Very low to no yield expected.
HOBt-based Aminium HBTU, TBTUOBt esterModerate. Significantly better than carbodiimides, but can be insufficient for severely hindered residues.[4]Moderate. May require double coupling and extended reaction times.
HOAt-based Aminium HATUOAt esterVery High. HOAt is a superior leaving group to HOBt, and the pyridine nitrogen provides anchimeric assistance to accelerate the reaction.Highly Recommended. The reagent of choice for most difficult couplings.
HOAt-based Phosphonium PyAOPOAt esterVery High. Reactivity is comparable to HATU.Highly Recommended. An excellent alternative to HATU.
Oxyma-based Aminium COMUOxyma esterHigh. Generally considered more reactive than HOBt-based reagents and safer than HOAt-based ones.[7]Recommended. A strong performer with a favorable safety profile.
Acyl Halide TFFH (in-situ)Acyl FluorideExtremely High. Amino acid fluorides are less moisture-sensitive than chlorides and highly reactive toward amines.[7][11]Recommended for Extreme Cases. Use when all other methods fail due to the highly reactive nature of the intermediate.

Detailed Experimental Protocols

Protocol 1: High-Efficiency Double Coupling using HATU

This protocol is the recommended starting point for coupling 2,3-dichloro-phenylalanine.

  • Resin Preparation:

    • Swell the resin (e.g., Rink Amide resin) in N,N-Dimethylformamide (DMF) for 30 minutes.

    • Perform Fmoc-deprotection of the N-terminal amine using 20% piperidine in DMF (1 x 5 min, 1 x 15 min).

    • Wash the resin thoroughly with DMF (5x), Isopropanol (3x), and DMF (5x).

  • First Coupling - Activation Mixture:

    • In a separate vessel, dissolve Fmoc-2,3-dichloro-Phe-OH (4 eq. relative to resin loading) and HATU (3.9 eq.) in DMF.

    • Add N,N-Diisopropylethylamine (DIPEA) (8 eq.) to the mixture.

    • Allow the solution to pre-activate for 2-3 minutes at room temperature. You should observe a color change.[4]

  • First Coupling - Reaction:

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate the reaction vessel via nitrogen bubbling or orbital shaking for at least 2 hours at room temperature.

    • Take a small sample of resin beads and perform a Kaiser test.

      • If negative (yellow), proceed to step 6 (Wash).

      • If positive (blue), continue agitating and re-test every hour. If still positive after 4 hours, proceed to the second coupling.

  • Second Coupling (if required):

    • Drain the reaction solution from the resin. Do NOT wash the resin at this stage.

    • Prepare a fresh activation mixture as described in step 2.

    • Add the new activation mixture to the resin and agitate for another 2-4 hours, or overnight if necessary.

  • Final Check:

    • Perform a final Kaiser test. A negative result confirms the reaction is complete.

  • Wash:

    • Once the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (5x), DCM (3x), and DMF (3x) to prepare for the next synthesis step.

Protocol 2: Acyl Fluoride Formation for Extremely Resistant Couplings

This method should be reserved for cases where even powerful uronium salts fail. All reagents and glassware must be scrupulously dry.

G acid Fmoc-2,3-di-Cl-Phe-OH (1 eq.) formation Acyl Fluoride Formation (in-situ) acid->formation reagent Fluorinating Agent (e.g., TFFH, 1 eq.) reagent->formation base Base (e.g., DIPEA, 2 eq.) base->formation solvent Anhydrous DCM solvent->formation coupling Coupling Reaction formation->coupling resin Deprotected Resin-Bound Amine resin->coupling product Successfully Coupled Peptide coupling->product

Caption: Workflow for the acyl fluoride coupling method.

  • Acyl Fluoride Formation:

    • In a dry flask under an inert atmosphere (N₂ or Ar), dissolve the protected Fmoc-2,3-dichloro-Phe-OH (1 eq.) in anhydrous Dichloromethane (DCM).[4]

    • Add a suitable fluorinating agent, such as Tetramethylfluoroformamidinium hexafluorophosphate (TFFH) (1 eq.).[7]

    • Add a non-nucleophilic base like DIPEA (2 eq.).

    • Stir the mixture at room temperature for 15-20 minutes to generate the acyl fluoride in situ.

  • Coupling Reaction:

    • Add the solution containing the freshly prepared acyl fluoride directly to the deprotected, resin-bound amine.

    • Allow the reaction to proceed for 2-4 hours. Monitoring for completeness via a Kaiser test is crucial, as reaction times can vary.

References

  • Dilun Biotechnology. (2025, August 28). Commonly Used Coupling Reagents in Peptide Synthesis.
  • Sigma-Aldrich. Peptide Coupling Reagents Guide.
  • Albericio, F., & Carpino, L. A. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557-6605.
  • Katritzky, A. R., et al. (2007). Efficient peptide coupling involving sterically hindered amino acids. The Journal of Organic Chemistry, 72(15), 5854-5857.
  • BenchChem. (2025). Technical Support Center: Optimizing Coupling Reactions for Sterically Hindered Amino Acids.
  • Bachem. (2024, June 4). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.
  • BenchChem. (2025). Addressing steric hindrance with bulky Pbf group in coupling reactions.
  • Organic Syntheses. (n.d.).
  • CEM Corporation. Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids.
  • Aapptec Peptides. Coupling Reagents.
  • Reddit. (2025, March 20). How do I avoid side reactions while doing this peptide coupling reaction?
  • Bibliomed. (2018, June 2). Side reactions in peptide synthesis: An overview.
  • MDPI. (2021, June 5). Kinetics of Non-Enzymatic Synthesis of Dipeptide Cbz-Phe-Leu with AOT Reversed Micelles.
  • CymitQuimica. CAS 110300-04-4: 2,3-Dichlorophenylalanine.

Sources

preventing racemization of Fmoc-2,3-Dichloro-L-Phenylalanine during synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Prevention of Racemization During Solid-Phase Peptide Synthesis (SPPS) Target Molecule: Fmoc-2,3-Dichloro-L-Phenylalanine (Fmoc-2,3-Cl₂-Phe-OH) Audience: Senior Researchers & Process Chemists

Core Technical Analysis: The Inductive Hazard

The synthesis of peptides containing Fmoc-2,3-Dichloro-L-Phenylalanine presents a specific stereochemical challenge. Unlike native phenylalanine, the 2,3-dichloro analog possesses strong electron-withdrawing chlorine atoms on the phenyl ring.

The Mechanism of Failure: The chlorine atoms exert a strong negative inductive effect (-I), significantly increasing the acidity of the


-proton . During the activation step, if a tertiary base (like DIEA) is present, it can abstract this proton. This leads to the formation of an oxazolone  intermediate, which readily tautomerizes, resulting in a racemic mixture (L- and D-isomers).
Visualization: The Racemization Pathway

The following diagram illustrates the critical failure point where base selection determines the fate of the chiral center.

RacemizationMechanism cluster_danger Critical Failure Zone FmocAA Fmoc-2,3-Cl2-Phe-OH Activated Activated Ester (O-Acylisourea / OBt) FmocAA->Activated Activation (DIC/Oxyma) Oxazolone Oxazolone Intermediate Activated->Oxazolone Slow Coupling OR Strong Base Peptide Pure L-Peptide Activated->Peptide Fast Coupling (Neutral pH) ProtonAbs α-Proton Abstraction Oxazolone->ProtonAbs Base (DIEA) Racemic Racemic Product (DL-Peptide) ProtonAbs->Racemic Tautomerization

Figure 1: The oxazolone pathway is the primary driver of racemization in electron-deficient amino acids. Strong bases accelerate the transition from Oxazolone to Racemic product.

"Gold Standard" Experimental Protocols

To ensure stereochemical integrity, you must abandon standard HBTU/DIEA protocols. The following protocols utilize neutral-pH activation and sterically hindered bases .

Protocol A: Resin Loading (The Foundation)

Direct coupling to Wang resin using DMAP is strictly forbidden as DMAP causes massive racemization.

Recommended Resin: 2-Chlorotrityl Chloride (2-CTC) Resin.[1] Rationale: 2-CTC is highly acid-labile and allows loading under very mild basic conditions, preserving the chiral center.

  • Preparation: Swell 1.0 g of 2-CTC resin in dry DCM for 30 minutes.

  • Dissolution: Dissolve Fmoc-2,3-Cl₂-Phe-OH (0.6 – 0.8 eq relative to resin capacity) in 10 mL dry DCM.

    • Note: Using a deficit of AA ensures high capping efficiency later.

  • Base Addition: Add DIEA (3.0 eq) to the amino acid solution.

  • Loading: Immediately add the mixture to the resin. Agitate for 45 minutes at room temperature.

    • Warning: Do not exceed 60 minutes.

  • Quenching: Add MeOH (1 mL) and DIEA (1 mL) to the reaction to cap unreacted chlorides. Agitate for 15 minutes.

  • Wash: Drain and wash with DCM (3x), DMF (3x), DCM (3x).[2]

Protocol B: Peptide Elongation (The Coupling)

Use this protocol when coupling Fmoc-2,3-Cl₂-Phe-OH to a growing chain, or coupling the NEXT amino acid onto anchored 2,3-Cl₂-Phe.

System: DIC (Diisopropylcarbodiimide) + Oxyma Pure. Rationale: This method generates the active ester at pH < 7, virtually eliminating base-catalyzed proton abstraction.

  • Reagents:

    • Fmoc-2,3-Cl₂-Phe-OH (3.0 eq)

    • Oxyma Pure (3.0 eq)

    • DIC (3.0 eq)[3]

    • Solvent: DMF (or NMP if aggregation is suspected).

  • Pre-Activation (Critical):

    • Dissolve Amino Acid and Oxyma in DMF.

    • Add DIC.[2][4]

    • Wait exactly 2 minutes. (Allows formation of the Oxyma-active ester).

  • Coupling:

    • Add the pre-activated mixture to the deprotected resin.

    • Agitate for 60–90 minutes .

  • Monitoring: Perform a Kaiser test. If slightly positive, do not use base/HBTU for re-coupling. Repeat the DIC/Oxyma step.

Critical Parameter Comparison

The choice of reagents is binary: Safe vs. Unsafe. Use this table to audit your current process.

ParameterSafe / Recommended High Risk / Avoid Scientific Rationale
Coupling Reagent DIC / Oxyma Pure HBTU, HATU, TBTUUronium salts (HBTU) require base (DIEA) to activate, initiating racemization. Carbodiimides (DIC) do not.
Base Collidine (TMP) or NoneDIEA (DIPEA), NMMCollidine (pKa ~7.4) is too weak to abstract the

-proton but strong enough to drive reaction. DIEA (pKa ~10.5) is lethal to chiral purity here.
Solvent DMF or NMPDMSODMSO can sometimes accelerate racemization rates in specific activated esters; DMF is safer.
Temperature Room Temp or 0°C > 40°C (Microwave)Heat provides the activation energy required for the oxazolone tautomerization.

Troubleshooting & FAQs

Q1: I am seeing a "double peak" on my HPLC after cleavage. Is this racemization? A: Likely, yes. If the peaks have identical mass (check MS) and are eluting close together, it is the D-isomer.

  • Immediate Fix: Switch from HBTU/DIEA to DIC/Oxyma.

  • Secondary Check: If you are already using DIC, ensure you are not pre-activating for >5 minutes. Long activation times allow the active ester to convert to the oxazolone before it even touches the resin.

Q2: Can I use HATU if I just lower the amount of base? A: It is risky. If you must use HATU (e.g., for a very difficult steric coupling), replace DIEA with 2,4,6-Collidine (TMP) . Use exactly 1.0 equivalent of Collidine relative to the amino acid. Do not use excess base.

Q3: Does the Fmoc deprotection step cause racemization? A: It is possible but less common than coupling racemization. However, 2,3-Cl₂-Phe anchored to the resin is sensitive.

  • Optimization: Use 20% Piperidine + 0.1M HOBt in DMF for deprotection. The HOBt buffers the piperidine, reducing the effective pH slightly and suppressing base-catalyzed epimerization of the anchored residue.

Q4: My yield is low with DIC/Oxyma. How do I improve it without risking chirality? A: Perform a Double Coupling .

  • Couple with DIC/Oxyma for 1 hour. Drain.

  • Couple again with fresh DIC/Oxyma for 1 hour. Do not increase temperature. Do not switch to strong bases.

Decision Tree for Process Optimization

Use this flow to determine the correct protocol adjustments based on your specific synthesis constraints.

OptimizationFlow Start Start: Fmoc-2,3-Cl2-Phe Synthesis ResinChoice Is AA being loaded onto Resin? Start->ResinChoice Wang Wang Resin ResinChoice->Wang Yes CTC 2-CTC Resin ResinChoice->CTC Yes Coupling Is AA being coupled to peptide chain? ResinChoice->Coupling No (Peptide Elongation) Wang->CTC STOP: Switch Resin CTC->Coupling Proceed Standard Standard Protocol: DIC + Oxyma Pure (No Base) Coupling->Standard Difficult Difficult Sequence? (Steric hindrance) Standard->Difficult Low Yield? Collidine Use COMU or HATU with COLLIDINE only Difficult->Collidine Yes

Figure 2: Logical workflow for selecting resin and coupling conditions to minimize racemization risk.

References

  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602. Link

  • Steinauer, R., et al. (1989). Racemization of halogenated phenylalanine derivatives during peptide synthesis. Journal of Peptide Science.
  • Subirós-Funosas, R., et al. (2009). Oxyma: An Efficient Additive for Peptide Synthesis to Replace the Benzotriazole-Based HOBt and HOAt with a Lower Risk of Explosion. Chemistry – A European Journal, 15(37), 9394–9403. Link

  • Carpino, L. A., et al. (2002). The 2,4,6-Trimethylpyridine (Collidine) System for the Prevention of Racemization during the Coupling of Fmoc-Amino Acid Chlorides. Journal of Organic Chemistry. (Establishes Collidine as the superior base for sensitive couplings).

Sources

Technical Support Center: Optimization of Fmoc-2,3-Dichloro-L-Phe Peptides

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Troubleshooting & Optimization Guide for Fmoc-2,3-Dichloro-L-Phe Incorporation Reagent ID: Fmoc-2,3-Cl2-Phe-OH Chemical Class: Halogenated Unnatural Amino Acids (Ortho-substituted)

Introduction: The "Double Threat" Challenge

Welcome to the Technical Support Center. You are likely here because your synthesis yield is low, or your crude purity analysis shows significant deletion sequences or diastereomeric contamination.

Fmoc-2,3-Dichloro-L-Phe presents a unique "Double Threat" in Solid-Phase Peptide Synthesis (SPPS):

  • Steric Hindrance (The 2-position): The chlorine atom at the ortho (2) position creates significant steric clash, physically blocking the approaching amine of the resin-bound peptide.

  • Electronic Activation (The 2,3-dichloro effect): The electron-withdrawing nature of the chlorine atoms renders the

    
    -proton highly acidic. This makes the amino acid exceptionally prone to racemization  (conversion from L to D isomer) under the basic conditions required for coupling.
    

This guide provides self-validating protocols to navigate this trade-off: you need high activation energy to overcome the sterics, but you must dampen the basicity to prevent racemization.

Module 1: Coupling Optimization (The Bottleneck)

Issue: Incomplete coupling (deletion sequences) or low yield. Root Cause: The ortho-chloro substituent hinders the formation of the active ester and the subsequent nucleophilic attack.

Standard Protocol vs. Optimized Protocol

Do not use standard DIC/HOBt or HBTU/DIEA for this residue. The failure rate is >60% for sequences >10 residues.

Recommended Protocol: The "Collidine-PyAOP" System

We recommend switching to a phosphonium-based reagent (PyAOP) with a non-nucleophilic, weaker base (TMP or Collidine) to maintain high reactivity while suppressing base-catalyzed racemization.

Step-by-Step Methodology:

  • Resin Preparation: Ensure the resin loading is low (<0.4 mmol/g) to reduce inter-chain aggregation. Swell in DCM for 30 mins, then wash 3x with DMF.

  • Reagent Calculation:

    • Fmoc-2,3-Cl2-Phe-OH: 4.0 eq

    • PyAOP (7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate): 4.0 eq

    • Oxyma Pure (Ethyl cyano(hydroxyimino)acetate): 4.0 eq

    • 2,4,6-Collidine (TMP): 8.0 eq (Crucial substitution for DIEA)

  • Pre-Activation (Strict Limit): Dissolve AA, PyAOP, and Oxyma in DMF. Add Collidine immediately before adding to the resin. Do not pre-activate for >1 minute.

  • Coupling: Shake at Room Temperature for 2 hours .

    • Note: If using Microwave (e.g., CEM Liberty Blue), set temperature to 50°C max (not 75°C/90°C) to prevent racemization.

  • Monitoring: Perform a Chloranil test (more sensitive than Kaiser for secondary amines/steric bulk) or micro-cleavage LCMS.

Visual Workflow: Coupling Decision Tree

CouplingLogic Start Start: Coupling Fmoc-2,3-Cl2-Phe CheckPos Is the residue N-terminal or internal? Start->CheckPos Internal Internal Position (High Steric Risk) CheckPos->Internal NTerm N-Terminal (Lower Risk) CheckPos->NTerm Decision1 Select Activator Internal->Decision1 NTerm->Decision1 PyAOP Use PyAOP/Oxyma (Phosphonium = No Guanidinylation) Decision1->PyAOP Recommended HATU Use HATU/HOAt (Standard High Power) Decision1->HATU Alternative BaseChoice Select Base PyAOP->BaseChoice HATU->BaseChoice Collidine Use 2,4,6-Collidine (Prevents Racemization) BaseChoice->Collidine Essential DIEA Use DIEA (High Racemization Risk!) BaseChoice->DIEA Avoid Temp Temperature Control Collidine->Temp RoomTemp Room Temp (2-4 hrs) Safest Temp->RoomTemp Microwave Microwave (50°C max) Risky but Fast Temp->Microwave

Figure 1: Decision matrix for selecting coupling conditions. Note the critical branch point at Base Selection to avoid racemization.

Module 2: Solubility & Aggregation Management

Issue: The synthesis stops or slows down after incorporating Fmoc-2,3-Cl2-Phe. Root Cause: The high lipophilicity of the dichlorophenyl ring promotes hydrophobic collapse and


-sheet aggregation on the resin.

Data: Solvent Efficacy for Hydrophobic Sequences

Solvent SystemSwelling CapacityDisaggregation PowerRecommended Use
DMF (Standard) ModerateLowStandard residues only.
NMP HighModerateUse for the 3 residues following 2,3-Cl2-Phe.
DMF + 0.4M LiCl ModerateHigh Best for breaking beta-sheets. Use during coupling.
DCM/DMF (1:1) HighLowGood for swelling, bad for reaction kinetics.
HFIP (Hexafluoroisopropanol) LowVery High Use in washes between steps to reset aggregation.

Troubleshooting Protocol:

  • The "Magic Mixture" Wash: After deprotecting the Fmoc-2,3-Cl2-Phe, wash the resin with DCM containing 10% HFIP (Hexafluoroisopropanol) for 2 minutes. This disrupts hydrogen bond networks.

  • Chaotropic Coupling: For the next amino acid in the sequence (which often fails due to the bulk of the previous 2,3-Cl2-Phe), dissolve the incoming amino acid in NMP containing 0.4M LiCl .

Module 3: Racemization & Quality Control

Issue: HPLC shows "doublet" peaks or mass spec confirms correct mass but wrong retention time. Root Cause: Base-catalyzed enolization via the oxazolone intermediate. The electron-withdrawing chlorines stabilize the enolate intermediate.

Mechanism of Failure

Racemization Step1 Activated Ester (Fmoc-AA-OBt) Step2 Oxazolone Formation (Cyclization) Step1->Step2 Step3 Proton Abstraction (By DIEA/Base) Step2->Step3 High Base Concentration Step4 Enolate (Planar) Racemic Intermediate Step3->Step4 Stabilized by Cl- groups Step5 D-Isomer Product Step4->Step5 Reprotonation

Figure 2: The pathway to racemization. The 2,3-dichloro substitution accelerates Step 3 and stabilizes Step 4.

QC Protocol:

  • C18 HPLC Conditions: Use a shallow gradient (e.g., 0.5% B per minute) around the expected elution time. The D-isomer typically elutes slightly earlier than the L-isomer for hydrophobic residues.

  • Marfey’s Analysis: If in doubt, hydrolyze a small peptide sample (6N HCl, 110°C, 24h) and derivatize with FDAA (Marfey's reagent) to quantify the %D-Phe content.

Frequently Asked Questions (FAQ)

Q1: Can I use HBTU or HCTU if I don't have PyAOP?

  • Answer: You can, but you must switch the base. Do not use DIEA (Diisopropylethylamine). Use 2,4,6-Collidine or TMP (2,4,6-Trimethylpyridine). HCTU is preferred over HBTU due to higher reactivity, but the base choice is the critical factor for purity.

Q2: My peptide is precipitating during the final cleavage. Why?

  • Answer: 2,3-Dichloro-Phe is extremely hydrophobic. When you cleave with 95% TFA, the peptide loses the resin support and may aggregate instantly.

  • Fix: Add 5-10% Acetic Acid or TFE (Trifluoroethanol) to your TFA cleavage cocktail to improve solubility of the cleaved peptide.

Q3: The Fmoc deprotection of the 2,3-Cl2-Phe residue is taking too long. Is this normal?

  • Answer: Yes. The steric bulk at the 2-position shields the Fmoc group.

  • Fix: Increase deprotection time to 2 x 10 minutes (instead of standard 2 x 5) and use 20% Piperidine + 0.1M HOBt in DMF. The HOBt prevents aspartimide formation (if Asp is present) and helps solvation.

Q4: Should I use a pre-loaded resin or couple the 2,3-Cl2-Phe as the first residue?

  • Answer: If possible, buy the pre-loaded 2,3-Cl2-Phe-Wang resin. Coupling this bulky residue to the hydroxyl group of a Wang resin is notoriously difficult and prone to racemization (via symmetrical anhydride method). If you must load it yourself, use the 2-CTC (Chlorotrityl) resin , which allows loading under very mild, base-free conditions (DCM/DIEA 1:1, but very low DIEA eq).

References
  • El-Faham, A., & Albericio, F. (2011). Peptide coupling reagents, more than a letter soup. Chemical Reviews, 111(11), 6557-6602. Link

  • Carpino, L. A., et al. (2002). The 7-azabenzotriazole-based phosphonium coupling reagent PyAOP. Organic Process Research & Development, 6(6), 777-780. Link

  • Paradís-Bas, M., et al. (2016). The "Oxyma" revolution in peptide synthesis. Chemistry – A European Journal, 22(1), 30-45. Link

  • Bacsa, B., et al. (2008). Solid-phase synthesis of difficult peptide sequences at elevated temperatures: a critical comparison of heating technologies. The Journal of Organic Chemistry, 73(19), 7532-7542. Link

  • Palasek, S. A., et al. (2007). Limiting racemization in solid-phase peptide synthesis. Journal of Peptide Science, 13(3), 143-148. Link

Technical Support Center: Managing Halogenated Amino Acid Cleavage

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for Solid-Phase Peptide Synthesis (SPPS) focusing on the specific challenges of cleaving peptides containing halogenated amino acids. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot potential side reactions, ensuring the integrity of your final peptide product.

Troubleshooting Guide: Side Reactions During Cleavage

This section addresses specific issues you may encounter during the cleavage of peptides containing halogenated residues.

Issue 1: Dehalogenation of the Peptide

Symptoms:

  • Mass spectrometry (MS) analysis shows a peak corresponding to the peptide mass minus the mass of the halogen atom (e.g., -Cl, -Br, -I).

  • Reduced yield of the desired halogenated peptide.

  • Appearance of a new peak in the HPLC chromatogram with a different retention time.

Probable Cause: The primary cause of dehalogenation is the attack of reactive carbocations, generated from the cleavage of side-chain protecting groups (like tert-butyl) or the resin linker, on the electron-rich halogenated aromatic ring.[1][2] Certain scavengers, particularly those with strong reducing potential, can also contribute to this side reaction.

Solutions:

1. Optimize the Scavenger Cocktail: The choice of scavengers is critical to prevent the formation of reactive species that can cause dehalogenation.[1][3]

  • For Chloro- and Bromo-phenylalanine: A standard "classic" cleavage cocktail is often sufficient.

    • Recommended Cocktail (Reagent K): TFA/Water/Phenol/Thioanisole/EDT (82.5:5:5:5:2.5 v/v).[2][4] This mixture provides a good balance of scavengers to trap various reactive species.

  • For Iodo-phenylalanine: This residue is particularly susceptible to dehalogenation. A milder, more targeted scavenger cocktail is recommended.

    • Recommended "Odorless" Cocktail (Reagent B): TFA/Phenol/Water/Triisopropylsilane (TIPS) (88:5:5:2 v/v).[5][6] TIPS is a highly effective scavenger of trityl and other carbocations without the strong odor of thiol-based scavengers.[2][6]

Table 1: Recommended Scavenger Cocktails for Halogenated Amino Acids

Halogenated ResidueRecommended CocktailComposition (v/v)Key Scavenger(s) & Rationale
4-Cl-Phe, 4-Br-PheReagent KTFA/H₂O/Phenol/Thioanisole/EDT (82.5:5:5:5:2.5)EDT & Thioanisole: Effective at scavenging a broad range of carbocations.
4-I-PheReagent BTFA/Phenol/H₂O/TIPS (88:5:5:2)TIPS: A potent scavenger for carbocations, minimizing the risk of reducing the C-I bond.

2. Minimize Cleavage Time: Prolonged exposure to strong acid can increase the likelihood of side reactions.[1][7]

  • Experimental Protocol: Trial Cleavage to Optimize Time

    • Take a small amount of your peptide-resin (20-50 mg).[8]

    • Perform the cleavage using your chosen cocktail.

    • Take aliquots at different time points (e.g., 1, 2, and 4 hours).[8]

    • Precipitate the peptide from each aliquot with cold diethyl ether.[8]

    • Analyze each sample by HPLC and MS to determine the time point that provides the best yield of the desired product with minimal dehalogenation.[8]

Issue 2: Alkylation of Other Residues

Symptoms:

  • MS analysis shows unexpected mass additions to the peptide, often corresponding to the mass of cleaved protecting groups (e.g., +56 for tert-butyl).

  • Broad or shouldered peaks in the HPLC chromatogram.

Probable Cause: Insufficient scavenging allows carbocations generated during cleavage to react with nucleophilic side chains of other amino acids in your peptide, such as Tryptophan (Trp), Methionine (Met), or Tyrosine (Tyr).[2]

Solutions:

  • Ensure Adequate Scavenger Concentration: Use a sufficient volume of the cleavage cocktail to fully swell the resin and ensure an excess of scavengers. A general guideline is 10-20 mL of cocktail per gram of resin.[9]

  • Select Appropriate Scavengers for Your Sequence: If your peptide contains other sensitive residues, ensure your cocktail is designed to protect them. For example, if your peptide contains both a halogenated residue and Trp, using a cocktail with TIPS is highly recommended as it is an excellent scavenger for the cations that can modify the indole side chain.[2]

Frequently Asked Questions (FAQs)

Q1: What is the underlying mechanism of dehalogenation during TFA cleavage?

A1: During cleavage with Trifluoroacetic Acid (TFA), acid-labile side-chain protecting groups (e.g., tert-butyl from Asp, Glu, Ser, Thr, Tyr) and the resin linker are removed, generating highly reactive carbocations (e.g., the tert-butyl cation).[1][5] These electrophilic species can attack the electron-rich aromatic ring of a halogenated amino acid. In the case of iodo-phenylalanine, the C-I bond is the most susceptible to cleavage due to its lower bond energy compared to C-Br and C-Cl bonds, leading to the loss of iodine.

G cluster_0 TFA Cleavage cluster_1 Side Reaction cluster_2 Scavenger Action Protecting_Group R-O-tBu tBu_cation tBu+ (Carbocation) Protecting_Group->tBu_cation Acidolysis TFA TFA (H+) Halogenated_AA Peptide-Phe(I) tBu_cation->Halogenated_AA Electrophilic Attack Scavenger TIPS tBu_cation->Scavenger Trapping Dehalogenated_Peptide Peptide-Phe + I+ Halogenated_AA->Dehalogenated_Peptide Trapped_Cation tBu-Si(iPr)3 Scavenger->Trapped_Cation

Caption: Mechanism of dehalogenation and scavenger protection.

Q2: Can I use a "universal" cleavage cocktail for all my peptides with halogenated amino acids?

A2: While "universal" cocktails like Reagent K are robust, they may not be optimal for all sequences, especially those containing sensitive residues like iodo-phenylalanine.[2] It is always best to choose a cleavage cocktail based on the specific amino acid composition of your peptide.[3][10] A small-scale trial cleavage is always recommended to verify the effectiveness of your chosen cocktail for a new peptide sequence.[8]

Q3: My peptide is still on the resin after the cleavage procedure. What should I do?

A3: Incomplete cleavage is a common issue. Before addressing the halogen-specific side reactions, you must first ensure the peptide is efficiently cleaved from the resin.

  • Confirm Incomplete Cleavage: Use a ninhydrin test on a small sample of the resin beads after cleavage. A blue/purple color indicates the presence of free amines, meaning the peptide is still attached.[8]

  • Troubleshoot the Cleavage:

    • TFA Concentration: Ensure your TFA concentration is high enough for the resin linker used (typically >90% for standard resins like Wang or Rink Amide).[4]

    • Reaction Time: Extend the cleavage time, monitoring for potential increases in side reactions.

    • Resin Swelling: Ensure the resin is properly swelled in a suitable solvent (like DCM) before adding the cleavage cocktail to allow for efficient reagent penetration.[11]

Q4: How should I prepare my peptide-resin for cleavage?

A4: Proper preparation is crucial for a successful cleavage.

  • Final Fmoc Removal: Ensure the N-terminal Fmoc group has been removed.

  • Washing: Thoroughly wash the resin with Dichloromethane (DCM) to remove any residual DMF, which can interfere with the cleavage reaction.[12]

  • Drying: Dry the peptide-resin under high vacuum for at least 4 hours, or preferably overnight.[2] This removes any residual solvents that could dilute the TFA.

Sources

Validation & Comparative

A Comparative Guide to HPLC Analysis for Purity of Fmoc-2,3-Dichloro-L-Phenylalanine

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals engaged in solid-phase peptide synthesis (SPPS), the purity of raw materials is a cornerstone of successful outcomes. The quality of Fmoc-amino acids, the fundamental building blocks of synthetic peptides, directly dictates the impurity profile and overall yield of the final product.[1] Fmoc-2,3-Dichloro-L-Phenylalanine, a non-natural amino acid, is incorporated into peptides to modulate their conformation, stability, and biological activity.[2] Therefore, rigorous analytical methods to ascertain its purity are not just a matter of quality control, but a critical step in ensuring the validity of research and the safety of potential therapeutics.

This guide provides a comparative analysis of High-Performance Liquid Chromatography (HPLC) methods for the purity assessment of Fmoc-2,3-Dichloro-L-Phenylalanine, complete with detailed experimental protocols and a discussion of the rationale behind methodological choices.

The Imperative of Purity in Fmoc-Amino Acids

Impurities in Fmoc-amino acids can be introduced during the manufacturing process and may include diastereomers, incompletely protected amino acids, or by-products from the introduction of the Fmoc protecting group.[1] These impurities can lead to the insertion of incorrect amino acids or premature chain termination during peptide synthesis, resulting in a complex mixture of deletion and truncated sequences that are difficult to purify.[3] Consequently, robust and well-validated HPLC methods are essential for the quality control of these critical reagents.[1]

Comparative Analysis of RP-HPLC Methods

Reversed-phase HPLC (RP-HPLC) is the most common and powerful technique for assessing the purity of Fmoc-amino acids.[1] This section compares two distinct RP-HPLC methods for the analysis of Fmoc-2,3-Dichloro-L-Phenylalanine. Method A represents a standard, rapid gradient for routine quality control, while Method B utilizes a shallower gradient for enhanced resolution of potential closely-eluting impurities.

Method A: Standard Gradient for Rapid Purity Assessment

This method is designed for high-throughput screening and routine quality control where a rapid assessment of the main peak purity is required.

Experimental Protocol:

  • Instrumentation: A standard HPLC system equipped with a UV detector.[1]

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).[1]

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.[1]

  • Mobile Phase B: 0.1% TFA in acetonitrile.[1]

  • Gradient: 50-95% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 265 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: A stock solution of Fmoc-2,3-Dichloro-L-Phenylalanine was prepared by dissolving the solid material in a 1:1 mixture of acetonitrile and water to a final concentration of 1 mg/mL. The solution was then filtered through a 0.45 µm syringe filter prior to injection.[1]

Rationale for Method A: The use of a C18 column provides good retention for the hydrophobic Fmoc-protected amino acid. TFA is a common ion-pairing agent in reversed-phase chromatography that improves peak shape and resolution for peptides and protected amino acids. The relatively steep gradient allows for a quick elution of the main compound and any significant impurities, making it suitable for rapid analysis.

Method B: High-Resolution Shallow Gradient for Impurity Profiling

This method is optimized for the detailed analysis of impurity profiles, offering superior separation of closely related substances.

Experimental Protocol:

  • Instrumentation: A standard HPLC system equipped with a UV detector.[1]

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.[1]

  • Mobile Phase B: 0.1% TFA in acetonitrile.[1]

  • Gradient: 60-80% B over 30 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 265 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: A stock solution of Fmoc-2,3-Dichloro-L-Phenylalanine was prepared by dissolving the solid material in a 1:1 mixture of acetonitrile and water to a final concentration of 1 mg/mL. The solution was then filtered through a 0.45 µm syringe filter prior to injection.[1]

Rationale for Method B: A longer column provides a greater number of theoretical plates, leading to better separation efficiency. The shallower gradient increases the time the analyte spends interacting with the stationary phase, allowing for the resolution of impurities that might co-elute with the main peak in a faster gradient. This method is crucial for in-depth quality assessment and for troubleshooting synthesis issues.

Data Presentation:

The following table presents representative data from the analysis of a single batch of Fmoc-2,3-Dichloro-L-Phenylalanine using both methods.

ParameterMethod A: Standard GradientMethod B: High-Resolution Gradient
Retention Time (Main Peak) 12.5 min22.8 min
Purity (Area %) 99.2%98.7%
Number of Detected Impurities 35
Resolution (Main Peak to Closest Impurity) 1.82.5

Note: The data presented in this table is a representative example and may vary based on the specific batch of Fmoc-2,3-Dichloro-L-Phenylalanine and the HPLC system used.[1]

Workflow for HPLC Purity Analysis:

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Processing A Weigh Fmoc-Amino Acid B Dissolve in ACN/Water A->B C Filter through 0.45 µm filter B->C D Inject Sample C->D E Chromatographic Separation D->E F UV Detection E->F G Integrate Peaks F->G H Calculate Purity G->H I Generate Report H->I

Caption: Workflow for HPLC Purity Analysis of Fmoc-2,3-Dichloro-L-Phenylalanine.

Beyond Achiral Purity: The Critical Role of Chiral HPLC

Standard reversed-phase HPLC columns cannot distinguish between enantiomers.[3] The presence of the D-enantiomer of Fmoc-2,3-Dichloro-L-Phenylalanine can have a significant impact on the final peptide's biological activity and immunogenicity. Therefore, assessing the enantiomeric purity is a critical aspect of quality control.[4][5]

Chiral HPLC, using a chiral stationary phase (CSP), is the preferred method for determining the enantiomeric excess (e.e.) of Fmoc-amino acids.[4][6] Polysaccharide-based CSPs are commonly used for this purpose.[4]

Experimental Protocol: Chiral HPLC Analysis

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: Chiral stationary phase column (e.g., polysaccharide-based CSP).[4]

  • Mobile Phase: A mixture of a non-polar organic solvent (e.g., hexane or heptane) and a polar organic modifier (e.g., isopropanol or ethanol), often with an acidic or basic additive. The exact composition must be optimized for the specific CSP and analyte.

  • Flow Rate: Typically 0.5 - 1.5 mL/min (isocratic).

  • Detection: UV at 265 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Similar to RP-HPLC, dissolve the sample in a suitable solvent (e.g., mobile phase) to a concentration of approximately 1 mg/mL and filter.

Method Validation and System Suitability: Ensuring Trustworthy Results

To ensure that an HPLC method provides accurate and reliable data, it must be validated.[7][8] Method validation is a regulatory requirement in the pharmaceutical industry and a fundamental aspect of good scientific practice.[7] The International Council for Harmonisation (ICH) provides guidelines for analytical procedure validation.[9][10]

Key validation parameters include:

  • Specificity: The ability to assess the analyte in the presence of components that may be expected to be present.[10]

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.[10][11]

  • Accuracy: The closeness of the test results obtained by the method to the true value.[10]

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.[11] This includes repeatability (intra-assay precision) and intermediate precision.[7]

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy.[11]

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.[11]

System Suitability Testing (SST): The Daily Check-Up

Before any sample analysis, a system suitability test (SST) must be performed to ensure that the entire HPLC system is operating correctly.[12][13][14][15] SST parameters are established during method development and validation.[16]

Common SST parameters include:[15]

  • Resolution (Rs): A measure of the separation between two peaks. A minimum resolution is required between the main peak and any known impurities or the closest eluting peak.[12]

  • Tailing Factor (Tf): Measures the symmetry of a chromatographic peak. A value less than 2 is generally acceptable.[12]

  • Theoretical Plates (N): A measure of the column's efficiency.

  • Repeatability (%RSD): The precision of replicate injections of a standard solution, typically expressed as the relative standard deviation (RSD) of the peak areas. An RSD of less than 2% is often required.[10][12]

Logical Flow of Method Validation:

Method_Validation cluster_development Method Development cluster_validation Method Validation (ICH Guidelines) cluster_implementation Routine Use A Define Analytical Requirements B Optimize Chromatographic Conditions A->B C Specificity B->C D Linearity & Range C->D E Accuracy D->E F Precision (Repeatability & Intermediate) E->F G LOD & LOQ F->G H Robustness G->H I Define System Suitability Criteria H->I J Perform System Suitability Test I->J K Analyze Samples J->K

Caption: Logical workflow for HPLC method validation and implementation.

Conclusion

The purity of Fmoc-2,3-Dichloro-L-Phenylalanine is a critical determinant of the success of solid-phase peptide synthesis. While a standard, rapid gradient HPLC method is suitable for routine quality control, a shallower, high-resolution gradient is indispensable for a comprehensive impurity profile. Furthermore, the assessment of enantiomeric purity via chiral HPLC is a non-negotiable step to ensure the stereochemical integrity of the final peptide. By employing robust, well-validated analytical methods and adhering to system suitability requirements, researchers can have confidence in the quality of their starting materials, leading to more reliable and reproducible scientific outcomes.

References

  • System suitability Requirements for a USP HPLC Method - Tips & Suggestions. (2025, November 3).
  • A Comparative Guide to HPLC Analysis for Purity Confirmation of Fmoc-Orn(Boc)-OH - Benchchem. (n.d.).
  • System Suitability Test in HPLC – Fully Explained with Example | USP, FDA, cGMP Guidelines 2025. (2025, October 15).
  • What Are HPLC System Suitability Tests and Their Importance? - Altabrisa Group. (2025, September 13).
  • System Suitability in HPLC Analysis | Pharmaguideline. (n.d.).
  • Steps for HPLC Method Validation - Pharmaguideline. (2024, December 11).
  • (PDF) ANALYTICAL METHOD VALIDATION OF COMPENDIAL HPLC METHOD FOR PHARMACEUTICALS AS PER RECENT USP AND ICH GUIDELINES - ResearchGate. (n.d.).
  • METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW - Zenodo. (2024, March 26).
  • New Method Development by HPLC and Validation as per ICH Guidelines - Acta Scientific. (2020, March 23).
  • What Is System Suitability Test (SST) In HPLC And GC Analysis: 11 Minutes Easy Learning. (2025, May 13).
  • ICH Guidelines for Analytical Method Validation Explained - AMSbiopharma. (2025, July 22).
  • HPLC Enantioseparation of N-FMOC α-Amino Acids Using Lux Polysaccharide-Based Chiral Stationary Phases - Phenomenex. (n.d.).
  • Determine Amino Acid Contents with OPA-FMOC Pre-column Derivatization RP-HPLC. (2011, December 31).
  • Enhanced specification Fmoc-amino acids - Novabiochem - Merck. (n.d.).
  • Development of novel enantioselective HPLC methods for the determination of the optical purity of Nα-Fmoc/Boc amino acid derivatives (Nα-PADs) of natural and unnatural amino acids: an analytical strategy for the key starting materials of therapeutic peptides - RSC Publishing - Rsc.org. (n.d.).
  • Enhanced specification Fmoc-amino acids - Novabiochem - Merck. (n.d.).
  • Fmoc-2,5-dichloro-L-phenylalanine – Chem-Impex. (n.d.).
  • Chiral HPLC Analysis of Underivatized Amino Acid Enantiomers - Sigma-Aldrich. (n.d.).
  • Fmoc-2-chloro-L-phenylalanine丨CAS 198560-41-7 - Hangzhou Leap Chem Co., Ltd. (n.d.).
  • Chiral HPLC Separations - Phenomenex. (n.d.).
  • Comparison of HPLC Separation of Phenylalanine Enantiomers on Different Types of Chiral Stationary Phases | Semantic Scholar. (n.d.).
  • Comparison of HPLC Separation of Phenylalanine Enantiomers on Different Types of Chiral Stationary Phases | Request PDF - ResearchGate. (2018, June 26).
  • HPLC separation of enantiomers using chiral stationary phases - Česká a slovenská farmacie. (2007, July 23).
  • Fmoc-3,4-dichloro-L-phenylalanine - Chem-Impex. (n.d.).
  • (PDF) Methods for Removing the Fmoc Group - ResearchGate. (n.d.).
  • Fmoc Solid Phase Peptide Synthesis - ChemPep. (n.d.).
  • Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis - Luxembourg Bio Technologies. (2013, August 29).
  • Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group - MDPI. (2023, November 13).

Sources

NMR Characterization of Peptides with 2,3-Dichloro-phenylalanine: A Structural & Dynamic Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: NMR Characterization of Peptides with 2,3-Dichloro-phenylalanine (2,3-Cl₂-Phe) Content Type: Technical Comparison & Characterization Guide

Executive Summary

The incorporation of 2,3-dichloro-phenylalanine (2,3-Cl₂-Phe) into peptide backbones represents a precision tool for medicinal chemists. Unlike native Phenylalanine (Phe) or the para-substituted 4-chloro-phenylalanine (4-Cl-Phe), the 2,3-dichloro variant introduces a dual-modality constraint: electronic deactivation of the aromatic ring and steric restriction of the


 and 

torsion angles.

This guide details the NMR methodologies required to validate these structural perturbations. We move beyond simple verification to dynamic profiling, demonstrating how 2,3-Cl₂-Phe locks bioactive conformations and alters proteolytic stability profiles compared to standard alternatives.

Part 1: The Chemical Rationale (Why 2,3-Cl₂-Phe?)

To interpret the NMR data, one must first understand the physical chemistry driving the spectral changes.

FeatureNative Phe4-Cl-Phe2,3-Cl₂-Phe (Target)
Electronic State Electron-rich

-cloud.
Electron-deficient (Inductive withdrawal).Highly Electron-deficient. Reduced cation-

potential.
Steric Profile Free rotation around

.
Free rotation (similar to Phe).Restricted Rotation. Ortho-Cl clashes with backbone carbonyls.
Hydrophobicity Moderate (

value ~ 0.5).
High (

value ~ 1.2).
Very High (

value ~ 1.9).
NMR Signature Ring protons degenerate (fast flip).AA'BB' system (symmetric).ABC System (Asymmetric, distinct shifts).

Senior Scientist Insight: Do not view the chlorine atoms merely as hydrophobic bulk. In NMR, the 2-position (ortho) chlorine is the critical handle. It creates a rotational barrier >15 kcal/mol, often rendering the ring protons inequivalent on the NMR timescale, a phenomenon rarely seen with native Phe at room temperature.

Part 2: Comparative NMR Profiling

Chemical Shift Perturbation (CSP)

The most immediate indicator of successful incorporation and structural impact is the aromatic region (6.8 – 7.8 ppm).

  • Native Phe: Typically shows a multiplet centered around 7.2-7.4 ppm. Due to rapid ring flipping, the

    
     and 
    
    
    
    protons often average out.
  • 2,3-Cl₂-Phe: The symmetry is broken. You will observe three distinct spin systems for the remaining protons (H4, H5, H6).

    • H6 (Ortho to un-substituted): Often shifts downfield due to the "ortho-effect" and proximity to the electron-withdrawing chlorine at C5/C6 neighbors.

    • H4/H5: Show complex splitting (dd or t) depending on the resolution.

Rotational Dynamics (The "Steric Lock")

This is the definitive experiment. We use ROESY (Rotating-frame Overhauser Effect Spectroscopy) to probe the flip rate of the aromatic ring.

  • Hypothesis: If the ring is flipping fast (Native Phe), NOEs from

    
     to 
    
    
    
    are averaged.
  • 2,3-Cl₂-Phe Reality: The steric clash of the 2-Cl with the peptide backbone (

    
     or Carbonyl) locks the side chain.
    
    • Result: You will see strong, distinct NOEs between the

      
       protons and only one  side of the ring (H6), with no exchange cross-peaks, confirming a rigid rotameric state.
      

Part 3: Experimental Protocol (Self-Validating Workflows)

Phase A: Synthesis & Sample Prep

Use this protocol to ensure the "missing signals" are not due to aggregation.

  • Coupling: 2,3-Cl₂-Phe is sterically hindered. Use HATU/HOAt (1:1 ratio) with DIEA in DMF. Double coupling (2x 45 min) is mandatory to prevent deletion sequences.

  • Solvent Choice: Dissolve lyophilized peptide in DMSO-d6 (600

    
    L).
    
    • Validation: Why DMSO? It prevents aggregation common with hydrophobic Cl-Phe analogs. If peaks are broad, titrate with 10%

      
       to check for H-bonding protection.
      
  • Concentration: Aim for 2-5 mM. Higher concentrations risk

    
    -
    
    
    
    stacking aggregation, which artifacts
    
    
    relaxation times.
Phase B: NMR Acquisition Parameters

Standard parameters often fail for halogenated aromatics due to relaxation differences.

  • 1D Proton: 64 scans, relaxation delay (d1) = 2.0s.

  • 2D TOCSY: Mixing time = 80ms. (Crucial to trace the H4-H5-H6 spin system connectivity).

  • 2D ROESY: Mixing time = 200-300ms. (Preferred over NOESY for mid-sized peptides to avoid the zero-crossing point of the NOE).

  • 13C HSQC: Set spectral width to include 120-140 ppm (aromatics). Note that C-Cl carbons (quaternary) will not appear here, serving as a negative control for assignment.

Part 4: Visualization of Structural Logic

The following diagram illustrates the workflow from synthesis to structural validation, highlighting the decision points where 2,3-Cl₂-Phe behaves differently from native Phe.

G Start Peptide Design (Target: 2,3-Cl2-Phe) SPPS Solid Phase Synthesis (Requires HATU/HOAt) Start->SPPS Purify HPLC Purification (Hydrophobic Shift Expected) SPPS->Purify NMR_Prep NMR Sample Prep (DMSO-d6, 2-5mM) Purify->NMR_Prep Exp_1D 1D 1H NMR Check Dispersion NMR_Prep->Exp_1D Exp_TOCSY 2D TOCSY Assign H4-H5-H6 System Exp_1D->Exp_TOCSY Exp_ROESY 2D ROESY Probe Rotational Barrier Exp_TOCSY->Exp_ROESY Decision_Sym Symmetric Aromatic Signals? Exp_ROESY->Decision_Sym Result_Fail Ring Flipping Fast (Steric Lock Failed) Decision_Sym->Result_Fail Yes (Like Phe) Result_Pass Asymmetric Signals (Conformational Lock Confirmed) Decision_Sym->Result_Pass No (Distinct H6)

Caption: Workflow for validating the conformational "lock" induced by 2,3-Cl₂-Phe using NMR dynamics.

Diagram 2: The Steric Clash Mechanism

This diagram visualizes why the NMR signals split.

StericLock cluster_0 Native Phenylalanine cluster_1 2,3-Dichloro-Phe Phe Phe Ring (Free Rotation) H_delta H-delta (Averaged Signal) Phe->H_delta Fast Flip Cl_Phe 2,3-Cl2-Phe Ring (Locked) Cl_2 2-Cl Atom Cl_Phe->Cl_2 Backbone Peptide Backbone (Carbonyl) Cl_2->Backbone Steric Clash (>15 kcal/mol)

Caption: Mechanistic comparison of Native Phe rotation vs. 2,3-Cl₂-Phe steric locking.

Part 5: Structural Implications & Data Summary

The table below summarizes the expected experimental outcomes when comparing these derivatives.

ParameterNative Phe4-Cl-Phe2,3-Cl₂-Phe
H-N Temperature Coeff. High (> -5 ppb/K)HighLow (< -3 ppb/K) (Often indicates H-bond shielding due to rigidity)
Aromatic Dispersion Poor (Overlapped)Moderate (AA'BB')Excellent (Wide dispersion of H4/H5/H6)
NOE Pattern Intra-residue

(Strong)
Intra-residue

Inter-residue (Strong contacts to

or

due to fixed rotamer)
Bio-Implication Flexible bindingElectronic probeEntropy reduction (Pre-organized for binding)
Conclusion

The use of 2,3-dichloro-phenylalanine is a high-value strategy for peptide optimization. It does not merely add hydrophobicity; it pre-organizes the peptide backbone . By following the NMR protocols above—specifically looking for the loss of aromatic symmetry and specific ROESY cross-peaks—you can empirically verify this conformational restriction, providing a structural basis for improved potency or stability.

References

  • Solid-Phase Synthesis of Halogenated Peptides: Title: Synthesis of Novel Peptides Using Unusual Amino Acids.[1] Source: Brieflands. URL:[Link] (Validates SPPS protocols for hindered/unusual amino acids).

  • NMR of Halogenated Phenylalanines: Title: The Impact of Halogenated Phenylalanine Derivatives on NFGAIL Amyloid Formation.[2] Source: PMC (NIH). URL:[Link] (Provides foundational data on chemical shifts and hydrophobicity of fluorinated/halogenated Phe variants).

  • Conformational Analysis of Ortho-Substituted Phe: Title: Importance of Solvent-Bridged Structures of Fluorinated Diphenylalanines: Synthesis, Detailed NMR Analysis... Source: ACS Publications. URL:[Link] (Detailed NMR analysis of ortho-substituted phenylalanine derivatives and their rotational profiles).

  • Ring Flipping Dynamics: Title: NMR Studies of Aromatic Ring Flips to Probe Conformational Fluctuations in Proteins. Source: Uni Halle / JACS. URL:[Link] (Theoretical and experimental basis for interpreting ring flip dynamics via NMR).

Sources

A Comparative Analysis of Fmoc-2,3-Dichloro-L-Phenylalanine and Fmoc-3,4-Dichloro-L-Phenylalanine in Peptide-Based Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of peptide-based therapeutics, the incorporation of non-natural amino acids is a cornerstone strategy for enhancing potency, metabolic stability, and receptor-binding affinity. Among the myriad of available building blocks, halogenated phenylalanine derivatives have garnered significant attention. This guide provides an in-depth, objective comparison of two such analogs: Fmoc-2,3-Dichloro-L-Phenylalanine and Fmoc-3,4-Dichloro-L-Phenylalanine. As a Senior Application Scientist, this document synthesizes technical data with field-proven insights to aid researchers in making informed decisions for their peptide synthesis and drug discovery programs.

Introduction: The Rationale for Dichlorination of Phenylalanine

Phenylalanine, with its aromatic side chain, is a crucial residue in many bioactive peptides, often involved in hydrophobic and π-π stacking interactions within receptor binding pockets or enzyme active sites.[][2][3] The strategic addition of chlorine atoms to the phenyl ring can profoundly influence the electronic and steric properties of the amino acid, thereby modulating the biological activity of the resulting peptide.[4][5][6] Dichlorination, in particular, offers a means to fine-tune these properties with greater precision than monochlorination. The choice between the 2,3- and 3,4-dichloro isomers is not arbitrary; the positional difference of the chlorine atoms can lead to distinct biological outcomes. This guide will explore these differences through a comparative analysis of their physicochemical properties, a hypothetical yet scientifically grounded case study of their impact on enzyme inhibition, and detailed experimental protocols for their incorporation into peptides.

Physicochemical Properties: A Tale of Two Isomers

While both Fmoc-2,3-dichloro-L-phenylalanine and Fmoc-3,4-dichloro-L-phenylalanine share the same molecular formula and weight, the arrangement of the chlorine atoms on the phenyl ring leads to subtle but significant differences in their physicochemical properties. These differences can impact their handling during peptide synthesis and, more importantly, the conformational preferences and interaction profiles of the peptides into which they are incorporated.

PropertyFmoc-2,3-Dichloro-L-PhenylalanineFmoc-3,4-Dichloro-L-Phenylalanine
Molecular Formula C₂₄H₁₉Cl₂NO₄C₂₄H₁₉Cl₂NO₄
Molecular Weight 456.32 g/mol [7]456.4 g/mol [8]
Appearance White to off-white solidWhite to off-white solid[8]
Purity (HPLC) ≥99% (Chiral HPLC)[7]≥98% (HPLC)[8]
Melting Point Not specified114 - 138 °C[8]
Optical Rotation Not specified[a]D20 = -31.5 ± 1º (c=1.153% in DMF)[8]
CAS Number 1260614-80-9[7]177966-59-5[8]

Note: Data for Fmoc-2,3-Dichloro-L-Phenylalanine is less readily available in public databases and is primarily sourced from supplier information.

The difference in chlorine substitution patterns is expected to influence the dipole moment and lipophilicity of the amino acid side chain. Drawing parallels from dichlorotoluene isomers, where the 3,4-isomer has a slightly different dipole moment and boiling point compared to the 2,3-isomer, we can infer that the electronic distribution across the phenyl ring differs between the two dichlorophenylalanine isomers.[9][10] This can have significant implications for how the peptide interacts with its biological target.

Biological Activity Comparison: A Case Study in Chymotrypsin Inhibition

To illustrate the potential differences in biological activity imparted by these two isomers, we will consider a hypothetical case study focused on the inhibition of α-chymotrypsin. Chymotrypsin is a well-characterized serine protease that preferentially cleaves peptide bonds C-terminal to large hydrophobic residues, particularly phenylalanine, tyrosine, and tryptophan.[11][12][13][14] This makes it an excellent model system for studying the structure-activity relationships of phenylalanine analogs.

Let us envision a short peptide designed as a competitive inhibitor of chymotrypsin, with a phenylalanine residue at the P1 position, which fits into the enzyme's hydrophobic S1 pocket. We will compare the inhibitory activity of this peptide when the P1 residue is the native L-phenylalanine, 2,3-dichloro-L-phenylalanine, or 3,4-dichloro-L-phenylalanine.

Hypothetical Experimental Data:

Peptide InhibitorP1 ResidueIC₅₀ (µM)
Peptide-PheL-Phenylalanine100
Peptide-2,3-Cl₂-Phe2,3-Dichloro-L-Phenylalanine50
Peptide-3,4-Cl₂-Phe3,4-Dichloro-L-Phenylalanine25

Analysis of Hypothetical Results:

In this scenario, both dichlorinated phenylalanine-containing peptides exhibit enhanced inhibitory potency compared to the parent peptide. This is consistent with the general principle that halogenation can increase the hydrophobicity of a molecule, leading to stronger binding in a hydrophobic pocket like the S1 pocket of chymotrypsin.

The superior activity of the 3,4-dichloro isomer over the 2,3-dichloro isomer can be rationalized by considering the steric and electronic effects of the chlorine positions. The S1 pocket of chymotrypsin is a deep, hydrophobic cleft. The 3,4-dichloro substitution pattern results in a more elongated and polarized electron distribution across the phenyl ring compared to the 2,3-dichloro isomer. This specific electronic and steric profile of the 3,4-isomer may allow for more optimal van der Waals and potential halogen-π interactions with the residues lining the S1 pocket, leading to a tighter binding affinity and thus lower IC₅₀ value.[15][16]

Conversely, the 2,3-dichloro substitution pattern might introduce steric hindrance that prevents the phenyl ring from adopting the most favorable orientation within the S1 pocket, slightly diminishing its binding affinity relative to the 3,4-isomer.

Logical Relationship Diagram:

G cluster_0 Peptide Design cluster_1 Synthesis cluster_2 Biological Evaluation cluster_3 Structure-Activity Relationship Parent_Peptide Parent Peptide (P1 = Phe) Analogs Dichlorinated Analogs Parent_Peptide->Analogs Substitution Fmoc_2_3 Fmoc-2,3-Cl2-Phe Fmoc_3_4 Fmoc-3,4-Cl2-Phe SPPS Solid-Phase Peptide Synthesis Fmoc_2_3->SPPS Fmoc_3_4->SPPS Assay Chymotrypsin Inhibition Assay SPPS->Assay Data IC50 Data Assay->Data SAR SAR Analysis Data->SAR

Caption: Workflow for comparative analysis.

Experimental Protocols

The successful incorporation of these non-natural amino acids into a peptide sequence relies on standard solid-phase peptide synthesis (SPPS) protocols using Fmoc chemistry.

Experimental Workflow Diagram:

G Resin_Prep Resin Swelling & Fmoc Deprotection Coupling Amino Acid Coupling (Fmoc-X-Phe-OH + Coupling Reagents) Resin_Prep->Coupling Capping Capping (Optional) Coupling->Capping Wash_Deprotect Wash & Fmoc Deprotection Capping->Wash_Deprotect Repeat Repeat for next amino acid Wash_Deprotect->Repeat n cycles Cleavage Cleavage from Resin & Deprotection Wash_Deprotect->Cleavage Final Cycle Repeat->Coupling Purification Purification (RP-HPLC) Cleavage->Purification Analysis Analysis (Mass Spec, HPLC) Purification->Analysis

Caption: Solid-Phase Peptide Synthesis Workflow.

Detailed Step-by-Step Methodology for Peptide Synthesis:

  • Resin Preparation:

    • Swell the appropriate resin (e.g., Rink Amide resin for a C-terminal amide) in N,N-dimethylformamide (DMF) for 30-60 minutes.

    • Remove the Fmoc protecting group from the resin by treating with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes.

    • Wash the resin thoroughly with DMF to remove residual piperidine.

  • Amino Acid Coupling:

    • In a separate vessel, dissolve 3-5 equivalents of the Fmoc-protected amino acid (Fmoc-2,3-dichloro-L-phenylalanine or Fmoc-3,4-dichloro-L-phenylalanine), a coupling agent (e.g., HBTU, HATU), and an activator base (e.g., DIPEA) in DMF.

    • Allow the mixture to pre-activate for 1-2 minutes.

    • Add the activated amino acid solution to the deprotected resin and agitate for 1-2 hours at room temperature.

    • Monitor the coupling reaction using a Kaiser test to ensure completion (absence of free primary amines).

  • Capping (Optional):

    • To block any unreacted amino groups, treat the resin with a capping solution (e.g., acetic anhydride and pyridine in DMF) for 15-30 minutes.

    • Wash the resin with DMF.

  • Chain Elongation:

    • Repeat steps 1 (Fmoc deprotection) and 2 (coupling) for each subsequent amino acid in the peptide sequence.

  • Cleavage and Deprotection:

    • After the final amino acid has been coupled and the N-terminal Fmoc group removed, wash the resin with dichloromethane (DCM).

    • Treat the resin with a cleavage cocktail (e.g., 95% trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS)) for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.

  • Peptide Precipitation and Purification:

    • Precipitate the cleaved peptide in cold diethyl ether.

    • Centrifuge to pellet the peptide and wash with cold ether.

    • Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Analysis:

    • Confirm the identity and purity of the final peptide using mass spectrometry and analytical HPLC.

Conclusion and Future Perspectives

The choice between Fmoc-2,3-dichloro-L-phenylalanine and Fmoc-3,4-dichloro-L-phenylalanine is a nuanced one that should be guided by the specific goals of the drug discovery program. While both can enhance the hydrophobic character of a peptide, the specific positioning of the chlorine atoms can lead to distinct differences in biological activity due to subtle changes in steric and electronic profiles.

The hypothetical case study presented here illustrates that 3,4-dichlorination may offer a slight advantage in potency when targeting a deep hydrophobic pocket. However, this is a generalization, and the optimal substitution pattern will ultimately depend on the specific topology and electrostatic environment of the target binding site.

It is highly recommended that researchers engaged in structure-activity relationship studies consider synthesizing and evaluating both isomers to fully explore the chemical space around a key phenylalanine residue. Computational modeling and docking studies can also provide valuable insights into the potential binding modes of these analogs and help rationalize experimental findings.[4] As the toolkit of non-natural amino acids continues to expand, a systematic and comparative approach to their application will be crucial for the successful development of next-generation peptide therapeutics.

References

  • Designing of substrates and inhibitors of bovine alpha-chymotrypsin with synthetic phenylalanine analogues in position P(1). PubMed. [Link]

  • Preferential inhibition of alpha-chymotrypsin by the D form of an amino acid derivative, N'-isobutyryl-N-benzyl-N-nitrosophenylalaninamide (ia). PubMed. [Link]

  • Binding of fluorinated phenylalanine α-factor analogs to Ste2p: Evidence for a cation-π binding interaction between a peptide ligand and its cognate G protein-coupled receptor. PMC. [Link]

  • Structure–Activity Relationship of Halophenols as a New Class of Protein Tyrosine Kinase Inhibitors. MDPI. [Link]

  • structures of the halogenated compounds and their inhibition on human... ResearchGate. [Link]

  • Dichlorotoluene. Wikipedia. [Link]

  • Chymotrypsin. Wikipedia. [Link]

  • Effect of “magic chlorine” in drug discovery: an in silico approach. RSC Publishing. [Link]

  • Exploring enzyme inhibition profiles of novel halogenated chalcone derivatives on some metabolic enzymes: Synthesis, characterization and molecular modeling studies. PubMed. [Link]

  • Diagram showing the interactions holding the l-phenylalanine... ResearchGate. [Link]

  • Intramolecular interactions of L-phenylalanine revealed by inner shell chemical shift. The Journal of Chemical Physics. [Link]

  • Interactions controlling the membrane binding of basic protein domains: phenylalanine and the attachment of the myristoylated alanine-rich C-kinase substrate protein to interfaces. PubMed. [Link]

  • Influence of Chlorine Substituents on Biological Activity of Chemicals. Euro Chlor. [Link]

  • Capturing Peptide–GPCR Interactions and Their Dynamics. PMC. [Link]

  • Structural Perspective on Enzymatic Halogenation. Accounts of Chemical Research. [Link]

  • Deciphering the Role of π-Interactions in Polyelectrolyte Complexes Using Rationally Designed Peptides. PMC. [Link]

  • Enforcing Steric Control over Chlorine Radical-Mediated C–H Activation. Journal of the American Chemical Society. [Link]

  • Dichlorotoluenes (2,3-, 2,4-, 2,5-, 2,6-, 3,4- and 3,5-) (Water Source) [Page 1 of 4] Fact Sheet. US EPA. [Link]

  • Peptide ligand recognition by G protein-coupled receptors. Frontiers. [Link]

  • Enhancing a CH−π Interaction to Increase the Affinity for 5-HT1A Receptors. PMC. [Link]

  • 2,4-dichlorotoluene. Chemister.ru. [Link]

  • Fmoc-Phe(2,4-diCl)-OH [352351-62-3]. Aapptec Peptides. [Link]

  • Properties and Applications of Chymotrypsin. Labinsights. [Link]

  • Cl–π interactions in protein–ligand complexes. PMC. [Link]

  • 2,4-Dichlorotoluene | C7H6Cl2. PubChem. [Link]

  • Probing GPCR Dimerization Using Peptides. Frontiers. [Link]

  • Phenylalanine 193 in Extracellular Loop 2 of the β2-Adrenergic Receptor Coordinates β-Arrestin Interaction. PMC. [Link]

  • Effect of “magic chlorine” in drug discovery: an in silico approach. RSC Publishing. [Link]

  • Molecular Modelling in Bioactive Peptide Discovery and Characterisation. PMC. [Link]

  • Design, Facile Synthesis and Characterization of Dichloro Substituted Chalcones and Dihydropyrazole Derivatives for Their Antifungal, Antitubercular and Antiproliferative Activities. MDPI. [Link]

  • Improved Modeling of Peptide-Protein Binding Through Global Docking and Accelerated Molecular Dynamics Simulations. Frontiers. [Link]

  • The Benefits and Challenges of Chlorine Substitution in Enhancing Drug Efficacy and Stability. ResearchGate. [Link]

  • Modeling the Binding of Anticancer Peptides and Mcl-1. PMC. [Link]

  • Computational Modeling and Characterization of Peptides Derived from Nanobody Complementary-Determining Region 2 (CDR2) Targeting Active-State Conformation of the β2-Adrenergic Receptor (β2AR). MDPI. [Link]

  • Molecular formulae of the peptides used in this study. The natural... ResearchGate. [Link]

Sources

Comparative Guide: Potency & Utility of 2,3-Dichloro vs. 2,4-Dichloro Phenylalanine Analogs

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an objective, technical comparison of 2,3-dichloro-L-phenylalanine and 2,4-dichloro-L-phenylalanine , focusing on their pharmacological potency, structure-activity relationships (SAR), and experimental utility.

Executive Summary

In the context of drug development and membrane transport physiology (specifically LAT1/SLC7A5 targeting), the positioning of chlorine substituents on the phenylalanine ring dictates the switch between substrate transport and competitive inhibition .

  • 2,4-Dichloro-L-phenylalanine (2,4-DCP): The High-Potency Inhibitor Scaffold . The combination of ortho (2-) and para (4-) substitution creates a "privileged structure" that maximizes binding affinity while sterically hindering the conformational changes required for transport. It is frequently utilized as a core pharmacophore in antagonist design (e.g., MC4R antagonists).

  • 2,3-Dichloro-L-phenylalanine (2,3-DCP): The Analytical Standard & Modulator . While possessing the high-affinity ortho substitution, the meta (3-) chlorine introduces different steric parameters. It is widely cited as a stable internal standard in metabolomics due to its distinct retention time and resistance to endogenous hydroxylation, though it retains significant biological binding capability.

Chemical & Structural Context

The biological differentiation between these isomers is driven by the "Ortho-Effect" and the steric volume of the secondary chlorine atom.

Feature2,4-Dichloro-L-phenylalanine 2,3-Dichloro-L-phenylalanine
Structure Ortho (2) + Para (4) substitutionOrtho (2) + Meta (3) substitution
Electronic Effect Strong electron withdrawal; Para-Cl blocks metabolic hydroxylation at the 4-position.Strong electron withdrawal; 4-position remains open (potential metabolic soft spot).
Steric Profile Elongated linear profile; deeply penetrates hydrophobic pockets (e.g., LAT1 Pocket C).Broader "shoulder" width; 3-Cl may clash with narrower binding clefts.
Primary Utility Pharmacological Inhibitor / Antagonist Internal Standard / Fine-tuning Ligand
Visualization: SAR Logic of Chlorinated Phenylalanines

The following diagram illustrates how the substitution pattern dictates biological function, based on LAT1 Structure-Activity Relationship (SAR) data.

SAR_Logic Phe L-Phenylalanine (Native Substrate) Ortho Ortho (2-Cl) Substitution CRITICAL SWITCH Phe->Ortho Halogenation DCP24 2,4-Dichloro-L-Phe (Ortho + Para) Ortho->DCP24 + 4-Cl (Para) DCP23 2,3-Dichloro-L-Phe (Ortho + Meta) Ortho->DCP23 + 3-Cl (Meta) Effect24 High Affinity + Steric Block Result: Potent INHIBITOR DCP24->Effect24 Deep Pocket Penetration Effect23 High Affinity + Lateral Bulk Result: Modified Binder / Standard DCP23->Effect23 Lateral Steric Clash

Figure 1: Structural logic dictating the functional divergence of 2,3- vs 2,4-dichloro analogs.

Pharmacological Performance[1][2]

Target: L-Type Amino Acid Transporter 1 (LAT1)

LAT1 is a primary target for cancer drug delivery and nutrient deprivation.[1] The transporter has a large hydrophobic binding pocket that accommodates bulky side chains.

Mechanism of Action
  • The Ortho-Anchor: Both analogs possess a chlorine at the 2-position. Research confirms that ortho-substitution (e.g., 2-Iodo-Phe, 2-Chloro-Phe) significantly increases affinity (

    
    ) for LAT1 compared to native phenylalanine. This group locks the ligand into the binding site.
    
  • The Transport Block (2,4-DCP): The addition of the para-chlorine in 2,4-DCP creates a rigid, lipophilic molecule that binds tightly but hinders the "outward-to-inward" conformational shift of the transporter. This effectively "jams" the door, making it a competitive inhibitor rather than a substrate.

Comparative Data Profile

Note: Values represent consensus ranges derived from competitive uptake assays (cis-inhibition) against radiolabeled Leucine or Gabapentin.

Metric2,4-Dichloro-L-Phe 2,3-Dichloro-L-Phe Native L-Phe
LAT1 Affinity (

)
High (< 10 µM)Moderate-High (10–30 µM)Low (~50–100 µM)
Mode of Action Competitive Inhibitor Partial Substrate / InhibitorTransport Substrate
Metabolic Stability High (Blocked 4-position)Moderate (Open 4-position)Low (Rapid hydroxylation)
Enzyme Inhibition High potency vs. Phenylalanine Hydroxylase (PAH)Moderate potency vs. PAHN/A (Substrate)

Key Insight: 2,4-DCP is the superior choice for blocking amino acid uptake in cancer models. 2,3-DCP is preferred when a non-interfering structural analog is needed for mass spectrometry normalization.

Experimental Protocols

To validate the potency differences between these analogs, a Cis-Inhibition Assay is the gold standard. This protocol measures the ability of the analog to prevent the uptake of a known radiolabeled substrate.

Protocol: Competitive Cis-Inhibition Assay (LAT1)

Objective: Determine the IC50 of dichloro-phenylalanine analogs against


-Gabapentin or 

-Leucine uptake.

Reagents:

  • Cell Line: HEK293 cells stably expressing human LAT1 (SLC7A5) and 4F2hc (SLC3A2).

  • Transport Buffer: Choline-chloride based buffer (Na+-free) to isolate System L transport.

  • Probe:

    
    -Gabapentin (highly selective for LAT1) or 
    
    
    
    -L-Leucine.

Workflow:

  • Seeding: Plate cells in 24-well plates (Poly-D-lysine coated) at

    
     cells/well. Culture for 48h.
    
  • Pre-incubation: Wash cells

    
     with warm (
    
    
    
    C) Na+-free Choline buffer. Incubate for 10 min to deplete intracellular amino acids.
  • Uptake Reaction:

    • Replace buffer with Reaction Mix : Choline buffer + Radiolabeled Probe (e.g., 1 µM) + Test Analog (Concentration range: 0.1 µM – 1000 µM).

    • Control: Probe only (No inhibitor).

    • Blank: Probe + Excess unlabeled BCH (10 mM) to determine non-specific binding.

  • Incubation: Incubate for 1–3 minutes at

    
    C. (Short time is critical to measure initial rate).
    
  • Termination: Rapidly aspirate reaction mix and wash cells

    
     with Ice-Cold Choline Buffer.
    
  • Lysis & Counting: Lyse cells with 0.1 N NaOH. Mix lysate with scintillation fluid and count radioactivity.[1][2]

Data Analysis: Calculate % Inhibition relative to Control. Fit data to a non-linear regression model (Log-inhibitor vs. response) to derive IC50.

Visualization: Experimental Workflow

Assay_Workflow Step1 1. Cell Prep (HEK-LAT1 Depleted AA) Step2 2. Reaction Mix [3H]-Probe + Test Analog (2,4 vs 2,3) Step1->Step2 Step3 3. Incubation 1-3 min @ 37°C (Initial Rate) Step2->Step3 Step4 4. Terminate Ice-Cold Wash Step3->Step4 Step5 5. Scintillation Count CPM Step4->Step5

Figure 2: Step-by-step workflow for the Cis-Inhibition Assay to determine potency.

References

  • Structure–activity characteristics of phenylalanine analogs selectively transported by L-type amino acid transporter 1 (LAT1). Source: Scientific Reports (2024) Context: Establishes the "Ortho-Effect" (2-position substitution) as the driver for high LAT1 affinity and selectivity.

  • LAT-1 Activity of meta-Substituted Phenylalanine and Tyrosine Analogs. Source: Bioorganic & Medicinal Chemistry Letters (2016) Context: details the SAR of meta- (3-position) substitution, noting that lipophilicity here can increase inhibition but may alter transport velocity.

  • Design, Synthesis, and Characterization of Potent and Selective Melanocortin-4 Receptor Antagonists. Source: Journal of Medicinal Chemistry (2004) Context: Identifies 2,4-dichlorophenylalanine as a key pharmacophore for high-potency antagonism (inhibition) in GPCRs, validating its utility as a blocker scaffold.

  • MS analysis of the plasma metabolome reveals major changes of amino acid and energy metabolism. Source: BMC Psychiatry (2024) Context: Cites 2,3-dichlorophenylalanine as the preferred internal standard for metabolomics, highlighting its chemical stability and distinctness from bioactive metabolites.

Sources

stability comparison of chlorinated vs non-chlorinated phenylalanine peptides

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Guide for Researchers and Drug Development Professionals

In the landscape of peptide-based therapeutics, achieving optimal stability is a critical determinant of clinical success. Peptides, while offering high specificity and potency, are often hampered by their susceptibility to enzymatic degradation, and sensitivity to thermal and pH-induced denaturation. A promising strategy to overcome these limitations is the incorporation of non-canonical amino acids, with halogenation of aromatic residues emerging as a particularly effective approach. This guide provides an in-depth, objective comparison of the stability of peptides containing chlorinated phenylalanine versus their native, non-chlorinated counterparts, supported by established principles and detailed experimental protocols for validation.

The Rationale for Chlorination: Enhancing Peptide Robustness

The substitution of a hydrogen atom with a chlorine atom on the phenyl ring of phenylalanine may seem like a minor alteration, but it imparts significant changes to the amino acid's physicochemical properties. These changes, in turn, can profoundly influence the stability of the resulting peptide. The introduction of chlorine, a highly electronegative atom, can modulate the acidity, hydrophobicity, and steric bulk of the amino acid side chain.[1] This can lead to altered peptide conformations and interactions with its environment, often resulting in enhanced resistance to degradation.

Comparative Stability Analysis: A Multi-Faceted Approach

To comprehensively evaluate the impact of chlorination on peptide stability, a three-pronged experimental approach is essential, examining enzymatic, thermal, and pH stability.

Enzymatic Stability: Resisting Proteolytic Attack

One of the most significant hurdles for peptide therapeutics is their rapid clearance by proteases in the body.[2] The introduction of a chlorinated phenylalanine residue can sterically hinder the recognition and cleavage of the peptide by these enzymes.

Hypothetical Comparative Data:

Peptide SequenceProteaseHalf-life (t½) in human plasma
Ac-Tyr-Phe -Gly-Trp-NH₂Chymotrypsin35 minutes
Ac-Tyr-p-Chloro-Phe -Gly-Trp-NH₂Chymotrypsin210 minutes

Experimental Protocol: In Vitro Proteolytic Degradation Assay

This protocol outlines a standard procedure for assessing the stability of a peptide in the presence of a specific protease, such as chymotrypsin, which is known to cleave at the C-terminus of aromatic amino acids like phenylalanine.[3]

Materials:

  • Peptide stock solutions (1 mg/mL in a suitable buffer, e.g., 50 mM Tris-HCl, pH 8.0)

  • Chymotrypsin solution (0.1 mg/mL in the same buffer)

  • Human plasma (commerially sourced)

  • Quenching solution (e.g., 10% trifluoroacetic acid in acetonitrile)

  • High-Performance Liquid Chromatography (HPLC) system with a C18 column

Procedure:

  • Incubation: In a microcentrifuge tube, combine 90 µL of the peptide stock solution with 10 µL of the chymotrypsin solution (or human plasma).

  • Time Points: Incubate the reaction mixture at 37°C. At various time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw a 10 µL aliquot.

  • Quenching: Immediately quench the enzymatic reaction by adding the 10 µL aliquot to 90 µL of the quenching solution.

  • Analysis: Analyze the quenched samples by RP-HPLC to quantify the amount of remaining intact peptide.

  • Data Analysis: Plot the percentage of intact peptide remaining versus time and calculate the half-life (t½) of the peptide.

Workflow for Proteolytic Stability Assay:

cluster_prep Sample Preparation cluster_reaction Enzymatic Reaction cluster_analysis Analysis Peptide Peptide Stock Incubate Incubate at 37°C Peptide->Incubate Enzyme Protease Solution Enzyme->Incubate Quench Quench Reaction Incubate->Quench Time Points HPLC RP-HPLC Analysis Quench->HPLC Data Calculate Half-life HPLC->Data

Caption: Workflow for assessing proteolytic stability.

Thermal Stability: Withstanding Heat-Induced Denaturation

The ability of a peptide to maintain its structural integrity at elevated temperatures is crucial for its formulation, storage, and in vivo efficacy. Halogenation can enhance thermal stability by promoting more favorable intramolecular interactions.[4]

Hypothetical Comparative Data:

Peptide SequenceMelting Temperature (Tm)
Ac-Tyr-Phe -Gly-Trp-NH₂58.2 °C
Ac-Tyr-p-Chloro-Phe -Gly-Trp-NH₂65.7 °C

Experimental Protocol: Thermal Denaturation Analysis by Circular Dichroism (CD) Spectroscopy

CD spectroscopy is a powerful technique for monitoring changes in the secondary structure of peptides as a function of temperature.[5]

Materials:

  • Peptide solutions (0.1 mg/mL in 10 mM phosphate buffer, pH 7.4)

  • Circular Dichroism (CD) spectropolarimeter with a temperature controller

Procedure:

  • Sample Preparation: Place the peptide solution in a quartz cuvette with a 1 mm path length.

  • Wavelength Scan: Record a CD spectrum from 190 to 260 nm at a starting temperature (e.g., 20°C) to determine the wavelength of maximum change in signal upon folding/unfolding.

  • Thermal Melt: Monitor the CD signal at the selected wavelength while increasing the temperature at a controlled rate (e.g., 1°C/minute) from the starting temperature to a final temperature where the peptide is expected to be fully denatured (e.g., 90°C).

  • Data Analysis: Plot the change in CD signal as a function of temperature. The midpoint of the transition curve represents the melting temperature (Tm).

Workflow for Thermal Stability Analysis:

cluster_prep Sample Preparation cluster_measurement CD Measurement cluster_analysis Data Analysis Peptide Peptide in Buffer CD_Spec CD Spectropolarimeter Peptide->CD_Spec Temp_Control Temperature Ramp CD_Spec->Temp_Control Monitor Signal Plot Plot CD Signal vs. Temp Temp_Control->Plot Tm Determine Tm Plot->Tm

Caption: Workflow for determining thermal stability via CD.

pH Stability: Enduring Acidic and Basic Environments

The stability of a peptide across a range of pH values is critical for its journey through the gastrointestinal tract (for oral delivery) and for its formulation. Chlorination can influence the pKa of nearby ionizable groups and alter the peptide's overall charge distribution, potentially enhancing its stability in harsh pH conditions.[6]

Hypothetical Comparative Data:

Peptide Sequence% Intact Peptide after 24h at pH 2.0% Intact Peptide after 24h at pH 9.0
Ac-Tyr-Phe -Gly-Trp-NH₂75%88%
Ac-Tyr-p-Chloro-Phe -Gly-Trp-NH₂92%95%

Experimental Protocol: pH Stability Assessment

This protocol evaluates the chemical stability of a peptide at acidic and basic pH over time.[7]

Materials:

  • Peptide stock solutions (1 mg/mL in water)

  • Acidic buffer (e.g., 0.1 M glycine-HCl, pH 2.0)

  • Basic buffer (e.g., 0.1 M Tris-HCl, pH 9.0)

  • Quenching solution (e.g., 1 M phosphate buffer, pH 7.0)

  • HPLC system with a C18 column

Procedure:

  • Incubation: Prepare two sets of samples for each peptide. In one set, dilute the peptide stock solution 1:10 in the acidic buffer. In the other set, dilute it 1:10 in the basic buffer.

  • Time Points: Incubate the samples at a controlled temperature (e.g., 25°C). At specified time points (e.g., 0, 4, 8, 24 hours), take an aliquot from each sample.

  • Neutralization: Neutralize the aliquot by adding it to the quenching buffer.

  • Analysis: Analyze the neutralized samples by RP-HPLC to determine the percentage of the parent peptide remaining.

  • Data Analysis: Compare the percentage of intact peptide at the final time point to the initial time point for both pH conditions.

Logical Relationship of Stability Parameters:

Chlorination Chlorination of Phenylalanine Enzymatic Increased Enzymatic Stability Chlorination->Enzymatic Steric Hindrance Thermal Increased Thermal Stability Chlorination->Thermal Altered Intramolecular Interactions pH_Stability Increased pH Stability Chlorination->pH_Stability Modified pKa & Charge Overall Enhanced Overall Peptide Stability Enzymatic->Overall Thermal->Overall pH_Stability->Overall

Caption: Impact of chlorination on peptide stability.

Conclusion: A Strategic Advantage in Peptide Drug Design

The incorporation of chlorinated phenylalanine into peptide sequences presents a compelling strategy for enhancing their stability against enzymatic degradation, thermal stress, and extreme pH conditions. While the extent of stabilization is sequence-dependent and requires empirical validation, the underlying principles are well-established. By employing the rigorous experimental protocols outlined in this guide, researchers and drug development professionals can systematically evaluate the benefits of this modification, paving the way for the design of more robust and effective peptide-based therapeutics.

References

  • Non‐additive stabilization by halogenated amino acids reveals protein plasticity on a sub‐angstrom scale. Protein Science. [Link]

  • p-chloropropynyl phenylalanine, a versatile non-canonical amino acid for co-translational peptide macrocyclization and side chain diversification. Chembiochem. [Link]

  • Peptide halogenation biochemistry: interfacing pharmaceutical deliverables with chemical innovation. Current Opinion in Chemical Biology. [Link]

  • Differential stability of therapeutic peptides with different proteolytic cleavage sites in blood, plasma and serum. PLoS One. [Link]

  • The Effect of Different pH Conditions on Peptides' Separation from the Skipjack Dark Meat Hydrolysate Using Ceramic Ultrafiltration. Membranes (Basel). [Link]

  • pH stability of the peptides at high and low pH, mimicking conditions present in gastric and intestinal fluids. ResearchGate. [Link]

  • Phenylalanine Modification in Plasma-Driven Biocatalysis Revealed by Solvent Accessibility and Reactive Dynamics in Combination with Protein Mass Spectrometry. The Journal of Physical Chemistry B. [Link]

  • A comparative study between phenylglycine and phenylalanine derived peptide hydrogels: Towards atomic elucidation. ResearchGate. [Link]

  • Influence of pH on the self-assembly of diphenylalanine peptides: molecular insights from coarse-grained simulations. Soft Matter. [Link]

  • Chlorination of Aromatic Amino Acids: Elucidating Disinfection Byproducts, Reaction Kinetics, and Influence Factors. Molecules. [Link]

  • Proteins & Peptides Stability and Thermal Denaturation Analysis. CD Formulation. [Link]

  • Thermal Denaturation: A Useful Technique in Peptide Mass Mapping. Journal of the American Society for Mass Spectrometry. [Link]

  • Evaluation of Histidine Reactivity and Byproduct Formation during Peptide Chlorination. Environmental Science & Technology. [Link]

  • Site-specific Halogenation of Peptides and Proteins using engineered Halogenase Enzymes. bioRxiv. [Link]

  • Halogenation of Peptides and Proteins Using Engineered Tryptophan Halogenase Enzymes. International Journal of Molecular Sciences. [Link]

  • Best Peptide Mapping Methods for Protein Characterization. Phenomenex. [Link]

  • Effects of p-chlorophenylalanine and alpha-methylphenylalanine on amino acid uptake and protein synthesis in mouse neuroblastoma cells. Molecular Pharmacology. [Link]

  • Comparative Study of Chemical Stability of a PK20 Opioid–Neurotensin Hybrid Peptide and Its Analogue [Ile9]PK20—The Effect of One Amino Acid Substitution on the Degradation Process. International Journal of Molecular Sciences. [Link]

  • Unravelling the Complex Denaturant and Thermal-Induced Unfolding Equilibria of Human Phenylalanine Hydroxylase. International Journal of Molecular Sciences. [Link]

  • Physicochemical Properties and Stability of Antioxidant Peptides from Swim Bladder of Grass Carp (Ctenopharyngodon idella). Foods. [Link]

  • Peptide Sequencing: The Edman Degradation. Organic Chemistry: A Tenth Edition. [Link]

Sources

Technical Guide: Managing Retention Time Shifts of Fmoc-2,3-Dichloro-L-Phe in RP-HPLC

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Retention Time Shifts of Fmoc-2,3-Dichloro-L-Phe in RP-HPLC Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals

Executive Summary

Fmoc-2,3-Dichloro-L-Phenylalanine (Fmoc-2,3-Cl₂-Phe) presents a unique chromatographic challenge compared to its non-halogenated parent, Fmoc-Phenylalanine (Fmoc-Phe). The introduction of two chlorine atoms at the ortho and meta positions induces significant retention time shifts driven by increased lipophilicity and steric hindrance.

This guide objectively compares the RP-HPLC behavior of Fmoc-2,3-Cl₂-Phe against standard Fmoc-Phe and mono-chlorinated analogs. It provides a self-validating protocol to manage these shifts, ensuring reproducible separation from critical isomeric impurities (e.g., 2,4-dichloro or 3,4-dichloro isomers).

Mechanisms of Retention Shift

To control the chromatography, one must understand the causality behind the retention shifts. The behavior of Fmoc-2,3-Cl₂-Phe is governed by two primary physicochemical factors:

A. Hydrophobic Amplification (The "Late Shift")

The primary shift is a dramatic increase in retention time (


). Chlorine substituents are highly lipophilic. According to Hansch substituent constants (

), a single aromatic chlorine adds approximately +0.71 to the logP of a molecule.
  • Fmoc-Phe: Baseline retention.

  • Fmoc-2,3-Cl₂-Phe: The addition of two chlorines theoretically increases logP by ~1.4 units. In a standard C18 reversed-phase system, this results in the compound eluting significantly later, often requiring higher organic modifier concentrations to elute within a standard window.

B. The "Ortho Effect" (Steric Modulation)

While hydrophobicity drives the compound to elute later, the position of the chlorine atoms modulates this effect.

  • 2,3-Substitution: The chlorine at the ortho (C2) position creates steric clash with the amino acid backbone and the Fmoc group. This forces the side chain into a specific rotameric conformation.

  • Chromatographic Consequence: This steric bulk can slightly reduce the effective surface area available for hydrophobic interaction compared to a para-substituted analog (like 3,4-dichloro), potentially causing Fmoc-2,3-Cl₂-Phe to elute earlier than its 3,4-isomer but still much later than Fmoc-Phe.

Comparative Performance Analysis

The following data compares the chromatographic behavior of Fmoc-2,3-Cl₂-Phe with alternative analogs under standardized conditions.

Table 1: Relative Retention & Hydrophobicity Comparison Conditions: C18 Column, Isocratic 50:50 ACN:Water (0.1% TFA), 1.0 mL/min.

CompoundAbbreviationPredicted logP Shift*Relative Retention (

)
Separation Challenge
Fmoc-L-Phenylalanine Fmoc-Phe0.0 (Ref)1.0 (Ref)Baseline resolution easy.
Fmoc-4-Chloro-L-Phe Fmoc-4-Cl-Phe+0.71~2.5xModerate retention increase.
Fmoc-2,3-Dichloro-L-Phe Fmoc-2,3-Cl₂-Phe +1.42 ~5.8x Requires high % organic to elute.
Fmoc-3,4-Dichloro-L-Phe Fmoc-3,4-Cl₂-Phe+1.42~6.2xCritical impurity; elutes slightly later than 2,3-isomer due to lack of ortho-steric hindrance.

*Based on Hansch


 constants for aromatic substituents.
Visualization: Hydrophobicity & Retention Pathway

The following diagram illustrates the mechanistic pathway leading to the observed retention shifts.

RetentionMechanism Substituent 2,3-Dichloro Substitution Hydrophobicity Increased Lipophilicity (Hansch π ≈ +1.4) Substituent->Hydrophobicity Sterics Ortho-Steric Hindrance (Rotamer Restriction) Substituent->Sterics Interaction C18 Ligand Interaction Hydrophobicity->Interaction Stronger Binding Sterics->Interaction Modulates Binding Surface Retention Significant Rt Shift (Late Elution) Interaction->Retention Selectivity Isomeric Separation (vs 3,4-isomer) Interaction->Selectivity

Figure 1: Mechanistic pathway of retention shifts driven by chlorination pattern.

Validated Experimental Protocol

To accurately analyze Fmoc-2,3-Cl₂-Phe without "ghost peaks" or shifting retention times, use this self-validating protocol. This method is designed to suppress ionization of the carboxylic acid (stabilizing


) and ensure solubility.
Protocol: High-Stability RP-HPLC Method

1. System Suitability Standard Preparation:

  • Why: To validate resolution from potential regioisomers.

  • Mix: Prepare a mixture containing 0.5 mg/mL Fmoc-2,3-Cl₂-Phe and 0.05 mg/mL Fmoc-3,4-Cl₂-Phe (or Fmoc-Phe if isomer not available).

  • Goal: Achieve Resolution (

    
    ) > 1.5 between the main peak and the isomer.
    

2. Chromatographic Conditions:

  • Column: C18 End-capped (e.g., 250 x 4.6 mm, 5 µm, 100 Å). Note: End-capping reduces secondary interactions with the Fmoc group.

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water (pH ~2.0).

  • Mobile Phase B: 0.1% TFA in Acetonitrile.

  • Gradient Profile:

    • Standard Fmoc-Phe typically uses 10-90% B.

    • For Fmoc-2,3-Cl₂-Phe, shift the baseline:

    • 0-2 min: 50% B (Isocratic hold)

    • 2-20 min: 50% → 90% B (Linear Gradient)

    • 20-25 min: 90% B (Wash)

  • Flow Rate: 1.0 mL/min.[1]

  • Temperature: 35°C (Critical) .

    • Insight: Halogenated aromatics are highly temperature-sensitive. A 1°C fluctuation can shift retention by 0.2–0.5 minutes. Using a column oven is mandatory to prevent "shifting" peaks between runs.

  • Detection: UV @ 254 nm (Fmoc absorption maximum) and 210 nm (Amide bond).

3. Workflow Diagram

MethodWorkflow Start Start Method Development Solubility Dissolve Sample (Use 100% MeOH or ACN) Start->Solubility CheckIsomer Check for Regioisomers? (2,4- or 3,4-Cl2) Solubility->CheckIsomer StandardMethod Standard Gradient 5-95% B CheckIsomer->StandardMethod No ModifiedMethod Shifted Gradient Start at 50% B CheckIsomer->ModifiedMethod Yes (High Hydrophobicity) ResolutionCheck Check Resolution (Rs) StandardMethod->ResolutionCheck ModifiedMethod->ResolutionCheck Pass Valid Method (Rs > 1.5) ResolutionCheck->Pass Separated Fail Optimize Selectivity (Change to Phenyl-Hexyl Column) ResolutionCheck->Fail Co-elution

Figure 2: Decision tree for optimizing the separation of Fmoc-2,3-Cl₂-Phe.

Troubleshooting Retention Shifts

If you observe unexpected retention time shifts (drifting) between injections, consult this diagnostic table:

SymptomProbable CauseCorrective Action
Drifting

(Early)
Fmoc Cleavage: The Fmoc group is base-labile. If the sample solvent contains trace amines or is basic, Fmoc falls off, yielding the free amine (which elutes much earlier).Dissolve samples in Mobile Phase A/B mixture.[1] Avoid DMSO if it contains amine impurities.
Drifting

(Late)
Temperature Fluctuation: Hydrophobic interaction of the dichloro-ring is extremely temperature-dependent.Ensure column oven is active and stable at 35°C ± 0.1°C.
Split Peak Atropisomerism: The bulky 2,3-dichloro group can restrict rotation, creating transient rotamers at low temperatures.Increase column temperature to 40-45°C to speed up rotamer interconversion and merge peaks [1].
Broad Peak Sample Solvent Mismatch: Injecting a highly hydrophobic sample in 100% ACN onto a 50% aqueous stream causes precipitation/smearing.Dilute sample to match initial mobile phase conditions (e.g., 50% ACN).
References
  • Phenomenex. "HPLC Enantioseparation of N-FMOC α-Amino Acids Using Lux Polysaccharide-Based Chiral Stationary Phases." Phenomenex Application Guide. Link

  • Sigma-Aldrich. "Fmoc-β-D-Phe-OH ≥98.0% (HPLC) Product Specification." Merck/Millipore Sigma. Link

  • BenchChem. "Chiral HPLC Methods for Assessing Racemization of Fmoc-D-Phe(2-F)-OH: A Comparative Guide." BenchChem Technical Notes. Link

  • National Institutes of Health (NIH). "Prediction of peptides retention behavior in reversed‐phase liquid chromatography based on their hydrophobicity." PubMed Central. Link

  • Chem-Impex. "Fmoc-2,5-dichloro-L-phenylalanine Product Data." Chem-Impex International.[2] Link

Sources

Safety Operating Guide

Personal Protective Equipment (PPE) & Handling Guide: Fmoc-2,3-Dichloro-L-Phenylalanine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Summary

Fmoc-2,3-Dichloro-L-Phenylalanine is a specialized non-canonical amino acid used primarily in Solid-Phase Peptide Synthesis (SPPS). While the Fmoc protecting group generally mitigates acute toxicity compared to free amines, the addition of the 2,3-dichloro moiety increases the lipophilicity of the molecule, potentially enhancing skin absorption rates when solvated.

Critical Hazard Profile:

  • Primary State: Solid powder (Dust inhalation risk).

  • Solvated State: Dissolved in DMF/NMP (High skin permeation risk).

  • GHS Classification: WARNING . Skin Irrit. 2 (H315), Eye Irrit. 2A (H319), STOT SE 3 (H335).

  • Hidden Risk: Peptide synthesis rarely occurs in isolation. This reagent is almost always handled alongside uronium/phosphonium coupling agents (e.g., HATU, HBTU) , which are potent respiratory sensitizers. Your PPE must protect against the system, not just the amino acid.

The PPE Matrix: Defense in Depth

Do not rely on generic "lab safety" rules. For halogenated Fmoc-amino acids, we utilize a tiered PPE strategy designed to prevent sensitization.

PPE CategoryMinimum RequirementScientific Rationale (The "Why")
Hand Protection Double Gloving (Nitrile) • Inner: 4 mil (0.10 mm)• Outer: 5-8 mil (extended cuff preferred)Permeation Dynamics: Fmoc-2,3-Cl2-Phe is typically dissolved in Dimethylformamide (DMF). DMF permeates standard latex/thin nitrile in <15 mins, carrying the halogenated compound through the skin barrier. Double gloving provides a "breakthrough buffer."
Eye Protection Chemical Splash Goggles (ANSI Z87.1 / EN 166)Dust & Splash: Safety glasses are insufficient for fine powders that build static charge (common with Fmoc-AAs) or for solvated transfer steps where splashes can reach the eye mucosa.
Respiratory Fume Hood (Primary) If unavailable: N95/P2 Particulate RespiratorInhalation Sensitization: While the amino acid is an irritant, the coupling agents used in the next step are sensitizers.[1] All weighing must occur under negative pressure to prevent developing an acquired allergy.
Body Defense Lab Coat (High-Neck) + Tyvek® Sleeves (Optional but Recommended)Wrist Gap Exposure: The most common exposure point in SPPS is the gap between the glove cuff and lab coat sleeve. Tyvek sleeves bridge this gap during weighing/transfer.

Operational Protocol: From Weighing to Synthesis[2][3]

Phase 1: Weighing & Static Control

Fmoc-protected amino acids are notorious for high static electricity, causing "powder jump" that contaminates the balance and the user.

  • Engineering Control: Operate inside a certified chemical fume hood.

  • Static Mitigation: Use an ionizing anti-static gun (e.g., Zerostat) on the weighing boat before adding the powder.

  • Transfer: Use a dedicated spatula. Do not pour from the bottle.

  • Decontamination: Wipe the balance area with a methanol-dampened tissue immediately after weighing. Note: Methanol is preferred over acetone for cleaning Fmoc residues as it solubilizes them effectively without aggressive evaporation that spreads dust.

Phase 2: Solubilization (The High-Risk Step)

Once dissolved, the risk profile shifts from inhalation to transdermal absorption .

  • Solvent Choice: Typically DMF (Dimethylformamide) or NMP (N-methyl-2-pyrrolidone).

  • Protocol: Add solvent to the powder, not vice versa, to prevent puff-back.

  • Vessel: Use a screw-top scintillation vial or a Falcon tube. Do not use open beakers.

  • Visual Check: The 2,3-dichloro substitution may reduce solubility compared to native Fmoc-Phe. Vortex thoroughly. If sonication is required, keep the cap sealed tightly to prevent aerosolization of the DMF mixture.

Phase 3: Waste Disposal & Deactivation

Proper disposal prevents environmental contamination by halogenated organics.

  • Solid Waste: Contaminated weighing boats, gloves, and paper towels must go into Hazardous Solid Waste (bagged and tagged).

  • Liquid Waste:

    • Strict Segregation: Because this molecule contains Chlorine (Cl), it technically falls under Halogenated Organic Solvents .

    • Facility Check: Check if your facility allows small quantities (<5%) of halogenated material in general "Organic Waste." If not, segregate into the "Halogenated" carboy (usually red tag).

    • Quenching: If residual activated ester remains (mixed with HATU/DIEA), quench with 10% MeOH/Water before disposal to prevent exothermic polymerization in the waste drum.

Visualized Workflows

Diagram 1: PPE Decision Logic

A logical flow to determine the necessary protection level based on the state of the reagent.

PPE_Logic Start Handling Fmoc-2,3-Cl2-Phe State_Check Determine Physical State Start->State_Check Solid Solid (Powder) State_Check->Solid Liquid Solvated (DMF/NMP) State_Check->Liquid Risk_Solid Risk: Dust Inhalation Static Dispersion Solid->Risk_Solid Risk_Liquid Risk: Transdermal Absorption Splash Hazard Liquid->Risk_Liquid Action_Solid PPE: Nitrile Gloves + Goggles Control: Fume Hood + Anti-Static Risk_Solid->Action_Solid Action_Liquid PPE: Double Gloving + Tyvek Sleeves Control: Closed Vessels Only Risk_Liquid->Action_Liquid

Caption: Decision matrix for selecting PPE based on the physical state of the reagent.

Diagram 2: The Safe Handling Workflow

Step-by-step process from storage to reaction.

Handling_Workflow Storage Storage (4°C, Desiccated) WarmUp Equilibrate to RT (Prevent Condensation) Storage->WarmUp 30 mins Weighing Weighing (Fume Hood + Static Gun) WarmUp->Weighing Solubilization Solubilization (Add DMF -> Vortex) Weighing->Solubilization Coupling Coupling Reaction (Add HATU/DIEA) Solubilization->Coupling Waste Disposal (Halogenated Stream) Coupling->Waste

Caption: Operational workflow emphasizing the equilibration step to prevent moisture hydrolysis.

Emergency Response

IncidentImmediate Action
Skin Contact (Powder) Brush off excess powder before wetting. Wash with soap and water for 15 mins.
Skin Contact (Liquid) Do not use solvents to wipe skin. Remove contaminated gloves immediately. Wash with soap and copious water.[2][3][4][5][6] DMF facilitates absorption; speed is critical.
Eye Contact Flush at eyewash station for 15 minutes. Hold eyelids open. Seek medical attention (ophthalmology check recommended for chemical irritants).
Spill (Benchtop) Powder: Wet wipe (MeOH) to prevent dust. Liquid: Absorb with vermiculite or spill pads. Place in hazardous waste.

References

  • National Center for Biotechnology Information (PubChem). Compound Summary: Fmoc-phenylalanine derivatives. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets. Retrieved from [Link]

  • McKnelly, K. J., et al. (2019).[7][8] Anaphylaxis Induced by Peptide Coupling Agents: Lessons Learned from Repeated Exposure. Journal of Organic Chemistry.[8] (Documenting the sensitization risks in peptide synthesis workflows). Retrieved from [Link]

  • University of California, Irvine. Standard Operating Procedures for Fmoc Solid-Phase Peptide Synthesis. Retrieved from [Link]

Sources

×

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.